Product packaging for (S)-3-Boc-2-thiazolidinecarboxylic acid(Cat. No.:CAS No. 891192-95-3)

(S)-3-Boc-2-thiazolidinecarboxylic acid

Cat. No.: B1591526
CAS No.: 891192-95-3
M. Wt: 233.29 g/mol
InChI Key: HYAXPNDMEODKHI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-3-Boc-2-thiazolidinecarboxylic acid is a useful research compound. Its molecular formula is C9H15NO4S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO4S B1591526 (S)-3-Boc-2-thiazolidinecarboxylic acid CAS No. 891192-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAXPNDMEODKHI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCS[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563909
Record name (2S)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891192-95-3
Record name (2S)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-3-Boc-2-thiazolidinecarboxylic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of (S)-3-Boc-2-thiazolidinecarboxylic Acid

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and peptide science. Its structurally constrained nature, serving as a mimic for proline, makes it an invaluable component in the design of novel therapeutics, including enzyme inhibitors and bioactive peptides.[1][2] This guide provides a comprehensive overview of the efficient synthesis and rigorous characterization of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond simple protocols to explain the underlying mechanistic rationale for the synthetic strategy and the validation criteria for product identity, purity, and stereochemical integrity. This document is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven guide to working with this important molecule.

Introduction: The Strategic Importance of this compound

In the landscape of drug discovery, the use of non-canonical amino acids is a key strategy for modulating the pharmacological properties of peptide-based drugs. This compound, a derivative of L-cysteine, is a prominent example. Its thiazolidine ring introduces a conformational constraint that is distinct from its natural analogue, proline, thereby influencing the secondary structure of peptides and enhancing their metabolic stability and binding affinity.

The thiazolidine scaffold itself is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[3][4] The incorporation of this moiety can lead to enhanced biological activity, making its derivatives, like the topic compound, highly sought after. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures its stability and compatibility with standard peptide synthesis methodologies.[2] This guide provides the necessary technical details to synthesize and confidently characterize this high-value compound.

Synthetic Strategy: A Mechanistically Guided Protocol

The synthesis of this compound is a robust two-step, one-pot process that leverages the inherent reactivity of L-cysteine. The strategy is built on a foundational cyclocondensation reaction followed by a standard amine protection.

The Core Reaction: Cyclocondensation and N-Protection

The synthesis begins with the reaction of L-cysteine with formaldehyde. This reaction proceeds via a well-established mechanism where the nucleophilic thiol group of cysteine attacks the electrophilic carbonyl carbon of formaldehyde.[5][6] This is followed by an intramolecular cyclization, where the amine group attacks the resulting hemiaminal intermediate to form the stable five-membered thiazolidine ring.[7] This step stereospecifically transforms the L-cysteine into (S)-thiazolidine-2-carboxylic acid.

Following the ring formation, the secondary amine within the thiazolidine ring is protected with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions. This step is crucial for preventing unwanted side reactions in subsequent applications, such as peptide coupling.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_reagent Protecting Agent cluster_product Final Product Reactant1 L-Cysteine Intermediate (S)-Thiazolidine-2- carboxylic acid Reactant1->Intermediate Step 1: Cyclocondensation Reactant2 Formaldehyde Reactant2->Intermediate Product (S)-3-Boc-2- thiazolidinecarboxylic acid Intermediate->Product Step 2: N-Protection Reagent Boc-Anhydride (Base) Reagent->Product

Caption: One-pot synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reliability and reproducibility.

  • Reaction Setup: To a stirred solution of L-cysteine (1.0 eq) in a 1:1 mixture of water and dioxane, add an aqueous solution of formaldehyde (1.1 eq, 37% w/w).

  • Cyclocondensation: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the disappearance of L-cysteine by Thin Layer Chromatography (TLC).

  • Basification and Protection: Cool the mixture to 0 °C in an ice bath. Add sodium hydroxide (2.5 eq) as a 2M aqueous solution to raise the pH to ~10. Add di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq) dissolved in dioxane dropwise over 30 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Workup and Extraction: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove unreacted Boc-anhydride and other nonpolar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1M HCl solution. The product should precipitate as a white solid.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization from an ethyl acetate/hexane solvent system to afford this compound as a white crystalline solid.

Senior Scientist Insights: Rationale and Troubleshooting
  • Causality of Solvent Choice: The water/dioxane mixture is used to solubilize both the polar L-cysteine and the more organic Boc-anhydride, creating a homogenous reaction environment.

  • pH Control is Critical: The initial cyclization occurs under neutral to slightly acidic conditions. The subsequent Boc protection requires a basic pH to deprotonate the secondary amine, enhancing its nucleophilicity to attack the Boc-anhydride. Acidification during workup is necessary to protonate the carboxylic acid, making it less water-soluble and thus extractable into an organic solvent.

  • Troubleshooting Oxidation: The thiol group of L-cysteine can be susceptible to oxidation, forming disulfide bonds.[8] Performing the initial step under an inert atmosphere (e.g., nitrogen) can minimize this side reaction, although it is often not strictly necessary due to the rapid rate of thiazolidine formation.

  • Diastereomer Formation: While the stereocenter from L-cysteine is retained, the reaction of aldehydes with a stereocenter at the alpha position can sometimes lead to diastereomers. However, with formaldehyde as the aldehyde, no new stereocenter is formed at the C2 position, ensuring a single diastereomer is produced.[9]

Comprehensive Characterization: Validating Product Identity and Purity

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Physicochemical Properties
PropertyExpected ValueReference
Molecular Formula C₉H₁₅NO₄S[10]
Molecular Weight 233.29 g/mol [10]
Appearance White to off-white crystalline powder[2]
CAS Number 891192-95-3[10]
Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the covalent structure. Due to restricted rotation around the N-Boc bond, some signals may appear as broad peaks or as a mixture of rotamers at room temperature.

¹H NMR (400 MHz, DMSO-d₆) Expected δ (ppm) Assignment Multiplicity
Carboxylic Acid ~13.0-COOHbr s
CH (C2) ~4.8 - 5.0H-2s
CH (C4) ~4.4 - 4.6H-4m
CH₂ (N-CH₂-S) ~4.2 - 4.4H-5a, H-5bm
CH₂ (S-CH₂-C) ~3.1 - 3.4H-5a, H-5bm
Boc Group ~1.4-C(CH₃)₃s
¹³C NMR (100 MHz, DMSO-d₆) Expected δ (ppm) Assignment
Carboxylic Acid ~172-COOH
Boc Carbonyl ~153-C=O (Boc)
Boc Quaternary C ~80-C(CH₃)₃
CH (C4) ~62C-4
CH (C2) ~58C-2
CH₂ (C5) ~32C-5
Boc Methyls ~28-C(CH₃)₃

Note: Predicted chemical shifts are based on data for similar thiazolidine structures and general chemical shift principles. Actual values may vary slightly.[11][12]

Mass Spectrometry Analysis

Mass spectrometry (MS) confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Mass: For C₉H₁₅NO₄S, the exact mass is 233.0722.

  • Electrospray Ionization (ESI):

    • Negative Mode [M-H]⁻: Expected m/z at 232.06

    • Positive Mode [M+H]⁺: Expected m/z at 234.08

    • Positive Mode [M+Na]⁺: Expected m/z at 256.06

  • Characteristic Fragmentation: The most common fragmentation pathway involves the loss of components from the labile Boc group.

Fragmentation_Pathway Parent [M+H]⁺ m/z 234.08 Frag1 [M+H - C₄H₈]⁺ m/z 178.02 Parent->Frag1 - isobutylene Frag2 [M+H - C₅H₉O₂]⁺ m/z 132.01 Parent->Frag2 - Boc group

Caption: Key fragmentation pathways for this compound in positive ion MS.

Confirmation of Enantiomeric Purity by Chiral HPLC

Confirming the enantiomeric purity is non-negotiable for a chiral building block. A validated High-Performance Liquid Chromatography (HPLC) method using a chiral stationary phase (CSP) is required.

  • Objective: To separate the (S)-enantiomer from any potential (R)-enantiomer, ensuring high enantiomeric excess (e.e.).

  • Methodology:

    • Column: A chiral stationary phase column, such as Chiralcel OD-H (250 x 4.6 mm), is effective for this class of compounds.[13]

    • Mobile Phase: An isocratic mobile phase of n-hexane and isopropanol (e.g., 85:15 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (0.1%) is typically used.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the molecule absorbs, typically around 210-220 nm.

    • Analysis: The retention time of the synthesized product is compared against a racemic standard (if available) or known literature values to confirm the identity of the (S)-peak. The area percentage of the desired peak should be ≥99% for high enantiomeric purity.

Conclusion

This compound is a cornerstone building block for advanced chemical synthesis. The synthetic protocol detailed herein is efficient, scalable, and rooted in fundamental reaction mechanisms. By following this guide, which pairs a robust synthetic procedure with a comprehensive suite of analytical characterization techniques—NMR for structural integrity, MS for molecular weight confirmation, and chiral HPLC for stereochemical purity—researchers can produce and validate this compound with a high degree of confidence. These self-validating systems are crucial for ensuring the quality and reliability of materials used in the demanding fields of pharmaceutical and chemical research.

References

physicochemical properties of (S)-3-Boc-2-thiazolidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Boc-2-thiazolidinecarboxylic Acid

Core Molecular and Physical Attributes

This compound is a derivative of the non-proteinogenic amino acid thiazolidine-2-carboxylic acid, where the amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is fundamental to its application in controlled, stepwise peptide synthesis.[1] The thiazolidine ring introduces a rigid conformational constraint, making it a valuable tool for probing peptide structure-activity relationships.

The fundamental physical and chemical identifiers for this compound are summarized below. These constants are the first-line data for identity confirmation, purity assessment, and reaction setup.

PropertyValueSource(s)
CAS Number 891192-95-3[2][3][4]
Molecular Formula C₉H₁₅NO₄S[2][4]
Molecular Weight 233.28 g/mol [2][3]
Appearance White to off-white solid/powder[2]
Melting Point 90°C to 93°C[2]
Optical Rotation -47° (c=5 in Methanol)[2]
Purity (Typical) ≥ 97%[2][3]

Expert Insight: The melting point range of 90-93°C is a critical preliminary indicator of purity. A broader range or a significant deviation may suggest the presence of impurities or residual solvent, warranting further analysis by techniques such as HPLC or NMR spectroscopy before use in sensitive applications like peptide synthesis.

The Spectroscopic Fingerprint: A System of Self-Validation

Spectroscopic analysis provides an unambiguous structural "fingerprint" of the molecule. For a compound like this compound, a combination of NMR, IR, and Mass Spectrometry is essential not only for initial identification but also for batch-to-batch quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei, providing detailed structural information.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield, often above 10-12 ppm, though its position is highly dependent on solvent and concentration.[5] Protons on the thiazolidine ring will appear in the aliphatic region, while the nine equivalent protons of the tert-butyl group on the Boc protector will yield a sharp, strong singlet around 1.4-1.5 ppm.

  • ¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton. Key signals include the carbonyl carbons of the carboxylic acid and the Boc group (typically in the 160-185 ppm range), the quaternary and methyl carbons of the Boc group, and the distinct carbons of the thiazolidine ring.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying key functional groups. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the carbamate (Boc) moieties.[6]

  • O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[7]

  • C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1710-1725 cm⁻¹, while the urethane C=O of the Boc group appears at a slightly lower frequency.[7][8]

  • C-O Stretch: Absorptions corresponding to the C-O bonds of the carboxylic acid and Boc group are expected in the 1210-1320 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would correspond to the molecular ion plus a proton [M+H]⁺ or other adducts. This provides a precise mass that should match the calculated exact mass of the molecule (C₉H₁₅NO₄S).

The relationship between these validation methods is crucial for ensuring scientific integrity.

Caption: Interconnected workflow for the physicochemical validation of this compound.

Solubility Profile: Implications for Synthesis and Biological Assays

The solubility of a building block is a critical parameter that dictates its handling, reaction conditions, and formulation possibilities. While detailed quantitative data is sparse in public literature, qualitative assessments indicate that this compound is generally insoluble in water but soluble in many organic solvents such as methanol, dimethylformamide (DMF), and dichloromethane (DCM).[10]

  • Relevance in Peptide Synthesis: Solubility in solvents like DMF and DCM is essential for its use in Solid-Phase Peptide Synthesis (SPPS), where these are common reaction media. Poor solubility would necessitate larger solvent volumes or the use of chaotropic agents, complicating the synthesis process.

  • Relevance in Drug Development: For biological screening, the compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted into aqueous buffer. Understanding its solubility limit in DMSO and its tendency to precipitate upon dilution is crucial for obtaining reliable bioassay data.

Protocol: Experimental Solubility Determination

This protocol provides a standardized method for assessing the solubility of the title compound in various solvents, a crucial step before its use in either synthesis or biological assays.

  • Preparation: Dispense 1-2 mg of this compound into separate, labeled 1.5 mL microcentrifuge tubes.

  • Solvent Addition: To each tube, add a precise volume (e.g., 100 µL) of the test solvent (e.g., Water, Methanol, DCM, DMF, DMSO).

  • Equilibration: Vortex each tube vigorously for 1-2 minutes. Allow the tubes to equilibrate at a controlled temperature (e.g., 25°C) for at least 1 hour to ensure saturation.

  • Observation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any undissolved solid.

  • Analysis: Carefully inspect the supernatant. If the solution is clear with no visible solid, the compound is considered soluble at that concentration. If a pellet is present, the compound is not fully soluble.

  • Quantification (Optional): For a precise solubility value, the concentration of the saturated supernatant can be determined using a calibrated HPLC method.

Applications: Where Properties Dictate Function

The physicochemical characteristics of this compound are directly linked to its primary applications.

Building Block in Peptide Synthesis

The Boc protecting group makes this compound ideally suited for Boc-based SPPS.[11] The Boc group is stable under the basic conditions used for peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[12]

Boc_SPPS_Cycle Resin Peptide-Resin Deprotection Step 1: Deprotection (TFA Treatment) Removes Boc Group Resin->Deprotection Neutralization Step 2: Neutralization (Base Wash) Prepares Free Amine Deprotection->Neutralization Coupling Step 3: Coupling Add this compound + Coupling Reagents Neutralization->Coupling Wash Step 4: Wash (Remove Excess Reagents) Coupling->Wash Wash->Resin Repeat Cycle for next AA Final_Cleavage Final Cleavage (e.g., HF) Releases Full Peptide Wash->Final_Cleavage

Caption: The iterative cycle of Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

Cysteine Prodrug Strategy

Thiazolidine-4-carboxylic acid derivatives have been investigated as prodrugs that can deliver L-cysteine in vivo.[13][14] The underlying principle is that the thiazolidine ring is susceptible to hydrolysis under physiological conditions (pH ~7.4), breaking open to release cysteine and a corresponding aldehyde or ketone. This strategy is used to increase systemic levels of cysteine, which can in turn boost levels of the critical endogenous antioxidant, glutathione.[15][16]

The stability of the ring, influenced by its substituents and the ambient pH, is a key physicochemical property governing its efficacy as a prodrug. The pKa of the carboxylic acid and the electron-donating/withdrawing nature of the N-substituent (in this case, Boc) modulate this stability.

Caption: Proposed mechanism for the release of L-cysteine from a thiazolidine prodrug scaffold.

Conclusion

This compound is a specialized chemical entity whose value is defined by a distinct set of physicochemical properties. Its solid-state nature, defined melting point, and characteristic spectroscopic profile provide a robust framework for its identification and quality control. Its solubility in organic solvents underpins its utility in the highly controlled environment of peptide synthesis, while the inherent chemical nature of the thiazolidine ring presents opportunities for its application in prodrug design. For the researcher, scientist, or drug developer, a comprehensive grasp of these properties is not merely academic; it is the foundation upon which successful innovation is built.

References

(S)-3-Boc-2-thiazolidinecarboxylic acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-3-Boc-2-thiazolidinecarboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound is a pivotal chiral building block in synthetic organic chemistry and medicinal chemistry, serving as a constrained analog of cysteine. Its structural integrity is paramount for its application in the synthesis of peptidomimetics and other complex molecular architectures. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the identity and purity of this compound. Written for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights, establishing a self-validating framework for the structural elucidation of this important molecule.

Introduction to this compound

Chemical Identity and Structure

This compound, with the molecular formula C₉H₁₅NO₄S and a molecular weight of approximately 233.28 g/mol , is a derivative of the non-proteinogenic amino acid (S)-thiazolidine-2-carboxylic acid.[1][2] The structure features a five-membered thiazolidine ring, which is a saturated heterocycle containing both sulfur and nitrogen atoms.[3] The nitrogen atom at position 3 is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. The molecule possesses a stereocenter at the C2 position, leading to its chirality.

Significance in Synthetic Chemistry

Thiazolidine derivatives are intriguing heterocyclic moieties found in a variety of bioactive compounds.[3] As protected amino acid analogs, they are instrumental in creating peptides with constrained conformations, which can lead to enhanced biological activity or selectivity. The thiazolidine ring mimics the side chain of cysteine but imposes significant conformational rigidity, a valuable attribute in rational drug design.

Overview of Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound.

  • NMR spectroscopy provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.

  • IR spectroscopy is a rapid and effective method for identifying the key functional groups present, such as the carboxylic acid and the Boc-carbamate.[4]

  • Mass spectrometry confirms the molecular weight and can reveal structural information through characteristic fragmentation patterns.[5]

Molecular Structure and Spectroscopic Correlations

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. The diagram below illustrates the molecular structure with atomic numbering used for subsequent spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Due to the presence of the bulky Boc group, rotation around the N3-C(O) amide bond can be restricted, sometimes leading to the observation of rotamers (conformational isomers) and broadened peaks at room temperature.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

  • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the range of 10-13 ppm. This signal's position is highly dependent on solvent and concentration, and it readily exchanges with D₂O, causing it to disappear from the spectrum.[6][7]

  • Thiazolidine Ring Protons:

    • H2: The proton on C2 is a methine proton adjacent to both sulfur and nitrogen. It is expected to appear as a singlet or a narrow multiplet around 4.8-5.2 ppm.

    • H4: The proton on C4 is a methine proton adjacent to nitrogen and the C5 methylene group. It is expected to be a multiplet (dd) around 4.4-4.7 ppm.

    • H5: The two protons on C5 are diastereotopic methylene protons. They will appear as distinct multiplets, likely two doublets of doublets (dd), in the range of 3.0-3.6 ppm, coupling with each other (geminal coupling) and with H4 (vicinal coupling).

  • Boc Group Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet at approximately 1.4-1.5 ppm.

¹³C NMR Spectral Analysis

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

  • Carbonyl Carbons (-C=O): Two signals are expected in the downfield region. The carboxylic acid carbonyl (C=O) typically appears around 170-175 ppm, while the Boc group's carbamate carbonyl appears further upfield, around 153-156 ppm.[6]

  • Boc Group Carbons: The quaternary carbon (-C (CH₃)₃) is expected around 80-82 ppm, and the three equivalent methyl carbons (-CH₃) will produce a single strong signal around 28 ppm.

  • Thiazolidine Ring Carbons:

    • C2: This carbon, bonded to both S and N, is expected in the range of 65-70 ppm.

    • C4: This methine carbon adjacent to nitrogen is expected around 58-62 ppm.

    • C5: The methylene carbon adjacent to sulfur is expected around 33-37 ppm.

Tabulated Summary of NMR Data
Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-COOH10.0 - 13.0 (br s, 1H)170 - 175
H2 / C24.8 - 5.2 (s, 1H)65 - 70
H4 / C44.4 - 4.7 (m, 1H)58 - 62
H5 / C53.0 - 3.6 (m, 2H)33 - 37
Boc C=O-153 - 156
Boc -C(CH₃)₃-80 - 82
Boc -C(CH₃)₃1.4 - 1.5 (s, 9H)~28

Note: Predicted chemical shifts are based on typical values for these functional groups and may vary with solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal prep4->acq1 acq2 Shim the magnetic field acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate spectrum to TMS (0 ppm) proc3->proc4 proc5 Integrate ¹H signals and pick peaks proc4->proc5

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the rapid confirmation of key functional groups.

Analysis of the IR Spectrum

The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the Boc protecting group.

  • O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[7][8]

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) correspond to the stretching vibrations of the aliphatic C-H bonds in the thiazolidine ring and the Boc group.

  • C=O Stretch: This is a critical region. Two distinct carbonyl peaks are expected:

    • A strong, sharp peak around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.[6]

    • Another strong, sharp peak, often slightly lower, around 1680-1700 cm⁻¹ , for the carbamate carbonyl of the Boc group. The exact positions can overlap or be resolved depending on the sample state (solid vs. solution).

  • C-O Stretch: A strong band in the 1210-1320 cm⁻¹ region is indicative of the C-O stretching of the carboxylic acid group.[8]

  • C-N Stretch: This vibration, typically found in the 1000-1250 cm⁻¹ range, may be coupled with other vibrations and appear as part of the complex fingerprint region.

Tabulated Summary of IR Absorptions
Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity
2500 - 3300Carboxylic Acid (-OH)O-H StretchStrong, Broad
2850 - 2980Aliphatic C-HC-H StretchMedium
1700 - 1725Carboxylic Acid (C=O)C=O StretchStrong, Sharp
1680 - 1700Boc Carbamate (C=O)C=O StretchStrong, Sharp
1210 - 1320Carboxylic Acid (C-O)C-O StretchStrong
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is processed (ATR correction, baseline correction) and displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a definitive piece of evidence for its identity.

Analysis of the Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show pseudomolecular ions.

  • Molecular Ion Peak: The expected monoisotopic mass is 233.07. In positive ion mode ESI-MS, the spectrum should show a prominent peak at m/z 234.08, corresponding to the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ (m/z 256.06) or potassium [M+K]⁺ (m/z 272.03) are also commonly observed.

  • Key Fragmentation Patterns: Tandem MS (MS/MS) or in-source fragmentation can provide structural confirmation. The most characteristic fragmentation pathway for a Boc-protected compound is the loss of the Boc group or parts of it:

    • Loss of tert-butyl cation: A fragment at [M+H - 56]⁺ corresponding to the loss of isobutylene.

    • Loss of the entire Boc group: A fragment at [M+H - 100]⁺ corresponding to the loss of CO₂ and isobutylene, leaving the protonated thiazolidine-2-carboxylic acid.

Tabulated Summary of MS Data
m/z Assignment Ionization Mode
234.08[M+H]⁺ESI (+)
256.06[M+Na]⁺ESI (+)
232.06[M-H]⁻ESI (-)
Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid often added to promote protonation in positive ion mode.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) in both positive and negative ion modes.

  • Analysis: Identify the molecular ion and any characteristic adducts or fragments.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The IR spectrum confirms the presence of the carboxylic acid and carbamate functional groups. Mass spectrometry provides the exact molecular weight, confirming the elemental composition. Finally, NMR spectroscopy maps out the precise carbon-hydrogen framework, confirming the connectivity of the thiazolidine ring and the protecting group. Together, these three techniques provide a robust and self-validating system that unequivocally confirms the structure and integrity of this compound, ensuring its suitability for high-level research and development applications.

References

An In-Depth Technical Guide to the Crystallographic Analysis of (S)-3-Boc-2-thiazolidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the single-crystal X-ray structure of (S)-3-Boc-2-thiazolidinecarboxylic acid. While a definitive crystal structure for this specific compound is not publicly available as of the writing of this guide, this document outlines the theoretical and practical steps necessary to achieve this goal. By leveraging established crystallographic methodologies and drawing insights from structurally related compounds, this guide serves as a robust starting point for the crystallographic characterization of this important synthetic building block.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The thiazolidine ring is a core scaffold in a variety of biologically active molecules, including antimicrobial and anticancer agents.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality, making it an invaluable tool in peptide synthesis and the construction of complex molecular architectures.[3][4]

The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its chemical behavior and biological activity.[5][6] A crystal structure provides definitive proof of stereochemistry, reveals conformational preferences, and elucidates intermolecular interactions that govern the solid-state properties of a compound. For drug development professionals, this information is critical for structure-based drug design and for understanding drug-receptor interactions.

This guide will provide a detailed, step-by-step methodology for the synthesis, crystallization, and crystallographic analysis of this compound.

Synthesis and Purification: The Prerequisite for Quality Crystals

The successful growth of single crystals suitable for X-ray diffraction is critically dependent on the purity of the compound. The following is a proposed synthetic route for preparing highly pure this compound.

2.1. Synthesis of (S)-Thiazolidine-2-carboxylic acid

A common route to thiazolidine derivatives involves the condensation of a cysteine analog with an aldehyde or ketone. For the parent 2-unsubstituted thiazolidine, glyoxylic acid can be used.

  • Step 1: L-cysteine is reacted with glyoxylic acid in a suitable solvent system, such as a methanol/water mixture. The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization to form the thiazolidine ring.

2.2. Boc Protection of the Thiazolidine Nitrogen

The secondary amine of the thiazolidine ring is then protected with a Boc group.

  • Step 2: (S)-Thiazolidine-2-carboxylic acid is dissolved in a solvent such as 1,4-dioxane and water. A base, for instance, sodium hydroxide, is added to deprotonate the carboxylic acid and facilitate the reaction. Di-tert-butyl dicarbonate (Boc₂O) is then added to introduce the Boc protecting group onto the nitrogen atom.[7]

2.3. Purification and Characterization

The final product should be purified to >98% purity, as determined by HPLC and NMR, before attempting crystallization.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Crystallization: The Art and Science of Single Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic analysis.[8] A systematic screening of various crystallization conditions is recommended.

3.1. General Principles of Crystallization

Crystallization is the process of slowly transitioning a molecule from a disordered state in solution to an ordered, crystalline solid state. This is typically achieved by creating a supersaturated solution from which the compound will gradually precipitate.[9]

3.2. Recommended Crystallization Techniques

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop gradually induces crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

3.3. Solvent Screening

A range of solvents with varying polarities should be screened. Given the carboxylic acid functionality, solvents that can engage in hydrogen bonding are often good starting points.[10][11]

Solvent System Rationale
MethanolPolar protic solvent, good for dissolving carboxylic acids.
EthanolSimilar to methanol, but with lower volatility.
IsopropanolLess polar than ethanol, may reduce solubility.
AcetonitrilePolar aprotic solvent.
Ethyl AcetateMedium polarity solvent.
DichloromethaneNonpolar solvent, can be used in binary systems.
TolueneAromatic solvent, may interact with the Boc group.
WaterFor co-crystallization with acids or bases.
Binary MixturesMixtures of the above solvents can fine-tune solubility.

3.4. Experimental Protocol for Crystallization Screening

  • Prepare a stock solution of this compound in a good solvent (e.g., methanol or ethyl acetate) at a concentration of 10-20 mg/mL.

  • Dispense 0.5 mL of the stock solution into several small vials.

  • To each vial, add a different anti-solvent from the list above until the solution becomes slightly turbid.

  • Gently warm each vial until the solution becomes clear again.

  • Loosely cap the vials and allow them to stand undisturbed at room temperature.

  • Monitor the vials for crystal growth over several days to weeks.

X-ray Diffraction and Data Collection

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.[12][13]

4.1. Crystal Mounting

  • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

4.2. Data Collection Strategy

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.

  • A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

The workflow for X-ray diffraction data collection is illustrated in the following diagram:

G cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_growth Single Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer unit_cell Unit Cell Determination diffractometer->unit_cell full_data Full Data Collection unit_cell->full_data integration Integration of Reflections full_data->integration scaling Scaling & Merging integration->scaling

Caption: Workflow for X-ray Diffraction Data Collection.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This is a computational process that involves several steps:

  • Structure Solution: The initial atomic positions are determined from the diffraction pattern using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Anticipated Structural Features

Based on the known chemistry of thiazolidines and related structures, several features can be anticipated in the crystal structure of this compound.

6.1. Thiazolidine Ring Conformation

The five-membered thiazolidine ring is not planar and is expected to adopt an envelope or twisted conformation.[14][15] The exact conformation will be influenced by the substituents and the crystal packing forces.

6.2. Intermolecular Interactions

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that the crystal packing will be dominated by hydrogen bonds between the carboxylic acid groups of adjacent molecules, potentially forming dimers or chains.

6.3. Molecular Structure Diagram

The anticipated molecular structure is shown below:

Caption: 2D structure of this compound.

6.4. Hypothetical Crystallographic Data Table

The following table presents a hypothetical set of crystallographic data that might be expected for this compound, based on typical values for small organic molecules.

Parameter Hypothetical Value
Chemical FormulaC₉H₁₅NO₄S
Formula Weight233.28
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁ or P2₁2₁2₁
a (Å)8 - 12
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105
V (ų)1200 - 1800
Z4
ρcalc (g/cm³)1.3 - 1.5
R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.15
Conclusion

The determination of the single-crystal X-ray structure of this compound is an achievable and valuable goal for the scientific community. This technical guide provides a comprehensive and scientifically grounded roadmap for achieving this objective. The resulting structural information will provide invaluable insights into the conformational and stereochemical properties of this important molecule, aiding in its application in drug discovery and synthetic chemistry.

References

CAS number for (S)-3-Boc-2-thiazolidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-Boc-2-Thiazolidinecarboxylic Acid: A Constrained Proline Analog for Advanced Peptide Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a specialized heterocyclic amino acid analog. It is intended for researchers, chemists, and drug development professionals who utilize peptide synthesis and peptidomimetics to probe biological systems and develop novel therapeutics. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the causal reasoning behind its use as a strategic tool in chemical biology and medicinal chemistry.

Introduction: Unveiling a Conformationally Restricted Building Block

This compound, identified by CAS Number 891192-95-3 , is a synthetic amino acid derivative that plays a crucial role in the design of structurally defined peptides and peptidomimetics. It is the N-Boc-protected form of (S)-thiazolidine-2-carboxylic acid, a compound also known as beta-thiaproline.

At its core, this molecule is a proline analog where the beta-methylene group (Cβ) of the pyrrolidine ring is replaced by a sulfur atom. This substitution, combined with the cyclic structure, imposes significant conformational constraints on the peptide backbone when it is incorporated into a peptide sequence. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the ring nitrogen, making the compound fully compatible with standard peptide synthesis methodologies, particularly Boc-based solid-phase peptide synthesis (SPPS).

The scientific value of this compound lies in its ability to act as a "structural probe." Proline residues are known to be unique "structure-breakers" in alpha-helices and beta-sheets, often inducing turns and kinks in a peptide chain. By replacing a natural proline with this compound, researchers can modulate these structural features, thereby altering a peptide's conformation, stability, and ultimately, its biological activity. Studies on the unprotected analog, beta-thiaproline, have shown that it can be recognized by the protein synthesis machinery but acts as an inhibitor by impairing the elongation of the polypeptide chain once incorporated.[1] This highlights its potent ability to interact with and perturb biological systems.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 891192-95-3[2]
Molecular Formula C₉H₁₅NO₄S[2]
Molecular Weight 233.28 g/mol [2]
Appearance White to off-white solidAlfa Aesar
Melting Point 90-93 °CLookChem
Synonyms (2S)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-2-carboxylic acid, N-Boc-(S)-beta-thioprolineLookChem

Synthesis and Mechanistic Rationale

The synthesis of thiazolidine carboxylic acids typically involves the condensation of an amino-thiol compound with a carbonyl source. While the widely known synthesis of the 4-carboxy isomer uses L-cysteine and formaldehyde[3], the synthesis of the 2-carboxy isomer requires a different strategic approach. A plausible and chemically sound pathway involves the cyclocondensation of 2-amino-3-mercaptopropanoic acid with glyoxylic acid, followed by N-protection.

Diagram of Synthesis Workflow

G cluster_0 Part 1: Thiazolidine Ring Formation cluster_1 Part 2: N-Protection A 2-Amino-3-mercaptopropanoic Acid C (S)-Thiazolidine-2-carboxylic Acid A->C Condensation (Water Removal) B Glyoxylic Acid B->C D Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃) E This compound (Final Product) D->E C_ref (S)-Thiazolidine-2-carboxylic Acid C_ref->E Nucleophilic Acylation

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol (Representative)

This protocol is a representative method based on established chemical principles for thiazolidine formation and Boc protection.[4][5]

Part 1: Synthesis of (S)-Thiazolidine-2-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-mercaptopropanoic acid (1.0 eq) in an aqueous solvent system (e.g., water/methanol).

  • Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add a solution of glyoxylic acid (1.05 eq) dropwise over 30 minutes. The slight excess of the aldehyde drives the reaction to completion.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amino-thiol is consumed.

    • Causality Note: The reaction proceeds via the formation of a Schiff base (imine) between the amino group and the aldehyde, followed by a rapid intramolecular cyclization as the nucleophilic thiol attacks the imine carbon. This ring-closing is thermodynamically favorable.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product may be purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure thiazolidine core.

Part 2: N-Boc Protection

  • Dissolution: Suspend the synthesized (S)-Thiazolidine-2-carboxylic Acid (1.0 eq) in a mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, ~2.5 eq) to the suspension to act as a base, which will deprotonate the secondary amine, activating it for acylation.

  • Acylation: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the stirring suspension at room temperature.

    • Causality Note: The deprotonated nitrogen of the thiazolidine ring acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The tert-butyloxycarbonyl group is transferred, and the reaction releases CO₂, tert-butanol, and the corresponding carbonate salt as byproducts.[4]

  • Work-up and Purification: After stirring for 18-24 hours, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The final product can be purified by column chromatography on silica gel.

Applications in Research and Drug Development

The primary application of this compound is as a specialized building block in peptide science. Its utility stems from its function as a conformationally constrained proline analog .

Modulating Peptide Structure and Function

Proline's unique cyclic structure restricts the peptide backbone's phi (φ) torsion angle and influences the cis/trans isomerization of the preceding peptide bond.[6][7] These properties are critical in defining the secondary and tertiary structures of proteins and peptides. By substituting proline with a thiazolidine-2-carboxylic acid residue, chemists can introduce subtle but significant changes:

  • Altered Ring Pucker: The presence of a larger sulfur atom in place of carbon changes the geometry and preferred pucker of the five-membered ring compared to proline's pyrrolidine ring.[8] This directly impacts the local backbone conformation.

  • Modified Cis/Trans Isomerism: The electronic properties of the sulfur atom can influence the energy barrier of the cis/trans isomerization of the Xaa-Thz peptide bond, potentially favoring one isomer over the other compared to an Xaa-Pro bond.[6][8]

  • Enhanced Stability: The thiazolidine ring, like other non-canonical amino acids, can impart increased resistance to enzymatic degradation by proteases, a critical feature for developing peptide-based drugs with improved pharmacokinetic profiles.

Diagram: Incorporation into a Peptide Chain

G cluster_peptide Peptide Backbone cluster_constraint Source of Constraint AA1 Amino Acid (Residue n-1) Thz (S)-Thiazolidine- 2-carboxamide (Residue n) AA1->Thz Peptide Bond AA2 Amino Acid (Residue n+1) Thz->AA2 Peptide Bond Constraint Thiazolidine Ring Restricts φ Torsion Angle Thz->Constraint

Caption: Incorporation of the thiazolidine moiety into a peptide backbone.

Experimental Protocol: Peptide Synthesis Application

The following is a generalized protocol for incorporating this compound into a peptide sequence using standard Boc-SPPS chemistry.

  • Resin Preparation: Start with a suitable resin (e.g., MBHA resin for a C-terminal amide). The first amino acid is coupled to the resin according to standard procedures.

  • Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA/DCM, v/v) for 20-30 minutes.

  • Washes and Neutralization: The resin is thoroughly washed with DCM and then neutralized with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM (e.g., 5% DIEA/DCM, v/v) to free the terminal amine.

  • Coupling of this compound: a. Pre-activate this compound (2-4 eq) in a separate vessel by dissolving it in DCM or DMF with a coupling agent like HBTU (1.95 eq) and HOBt (2 eq), in the presence of DIEA (3 eq) for 5-10 minutes. b. Add the activated amino acid solution to the neutralized peptide-resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction is confirmed with a qualitative test (e.g., Kaiser test).

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling cycles (Steps 2-4) for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF) with scavengers like anisole.

Analytical Characterization

Confirming the identity and purity of this compound is critical. The following techniques and expected results are standard.

TechniqueExpected Data / ObservationsPurpose
¹H NMR Signals corresponding to the Boc group (~1.4 ppm, singlet, 9H), diastereotopic protons of the thiazolidine ring (multiplets, ~3.0-4.8 ppm), and carboxylic acid proton (broad singlet, variable).Confirms the presence of key functional groups and the overall molecular structure.[9]
¹³C NMR Resonances for the Boc carbonyl and quaternary carbon, carbons of the thiazolidine ring (one adjacent to S, one to N), and the carboxylic acid carbonyl.Provides a carbon map of the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS) Observation of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass (C₉H₁₅NO₄S).Confirms molecular weight and elemental composition.
FT-IR Characteristic stretches for O-H (broad, carboxylic acid), C=O (Boc and carboxylic acid carbonyls), and C-N/C-S bonds.Identifies the main functional groups present in the molecule.
Chiral HPLC A single peak when analyzed on a suitable chiral stationary phase, confirming enantiomeric purity.Verifies the (S)-stereochemistry.

Conclusion: A Strategic Asset in Peptide Design

This compound is more than a mere building block; it is a strategic tool for the rational design of peptidomimetics. Its identity as a constrained proline analog allows researchers to precisely manipulate peptide conformation, influencing biological activity and improving metabolic stability. By understanding its synthesis and the structural implications of its incorporation, scientists in drug discovery and chemical biology can harness its unique properties to develop next-generation peptide-based probes and therapeutics.

References

The Rising Therapeutic Potential of (S)-3-Boc-2-thiazolidinecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Growing Significance

In the landscape of medicinal chemistry, the thiazolidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This five-membered heterocyclic ring system, containing both sulfur and nitrogen, serves as a versatile template for the design of novel therapeutic agents.[2] Among the myriad of thiazolidine derivatives, those derived from (S)-3-Boc-2-thiazolidinecarboxylic acid represent a particularly promising class of compounds. The inherent chirality, conferred by the L-cysteine precursor, and the presence of the Boc (tert-butyloxycarbonyl) protecting group at the N-3 position, offer unique opportunities for stereoselective interactions with biological targets and modulation of pharmacokinetic properties.[3]

This in-depth technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their synthesis, mechanisms of action, and therapeutic potential. We will delve into their applications as anticancer, antimicrobial, and enzyme-inhibitory agents, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

I. The Strategic Advantage of the this compound Scaffold

The choice of this compound as a starting scaffold is a deliberate one, rooted in sound medicinal chemistry principles. The rationale behind this selection is threefold:

  • Inherent Chirality: The synthesis of this scaffold typically originates from L-cysteine, a naturally occurring amino acid. This imparts a specific stereochemistry at the C4 position of the thiazolidine ring. Consequently, upon cyclization with an aldehyde to form the C2 position, a diastereomeric mixture is often produced. The ability to control and isolate specific stereoisomers is paramount, as biological systems are exquisitely sensitive to molecular geometry. The (S)-configuration often dictates the binding affinity and efficacy of a drug molecule with its target protein.[4]

  • The Role of the N-Boc Group: The tert-butyloxycarbonyl (Boc) group serves a dual purpose. Primarily, it is a robust protecting group for the nitrogen atom of the thiazolidine ring, preventing unwanted side reactions during subsequent chemical modifications.[4] Its steric bulk can also influence the conformation of the thiazolidine ring and its derivatives, which can impact biological activity. Furthermore, the presence of the Boc group can modulate the lipophilicity of the molecule, affecting its cell permeability and overall pharmacokinetic profile. While often removed in the final drug candidate, its influence during the synthetic and screening phases is a critical consideration.

  • Versatility for Derivatization: The carboxylic acid functionality at the C2 position provides a convenient handle for a wide array of chemical modifications. Through standard amide coupling reactions, a diverse library of derivatives can be synthesized by introducing various amines, thereby exploring a vast chemical space and fine-tuning the biological activity.[4]

II. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including prostate, melanoma, breast, and cervical cancer.[4][5] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

A. Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often characterized by morphological changes such as chromatin condensation and nuclear fragmentation.[6]

Key Experimental Insight: The evaluation of apoptosis is crucial for confirming the mode of cell death induced by a novel compound. Assays such as DAPI staining to visualize nuclear morphology and caspase-3 activity assays to quantify the executioner caspase provide robust evidence of apoptosis.[6][7]

dot

Caption: Mitochondrial-mediated apoptosis pathway induced by thiazolidine derivatives.

Furthermore, these compounds can induce cell cycle arrest, halting the proliferation of cancer cells at specific checkpoints.[8] This prevents the cells from dividing and contributes to the overall antitumor effect.

B. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Certain thiazolidinedione derivatives, a related class of compounds, have been shown to be potent inhibitors of VEGFR-2.[9] This suggests a promising avenue of investigation for this compound derivatives as anti-angiogenic agents.

Experimental Workflow: In Vitro VEGFR-2 Inhibition Assay

dot

VEGFR2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Compound Synthesized Thiazolidine Derivative (Test Compound) Incubation Incubate Enzyme, Compound, Substrate, and ATP Compound->Incubation VEGFR2 Recombinant VEGFR-2 Enzyme VEGFR2->Incubation Substrate Substrate (e.g., Poly(Glu, Tyr)) Substrate->Incubation ATP ATP ATP->Incubation Phosphorylation Enzymatic Reaction: Substrate Phosphorylation Incubation->Phosphorylation Detection_Reagent Add Detection Reagent (e.g., Anti-phosphotyrosine antibody) Phosphorylation->Detection_Reagent Signal Measure Signal (e.g., Fluorescence, Absorbance) Detection_Reagent->Signal IC50 Calculate IC50 Value Signal->IC50

Caption: Workflow for in vitro VEGFR-2 enzyme inhibition assay.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of representative this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
1b Melanoma (A375)0.13 - 1.48[4]
3id Melanoma (WM-164)Not specified, but potent[4]
15b Prostate (DU 145)Not specified, but potent[4]
3ac Prostate (PC-3)Not specified, but potent[4]
7g Lung (A549)40[6]
7g Breast (MCF-7)40[6]
7g Prostate (PC3)50[6]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of less than 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

III. Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazolidine derivatives have shown promise as both antibacterial and antifungal agents.[1]

A. Antibacterial Activity

Derivatives of the thiazolidine scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action can vary, but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. Antifungal Activity

Certain thiazolidine derivatives have exhibited potent antifungal activity, particularly against Candida species.[5] The proposed mechanism for some of these compounds involves the inhibition of glucose transport, a novel approach to antifungal therapy.[5]

IV. Enzyme Inhibition: Targeting Key Players in Disease

The versatility of the this compound scaffold extends to the inhibition of various enzymes implicated in a range of diseases.

A. α-Amylase and α-Glucosidase Inhibition: A Strategy for Diabetes Management

α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism. Their inhibition can delay the absorption of glucose, making them attractive targets for the management of type 2 diabetes.[10] Thiazolidinedione derivatives have been shown to inhibit these enzymes.[5][11]

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound, α-amylase enzyme solution, and a starch solution in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stopping the Reaction: Stop the enzymatic reaction by adding a dinitrosalicylic acid (DNS) color reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

  • Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm.

  • Calculation of Inhibition: Calculate the percentage of inhibition by comparing the absorbance of the test sample with that of the control.

B. Xanthine Oxidase Inhibition: A Target for Gout and Hyperuricemia

Xanthine oxidase is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. Thiazolidine-2-thione derivatives have been identified as potent inhibitors of xanthine oxidase.[12][13]

V. Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • The 2-Aryl Substituent: The nature and substitution pattern of the aryl group at the C2 position significantly influence anticancer activity. Electron-withdrawing or bulky groups on the phenyl ring can modulate potency and selectivity.[4][14]

  • The Amide Side Chain: The length and nature of the amide side chain attached to the C4-carboxylic acid are critical for cytotoxicity. Long aliphatic chains often enhance anticancer activity.

  • Stereochemistry: The (S)-stereochemistry at C4, derived from L-cysteine, is a crucial determinant of biological activity, highlighting the importance of stereoselective synthesis.[4]

The future of this compound derivatives in drug discovery is bright. Further exploration of their potential as inhibitors of other clinically relevant enzymes, their use in combination therapies, and the development of novel synthetic methodologies to access a wider range of derivatives are all promising avenues for future research. The insights provided in this guide aim to empower researchers to unlock the full therapeutic potential of this remarkable scaffold.

References

enantioselective synthesis of (S)-3-Boc-2-thiazolidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-3-Boc-2-thiazolidinecarboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

In the landscape of modern pharmaceutical and peptide chemistry, the demand for stereochemically pure building blocks is paramount. This compound emerges as a molecule of significant strategic value. It serves as a conformationally constrained proline analogue, a class of compounds essential for designing peptides and peptidomimetics with enhanced stability and specific secondary structures.[1] The thiazolidine ring, when incorporated into a peptide backbone, can induce specific turns and folds, influencing the molecule's interaction with biological targets. Furthermore, the inherent chirality and versatile functional groups of this compound make it a valuable intermediate in the synthesis of complex bioactive molecules, including anti-inflammatory and anti-cancer agents.[2]

This guide provides a comprehensive overview of the most reliable and field-proven method for the . We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed experimental protocols, and offer insights gleaned from practical application to ensure reproducibility and high yield.

Part 1: The Synthetic Blueprint: A Chiral Pool Approach

The most efficient and widely adopted strategy for synthesizing the target molecule in its (S)-enantiomeric form is not a catalytic asymmetric reaction but rather a chiral pool synthesis. This approach leverages a readily available and inexpensive chiral starting material, L-cysteine, to directly install the required stereocenter. The synthesis is conceptually straightforward, proceeding in two primary stages:

  • Stereospecific Cyclization: The condensation of L-cysteine with formaldehyde to form the thiazolidine ring. The (S)-stereochemistry at the C4 position is preserved from the starting amino acid.

  • N-Protection: The subsequent protection of the secondary amine within the thiazolidine ring with a tert-butyloxycarbonyl (Boc) group, rendering the molecule suitable for further synthetic manipulations, particularly in solid-phase peptide synthesis.

This strategy is favored for its high fidelity in stereochemical transfer, operational simplicity, and cost-effectiveness.

Logical Workflow of the Synthesis

The following diagram illustrates the high-level workflow from the chiral precursor to the final protected product.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Protection Reagent cluster_final Final Product A L-Cysteine ((S)-enantiomer) C (S)-Thiazolidine-2-carboxylic Acid A->C Step 1: Condensation/ Cyclization B Formaldehyde (aq.) B->C E This compound C->E Step 2: N-Boc Protection D Di-tert-butyl dicarbonate (Boc)₂O + Base (e.g., TEA) D->E

Caption: High-level workflow for the two-step synthesis.

Part 2: Mechanistic Deep Dive & Rationale

A thorough understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues.

Step 1: The Mechanism of Thiazolidine Ring Formation

The formation of the thiazolidine ring from L-cysteine and formaldehyde is a classic example of heterocyclic synthesis involving a Schiff base intermediate.[3]

  • Nucleophilic Attack & Dehydration: The amino group of L-cysteine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by proton transfer and dehydration to form a reactive Schiff base (or more accurately, an iminium ion in acidic or neutral aqueous solution).

  • Intramolecular Cyclization: The thiol group (-SH) of the cysteine moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion. This 5-exo-tet cyclization is rapid and thermodynamically favored, leading to the formation of the stable five-membered thiazolidine ring.

The stereocenter at C4 of L-cysteine is not involved in this reaction sequence and thus its (S)-configuration is retained in the product.

G L_Cysteine L-Cysteine p1 L_Cysteine->p1 Formaldehyde Formaldehyde Formaldehyde->p1 Iminium Iminium Ion (Schiff Base) p2 Iminium->p2 Product (S)-Thiazolidine- 2-carboxylic Acid p1->Iminium 1. Nucleophilic Attack 2. Dehydration (-H₂O) p2->Product Intramolecular Thiol Attack (5-exo-tet)

Caption: Mechanism of stereospecific thiazolidine formation.

Step 2: The Rationale for N-Boc Protection

The secondary amine in the thiazolidine ring is nucleophilic and would interfere with subsequent reactions, such as peptide bond formation. The Boc group serves as an excellent protecting group for several reasons:

  • Stability: It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.

  • Ease of Cleavage: It can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), which are orthogonal to many other protecting groups used in peptide synthesis.

  • Improved Solubility: The bulky tert-butyl group often enhances the solubility of the protected amino acid in organic solvents commonly used in synthesis.

The reaction proceeds via the nucleophilic attack of the thiazolidine nitrogen on one of the carbonyl carbons of Boc anhydride, with a base like triethylamine (TEA) or sodium bicarbonate used to neutralize the acid generated during the reaction.

Part 3: Field-Validated Experimental Protocols

The following protocols are optimized for high yield and purity, representing a self-validating system when paired with appropriate analytical controls.

Protocol 1: Synthesis of (S)-Thiazolidine-2-carboxylic Acid

Materials:

  • L-cysteine

  • Formaldehyde (37% aqueous solution)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine (1.0 eq) in deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add formaldehyde solution (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of L-cysteine.

  • Reduce the volume of the solvent under reduced pressure.

  • Add ethanol to the concentrated aqueous solution to precipitate the product.

  • Cool the mixture to 0-5 °C for 1 hour to maximize precipitation.

  • Collect the white crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of this compound

Materials:

  • (S)-Thiazolidine-2-carboxylic acid (from Protocol 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture with water)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl) or 10% Citric Acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend (S)-Thiazolidine-2-carboxylic acid (1.0 eq) in the chosen solvent system (e.g., a 1:1 mixture of THF and water).

  • Add sodium bicarbonate (2.5 eq) or triethylamine (1.5 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve Di-tert-butyl dicarbonate (1.2 eq) in a small amount of the organic solvent (e.g., THF).

  • Add the Boc₂O solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Remove the organic solvent (THF/DCM) under reduced pressure.

  • Cool the remaining aqueous solution to 0-5 °C and carefully acidify to pH 2-3 using 1 M HCl or 10% citric acid. The product should precipitate or form an oil.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, typically as a white solid or viscous oil.

Part 4: Data Presentation and Quality Control

Ensuring the identity and purity of the final product is critical. A combination of analytical techniques should be employed.

Table 1: Typical Yields and Characterization Data
ParameterStep 1: Thiazolidine FormationStep 2: N-Boc Protection
Product (S)-Thiazolidine-2-carboxylic AcidThis compound
Typical Yield 85 - 95%90 - 98%
Appearance White crystalline solidWhite solid or colorless oil
¹H NMR Conforms to structureConforms to structure
Mass Spec (ESI) [M+H]⁺ matches calculated value[M+H]⁺ and/or [M+Na]⁺ matches
Optical Rotation Specific rotation consistent with (S)-enantiomerSpecific rotation consistent with (S)-enantiomer
Purity (HPLC) >98%>99%

Self-Validation System: The successful synthesis relies on rigorous in-process and final characterization.

  • TLC/LC-MS: Used to monitor reaction completion at each step.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the intermediate and final product. The presence of the characteristic Boc group protons (a large singlet around 1.4-1.5 ppm) is a key indicator in the final step.

  • Chiral HPLC/Polarimetry: Essential to confirm that no racemization has occurred and that the desired (S)-enantiomer has been produced with high enantiomeric excess (>99% ee).

Conclusion

The synthesis of this compound via the chiral pool approach starting from L-cysteine is a robust, scalable, and highly stereoselective method. By understanding the underlying reaction mechanisms and adhering to validated protocols with stringent analytical controls, researchers and drug development professionals can reliably produce this key chiral building block for advanced applications in medicinal chemistry and peptide science.

References

literature review on (S)-3-Boc-2-thiazolidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-3-Boc-2-thiazolidinecarboxylic Acid: Synthesis, Characterization, and Application

Abstract

This compound is a heterocyclic compound featuring a thiazolidine ring, an N-linked tert-butyloxycarbonyl (Boc) protecting group, and a carboxylic acid function at the C2 position. Its stereochemically defined structure makes it a valuable chiral building block for organic synthesis.[1][] This guide provides a comprehensive overview of its synthesis, spectroscopic profile, and core applications, particularly its utility as a constrained amino acid analogue in peptide synthesis and drug discovery. The methodologies are presented from the perspective of applied chemistry, emphasizing the rationale behind procedural choices and the integration of analytical validation at each stage.

Introduction to this compound

This compound, identified by CAS number 891192-95-3, is a synthetic, non-canonical amino acid analogue.[3][4] Its structure is notable for three key features:

  • The Thiazolidine Ring: A five-membered saturated heterocycle containing sulfur and nitrogen atoms. This ring system imparts significant conformational rigidity compared to acyclic amino acids. In medicinal chemistry, thiazolidine scaffolds are present in a wide array of pharmacologically active compounds.[5]

  • The (S)-Stereocenter at C2: The defined stereochemistry at the carbon atom bearing the carboxylic acid group makes this molecule a chiral building block, enabling the synthesis of enantiomerically pure target molecules.[]

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry.[6] Its function is to temporarily mask the nucleophilicity of the ring nitrogen, preventing unwanted side reactions during subsequent chemical transformations, such as peptide coupling. Its stability in a wide range of conditions and its susceptibility to clean removal under specific acidic conditions are the primary reasons for its widespread use.[7]

Collectively, these features make this compound a versatile intermediate for introducing unique structural constraints into peptides and other complex organic molecules, serving as a key scaffold for molecular modification in drug discovery.[8][9]

Physicochemical and Spectroscopic Profile

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 891192-95-3[3][4]
Molecular Formula C₉H₁₅NO₄S[4][10]
Molecular Weight 233.28 g/mol [4][10]
Appearance White to off-white solid/powder[9]
Chirality (S)-configuration at C2[3]
Spectroscopic Characterization

Full structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected spectral features are derived from the constituent functional groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically around 1.4-1.5 ppm. The protons on the thiazolidine ring will appear as multiplets in the aliphatic region (approx. 3.0-5.0 ppm). The most downfield signal is typically the acidic proton of the carboxylic acid, which appears as a broad singlet near 12 δ, though its position is highly dependent on solvent and concentration.[11]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides key structural information. The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 δ range.[11] The carbonyl of the Boc group appears around 150-155 δ, while the quaternary carbon of the Boc group is found near 80 δ. The carbons of the thiazolidine ring will appear in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy is highly diagnostic for the carboxylic acid and carbamate functionalities. A very broad O–H stretching absorption is expected from 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer. The C=O stretch of the carboxylic acid typically appears around 1710 cm⁻¹, while the C=O stretch of the Boc group carbamate is observed at a slightly lower wavenumber, around 1680-1700 cm⁻¹.[11]

Synthesis and Purification

While multiple synthetic routes to thiazolidine derivatives exist, the most direct and logical pathway to this compound involves the N-protection of the corresponding unprotected amino acid analogue.

Retrosynthetic Analysis and Rationale

The retrosynthetic disconnection logically breaks the molecule down to (S)-thiazolidine-2-carboxylic acid and a Boc-group source, typically di-tert-butyl dicarbonate (Boc₂O). This approach is standard for N-Boc protection of amino acids. The choice of Boc₂O is driven by its high reactivity towards amines under mild basic conditions and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during workup.

Retrosynthesis Target This compound Precursor (S)-Thiazolidine-2-carboxylic acid + Boc₂O Target->Precursor N-Boc Protection

Caption: Retrosynthetic approach for the target molecule.

Detailed Experimental Protocol: N-Boc Protection

This protocol describes a standard procedure for the N-Boc protection of an amino acid analogue. The causality of each step is critical for success. The base (e.g., NaOH or NaHCO₃) is required to deprotonate the amino group, rendering it nucleophilic for attack on the electrophilic carbonyl of Boc₂O. The use of a biphasic solvent system (e.g., dioxane/water or THF/water) ensures that both the organic-soluble Boc₂O and the water-soluble amino acid salt can react at the interface.

Materials:

  • (S)-Thiazolidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents)

  • Sodium hydroxide (NaOH, 1.05 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve (S)-thiazolidine-2-carboxylic acid in a 1:1 mixture of 1,4-dioxane and water containing 1.05 equivalents of NaOH. Stir at 0 °C until a clear solution is obtained. Rationale: The base forms the sodium carboxylate salt, enhancing solubility, and deprotonates the secondary amine to create the active nucleophile.

  • Addition of Boc₂O: To the stirred solution, add a solution of Boc₂O (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: The extended reaction time ensures complete conversion. TLC provides a direct, qualitative measure of reaction completion.

  • Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

  • Workup - Aqueous Wash: Dilute the remaining aqueous residue with water and wash with ethyl acetate (2x) to remove any unreacted Boc₂O and other non-polar impurities.

  • Workup - Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. The product should precipitate or form an oil. Extract the product into ethyl acetate (3x). Rationale: Acidification protonates the carboxylate, rendering the product less water-soluble and extractable into an organic solvent.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product is typically purified by silica gel column chromatography or recrystallization. The workflow below ensures the final product meets the required purity standards for subsequent applications.

Peptide_Coupling_Cycle cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection A This compound B Activated Intermediate A->B + Coupling Reagent (e.g., EDC/HOBt) D Boc-Protected Dipeptide-Resin B->D C N-terminal Amine (Peptide-Resin) C->D E New N-terminal Amine (Ready for next cycle) D->E + Acid (e.g., TFA in DCM) E->A Next Cycle

References

commercial availability of (S)-3-Boc-2-thiazolidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability of (S)-3-Boc-2-thiazolidinecarboxylic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical chiral building block for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, synthesis rationale, key applications, and the rigorous quality control protocols necessary for its effective use.

Introduction: The Significance of a Versatile Chiral Building Block

This compound (CAS Number: 891192-95-3) is a heterocyclic compound of significant interest in medicinal chemistry and peptide synthesis.[1][2][3] Its value stems from the unique combination of three structural features:

  • The Thiazolidine Ring: This saturated five-membered ring containing both sulfur and nitrogen acts as a constrained mimic of the amino acid proline.[4] This structural rigidity is invaluable for enforcing specific backbone conformations in peptides, which can enhance metabolic stability, bioavailability, and binding affinity to biological targets.[4] The thiazolidine scaffold itself is a well-recognized pharmacophore present in numerous bioactive molecules.[5][6][7]

  • The (S)-Stereochemistry: The precise three-dimensional arrangement of atoms is fundamental to biological activity. The use of the pure (S)-enantiomer ensures stereospecific interactions with chiral biological targets like enzymes and receptors, preventing the formation of inactive or potentially harmful diastereomers in the final product.[8][9]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a staple in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[8] It effectively shields the secondary amine within the thiazolidine ring from unwanted reactions during peptide chain elongation. Its key advantage is its stability under a wide range of reaction conditions and its clean, quantitative removal using mild acids like trifluoroacetic acid (TFA).[8]

This combination makes this compound a highly sought-after intermediate for creating complex peptides, peptidomimetics, and novel therapeutic agents.[4][10]

Commercial Availability and Procurement Strategy

This compound is readily available from a variety of chemical suppliers that cater to the research and pharmaceutical industries. Procurement typically involves selecting a supplier based on purity, available quantity, cost, and the quality of supporting documentation.

Table 1: Commercial Supplier Overview

SupplierTypical PurityAvailable QuantitiesCAS Number
Thermo Fisher Scientific 97%1 g, 5 g891192-95-3
ChemUniverse 97%250 mg, Bulk Quote891192-95-3
CP Lab Safety (Aladdin) Not Specified1 g891192-95-3
Santa Cruz Biotechnology Not SpecifiedResearch Use Only125471-00-3 (R-isomer)

Note: Data is compiled from publicly available supplier information. Researchers should always verify current specifications directly with the supplier. The CAS number for the (R)-isomer is provided for differentiation.[1][2][3][11]

Scientist's Procurement Checklist:
  • Verify the CAS Number: Ensure the product listed is 891192-95-3 for the correct (S)-enantiomer.

  • Request a Certificate of Analysis (CoA): Do not purchase without a batch-specific CoA. This document is the foundation of experimental reproducibility.

  • Scrutinize Purity Data: Look for purity assessment by HPLC or qNMR. For chiral molecules, confirmation of enantiomeric excess (e.e.) is critical, often determined by chiral HPLC.

  • Check for Structural Confirmation: The CoA should include confirmation of the compound's identity via methods like ¹H NMR, Mass Spectrometry, or FT-IR.

  • Evaluate Supplier Reputation: Choose suppliers known for good quality control systems, such as those compliant with cGMP or offering comprehensive analytical services.[]

Synthetic Rationale: Building the Core Structure

Understanding the synthesis of this compound provides insight into potential impurities and the rationale for its structure. The most common and logical approach involves a two-step process starting from a readily available chiral precursor.

Step 1: Cyclocondensation to form the Thiazolidine Ring The synthesis of the thiazolidine ring is typically achieved through the condensation of an amino acid containing a thiol group with an aldehyde.[5][7] For the parent compound, L-cysteine is reacted with formaldehyde to produce L-thiazolidine-4-carboxylic acid.[5][13] This reaction leverages the nucleophilic nature of both the amine and thiol groups of cysteine to form the heterocyclic ring.

Step 2: Amine Protection The secondary amine in the thiazolidine ring is then protected with the Boc group. This is typically accomplished by reacting the thiazolidine carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step is crucial for its utility in further synthesis, preventing the amine from interfering with subsequent coupling reactions.[8]

SynthesisWorkflow cluster_start Starting Materials cluster_process Synthetic Process cluster_product Final Product L_Cysteine L-Cysteine Condensation Step 1: Cyclocondensation L_Cysteine->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Boc_Anhydride Boc Anhydride (Boc₂O) Protection Step 2: Boc Protection Boc_Anhydride->Protection Condensation->Protection Forms Thiazolidine Intermediate Final_Product This compound Protection->Final_Product

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Peptide Science

The utility of this building block is broad, primarily centered on its ability to introduce conformational constraints and specific chemical functionalities into larger molecules.

  • Peptide Synthesis: It serves as a protected intermediate, often used as a proline mimic. Its incorporation into a peptide sequence can induce beta-turns and other secondary structures, which are critical for biological recognition and activity. The Boc group allows for seamless integration into standard peptide synthesis protocols.[4]

  • Peptidomimetics: Researchers use this compound to develop peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation.

  • Development of Enzyme Inhibitors: The rigid thiazolidine scaffold is an excellent starting point for designing inhibitors that can fit precisely into the active sites of enzymes, particularly proteases.[4][10]

  • Synthesis of Bioactive Heterocycles: It is a valuable intermediate for constructing more complex pharmaceutical agents where the thiazolidine core is a key pharmacophore. Thiazolidine derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[6][10]

Self-Validating Quality Control and Analytical Protocols

For any researcher, verifying the quality of a starting material is a non-negotiable step to ensure the validity of experimental outcomes. The following protocols represent a self-validating system for the characterization of this compound.

QC_Workflow cluster_intake Material Intake cluster_testing Analytical Testing cluster_decision Decision Sample Receive Reagent This compound Purity Test 1: Purity (RP-HPLC) Sample->Purity Identity Test 2: Identity (NMR & MS) Purity->Identity Fail Fail QC (Reject Batch) Purity->Fail Chirality Test 3: Chiral Purity (Chiral HPLC) Identity->Chirality Identity->Fail Pass Pass QC (Release for Synthesis) Chirality->Pass All Specs Met Chirality->Fail Specs Not Met

Caption: A logical workflow for the quality control validation of the title compound.
Experimental Protocol 1: Purity Determination by Reverse-Phase HPLC

Causality: This method separates the target compound from non-polar and polar impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase. It provides a quantitative measure of purity as a percentage of the total detected peak area.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • Start at 10% B for 2 minutes.

    • Ramp to 90% B over 15 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 4 minutes.

  • Analysis: The purity is calculated as (Area of the main peak / Total area of all peaks) x 100%. A purity of ≥97% is typically acceptable for most research applications.

Experimental Protocol 2: Identity Confirmation by NMR and Mass Spectrometry

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, confirming the compound's covalent structure. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement.

Methodology:

  • ¹H and ¹³C NMR:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H Signals: Look for characteristic peaks corresponding to the tert-butyl protons of the Boc group (a singlet around 1.4-1.5 ppm), and distinct multiplets for the protons on the thiazolidine ring.

    • Expected ¹³C Signals: Confirm the presence of the carbonyl carbons (from the Boc and carboxylic acid groups), the quaternary carbon of the Boc group, and the carbons of the thiazolidine ring.

  • HRMS (ESI):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

    • Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

    • The molecular formula is C₉H₁₅NO₄S, with a molecular weight of 233.28 g/mol .[1][2]

    • Analysis: Look for the [M+H]⁺ ion at m/z ~234.0795 or the [M+Na]⁺ ion at m/z ~256.0614. The measured mass should be within 5 ppm of the calculated theoretical mass.

Safe Handling and Storage

Proper storage is essential to maintain the integrity of the compound.

  • Storage Conditions: Suppliers often recommend storing the material at 2-8°C or under refrigerated conditions.[14] It should be kept in a tightly sealed container, protected from moisture and light.

  • Incompatibilities: Avoid strong oxidizing agents.[15]

  • Safety: The compound may cause skin, eye, and respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Conclusion

This compound is more than just a chemical; it is a precision tool for molecular design. Its commercial availability from reputable suppliers, combined with a researcher's diligence in applying rigorous quality control protocols, enables the synthesis of innovative peptides and small molecules with high potential in drug discovery. By understanding its synthesis, applications, and analytical validation, scientists can confidently and reproducibly leverage this versatile building block to advance their research programs.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of (S)-3-Boc-2-thiazolidinecarboxylic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of cysteine-containing peptides is a cornerstone of chemical biology and drug development, yet it is fraught with challenges, primarily racemization and side-chain-related side reactions. This guide provides an in-depth examination of (S)-3-Boc-2-thiazolidinecarboxylic acid (Boc-Thz-OH), a protected cysteine surrogate that effectively mitigates these issues. By temporarily masking both the N-terminal amine and the thiol functionality within a cyclic structure, Boc-Thz-OH serves as a critical tool, particularly in Boc-based Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL). We will explore the underlying chemical principles, provide detailed, field-tested protocols for its incorporation and subsequent deprotection, and offer expert insights to navigate potential challenges, empowering researchers to synthesize complex, high-purity cysteine peptides.

The Cysteine Challenge: Why a Surrogate is Necessary

Cysteine's unique thiol side chain, while essential for protein structure (disulfide bonds) and function, is also the source of significant synthetic difficulties.[1][2] During peptide synthesis, especially using Fmoc/tBu protocols, cysteine residues are highly susceptible to several side reactions:

  • Racemization: The α-proton of cysteine is particularly acidic, making it prone to abstraction by the bases used during coupling or Fmoc deprotection.[3][4][5] This leads to a loss of stereochemical integrity, yielding D-Cys epimers that are difficult to separate from the target peptide.[3][6] This issue is especially pronounced for C-terminal cysteine residues.[1]

  • β-Elimination: Base-catalyzed elimination of the protected sulfhydryl group can form a dehydroalanine intermediate.[7] This intermediate can then react with piperidine (used for Fmoc deprotection) to form a 3-(1-piperidinyl)alanine byproduct, a mass shift of +51 Da that complicates purification.[7]

  • Oxidation: The free thiol is readily oxidized, leading to undesired intermolecular or intramolecular disulfide bonds, or even oxidation to sulfenic, sulfinic, and sulfonic acids.[2] This necessitates careful selection of thiol protecting groups and cleavage cocktails.[2]

Employing this compound (Boc-Thz-OH) circumvents these problems by incorporating the cysteine residue in a protected, cyclic form. The thiazolidine ring acts as a pseudoproline, effectively shielding the problematic α-proton and the thiol group until it is intentionally revealed post-synthesis.

This compound: A Strategic Overview

Boc-Thz-OH is an invaluable derivative for Boc-SPPS. The Boc group provides temporary protection for the secondary amine within the thiazolidine ring, which itself is a temporary protecting group for the overall cysteine residue.[8] This dual-protection strategy is particularly powerful for the synthesis of peptide fragments intended for Native Chemical Ligation (NCL), a key methodology for assembling large proteins from smaller, unprotected peptide segments.[9] In NCL, a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine. Boc-Thz-OH allows for the synthesis of a peptide fragment with a "masked" N-terminal cysteine, which can be revealed just before the ligation step.[9][10]

Physicochemical Properties
PropertyValue
Chemical Name (S)-3-tert-butyloxycarbonyl-1,3-thiazolidine-2-carboxylic acid
Synonyms Boc-Thz-OH, Boc-L-thioproline
CAS Number 891192-95-3[11] (for S-isomer)
Molecular Formula C₉H₁₅NO₄S[11][12]
Molecular Weight 233.29 g/mol [11][12]
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, and other common organic solvents

Mechanism: From Masked Surrogate to Native Cysteine

The core utility of Boc-Thz-OH lies in the stability of the thiazolidine ring during SPPS and its selective cleavage post-synthesis. The incorporation proceeds via standard peptide coupling. The subsequent ring-opening, or deprotection, is an acid-catalyzed hydrolysis or a metal-assisted cleavage that breaks the thioaminal bond, releasing formaldehyde (or its adduct) and revealing the free N-terminal cysteine with its amine and thiol groups ready for ligation or further steps.

G cluster_0 Boc-SPPS Cycle cluster_1 Post-SPPS Deprotection Boc_Thz Boc-Thz-OH Coupling Coupling Reagents (e.g., DIC/HOBt) Boc_Thz->Coupling Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupling Boc_Thz_Peptide Boc-Thz-Peptide-Resin Coupling->Boc_Thz_Peptide TFA_Cleavage Global Deprotection & Cleavage (TFA) Boc_Thz_Peptide->TFA_Cleavage Thz_Peptide Thz-Peptide (aq) TFA_Cleavage->Thz_Peptide Ring_Opening Ring Opening Reagent (e.g., Methoxyamine) Thz_Peptide->Ring_Opening Cys_Peptide H₂N-Cys-Peptide (aq) Ring_Opening->Cys_Peptide NCL Protein Synthesis Cys_Peptide->NCL Native Chemical Ligation

Caption: Workflow for using Boc-Thz-OH in peptide synthesis.

Experimental Protocols

These protocols are designed for manual Boc-SPPS. Adjustments may be necessary for automated synthesizers.

Protocol 4.1: Incorporation of Boc-Thz-OH into a Peptide Chain

This protocol describes the coupling of Boc-Thz-OH to a deprotected N-terminal amine on a resin-bound peptide. The choice of coupling reagent is critical for efficiency. While standard carbodiimides like DIC can be used, phosphonium or aminium salt reagents are highly effective.[13][14][15]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Thz-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the N-terminus is Boc-protected, deprotect using 50% TFA in DCM for 2 x 1 minute, followed by extensive washing with DCM and DMF.[16]

  • Neutralization: Neutralize the resulting TFA salt by treating the resin with 10% DIEA in DMF for 2 x 2 minutes. Wash thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve Boc-Thz-OH (3.0 eq. relative to resin loading) and HOBt (3.0 eq.) in a minimal amount of DMF. Add DIC (3.0 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

    • Expert Insight: Pre-activation with DIC/HOBt forms an OBt active ester, which couples efficiently while minimizing racemization, a critical concern even for protected residues like Thz under harsh conditions.[15] Using base-free coupling conditions with DIC/HOBt is a reliable method.[13]

  • Coupling Reaction: Add the pre-activated solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative Kaiser (ninhydrin) test to monitor for the presence of free primary amines. For the secondary amine of Thz, a Chloranil test is more appropriate. A negative test indicates complete coupling.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all soluble reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Protocol 4.2: Deprotection of the Thiazolidine Ring to Yield N-Terminal Cysteine

After the full peptide sequence is assembled and cleaved from the resin, the thiazolidine ring must be opened. Several methods exist, and the choice depends on the peptide's sequence and subsequent application.[17]

Prerequisite: The peptide has been fully synthesized, and all acid-labile side-chain protecting groups (and the N-terminal Boc group on the Thz residue) have been removed during the final cleavage from the resin (e.g., with HF or a TFA/scavenger cocktail). The product is the lyophilized Thz-peptide.

This is a widely used and robust method.[10][18]

Materials:

  • Lyophilized Thz-peptide

  • Methoxyamine hydrochloride (MeONH₂·HCl)

  • Aqueous buffer, pH 4.0-4.5 (e.g., 200 mM sodium acetate)

Procedure:

  • Dissolve the Thz-peptide in the pH 4.0-4.5 buffer to a concentration of 1-5 mg/mL.

  • Add a stock solution of methoxyamine hydrochloride to a final concentration of 0.2-0.5 M.

  • Incubate the reaction at room temperature or 37°C for 2-6 hours.

  • Monitor the reaction progress by HPLC and Mass Spectrometry, looking for the conversion of the starting material to the product with a mass corresponding to the N-terminal cysteine peptide.

  • Once complete, the resulting peptide can be purified by RP-HPLC.

    • Causality: At acidic pH, methoxyamine acts as a nucleophile that attacks the carbon of the thioaminal, effectively trapping the released formaldehyde as methoxyamine oxime and driving the equilibrium towards the ring-opened cysteine product.[17][19]

Palladium or copper complexes can catalyze the hydrolysis of the thiazolidine ring.[17][19][20] This method can be faster but requires removal of the metal post-reaction.

Materials:

  • Lyophilized Thz-peptide

  • Palladium chloride (PdCl₂) or Copper(II) salts

  • Aqueous buffer, pH ~2 (e.g., 0.1% TFA in water)[20]

Procedure:

  • Dissolve the Thz-peptide in the acidic buffer.

  • Add a stock solution of the metal salt (e.g., 1.0 equivalent of PdCl₂)[20].

  • Incubate at room temperature for 1-3 hours, monitoring by HPLC-MS.

  • Upon completion, the peptide must be purified, often involving metal scavenging agents or specific HPLC protocols to ensure complete removal of the metal catalyst.

    • Expert Insight: Metal-mediated cleavage is proposed to work via Lewis acid activation of the sulfur atom, making the ring more susceptible to hydrolysis.[19] This method is powerful but may be incompatible with peptides containing other metal-binding motifs.

Comparison of Deprotection Methods
MethodReagentsConditionsProsCons
Methoxyamine MeONH₂·HClpH 4.0-4.5, RT-37°CRobust, widely used, no metal contamination.[17]Can be slow; methoxyamine may react with thioesters in one-pot ligation schemes.[19][21]
Metal-Mediated PdCl₂, Cu(II) saltsAcidic pH (2-4), RTFast reaction times.[20]Potential for metal contamination, requires careful purification, may be incompatible with certain sequences.[19]
Aldehyde Scavengers O-benzylhydroxylamine, 2-aminobenzamide derivativesAcidic pH (~4)Efficient, can be designed for one-pot ligation compatibility.[19][21]Scavenger must be removed or proven inert in subsequent steps.

Integrated Workflow Visualization

The following diagram illustrates the complete process within a Boc-SPPS strategy.

spss_workflow cluster_cycle SPPS Elongation Cycles (n-1 times) cluster_final_deprotection Final Cysteine Unmasking start Start: Merrifield Resin swell 1. Swell Resin in DCM/DMF start->swell load 2. Load First Boc-AA-OH swell->load deprotect A. Boc Deprotection (50% TFA in DCM) load->deprotect 3. Start Cycles neutralize B. Neutralization (10% DIEA in DMF) deprotect->neutralize couple C. Couple Next Boc-AA-OH (DIC/HOBt in DMF) neutralize->couple wash D. Wash (DMF, DCM) couple->wash wash->deprotect couple_thz 4. Couple Boc-Thz-OH (Final N-terminal residue) wash->couple_thz cleave 5. Final Cleavage & Deprotection (HF or TFA/Scavengers) couple_thz->cleave lyophilize 6. Lyophilize Crude Thz-Peptide cleave->lyophilize dissolve 7. Dissolve Thz-Peptide in Buffer (pH 4) lyophilize->dissolve add_reagent 8. Add Ring-Opening Reagent (e.g., Methoxyamine) dissolve->add_reagent incubate 9. Incubate & Monitor by HPLC add_reagent->incubate purify 10. RP-HPLC Purification incubate->purify end Final Product: H₂N-Cys-Peptide purify->end

Caption: Boc-SPPS workflow incorporating Boc-Thz-OH.

References

(S)-3-Boc-2-thiazolidinecarboxylic Acid: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereochemical Complexity with a Cysteine Surrogate

In the landscape of contemporary organic synthesis, the demand for enantiomerically pure building blocks is paramount for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. (S)-3-Boc-2-thiazolidinecarboxylic acid, a constrained analog of L-cysteine, has emerged as a cornerstone chiral synthon. Its rigid thiazolidine ring serves as a proficient protecting group for the thiol and amine functionalities of cysteine, enabling its seamless integration into intricate synthetic sequences. The tert-butyloxycarbonyl (Boc) group on the nitrogen atom provides a stable, yet readily cleavable, protecting group, rendering this molecule an invaluable tool for peptide synthesis, asymmetric catalysis, and the construction of diverse heterocyclic scaffolds. This comprehensive guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis and Physicochemical Properties

The preparation of this compound is a straightforward two-step process commencing from the readily available and inexpensive chiral pool starting material, L-cysteine.

Protocol 1: Synthesis of (S)-Thiazolidine-4-carboxylic acid

This initial step involves the condensation of L-cysteine with formaldehyde to form the thiazolidine ring.

Materials:

  • L-cysteine (1.0 equiv)

  • Formaldehyde (37 wt. % in H₂O, 1.1 equiv)

  • Sodium Carbonate (as catalyst)

  • Water

Procedure:

  • Dissolve L-cysteine in water in a reaction vessel.

  • Add the sodium carbonate catalyst to the solution and stir until dissolved.

  • Slowly add the formaldehyde solution to the reaction mixture at room temperature.

  • Stir the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the resulting white precipitate, wash with cold water, and dry under vacuum to afford (S)-thiazolidine-4-carboxylic acid.

Protocol 2: N-Boc Protection of (S)-Thiazolidine-4-carboxylic acid

The secondary amine of the thiazolidine ring is then protected with a Boc group.

Materials:

  • (S)-Thiazolidine-4-carboxylic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv)

  • Triethylamine (TEA) or Sodium Bicarbonate (as base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

Procedure:

  • Suspend (S)-thiazolidine-4-carboxylic acid in the chosen organic solvent (DCM or THF).

  • Add the base (TEA or NaHCO₃) and stir until a clear solution is obtained.

  • Add (Boc)₂O to the solution and stir at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound as a white solid.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₅NO₄S
Molecular Weight 233.28 g/mol
Appearance White to off-white crystalline powder
Melting Point 135-139 °C
Solubility Soluble in methanol, ethanol, DCM, THF
Optical Rotation Specific rotation values are dependent on the solvent and concentration.

Core Applications in Organic Synthesis

The utility of this compound spans a wide array of synthetic transformations, primarily centered around its role as a protected cysteine surrogate in peptide synthesis and as a chiral scaffold for the synthesis of other biologically active molecules.

Solid-Phase Peptide Synthesis (SPPS): A Protected Cysteine Donor

The most prominent application of this compound is in Boc-based solid-phase peptide synthesis (SPPS) as a means to incorporate cysteine residues into a growing peptide chain. The thiazolidine ring effectively masks the nucleophilic thiol group, preventing undesirable side reactions during peptide coupling steps.

SPPS_Workflow Resin Resin Support Attach 1. Attach C-terminal Boc-amino acid Resin->Attach Deprotect1 2. Boc Deprotection (TFA/DCM) Attach->Deprotect1 Neutralize1 3. Neutralization (DIEA/DCM) Deprotect1->Neutralize1 Couple 4. Couple Boc-Thz-OH Neutralize1->Couple Deprotect2 5. Repeat Deprotection Couple->Deprotect2 Neutralize2 6. Repeat Neutralization Deprotect2->Neutralize2 Elongate 7. Continue Elongation Neutralize2->Elongate Cleave 8. Cleavage from Resin & Side-chain Deprotection (HF) Elongate->Cleave RingOpen 9. Thiazolidine Ring Opening Cleave->RingOpen Peptide Final Cysteine- Containing Peptide RingOpen->Peptide

Caption: Workflow for SPPS using Boc-Thz-OH.

This protocol outlines the general steps for incorporating a cysteine residue using this compound on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids (including Boc-Thz-OH)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt as coupling agents

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

Procedure:

  • Resin Preparation and First Amino Acid Attachment: Swell the Merrifield resin in DCM. Attach the first Boc-protected amino acid (C-terminal residue) to the resin via its cesium salt to minimize racemization[1].

  • Boc Deprotection: Treat the resin-bound amino acid with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and DMF[2].

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM. Wash the resin with DCM[2].

  • Coupling of Boc-Thz-OH: Dissolve Boc-Thz-OH (2-3 equivalents) and a coupling agent (e.g., DIC/HOBt or HBTU/HOBt) in DMF. Add this solution to the resin and agitate for 2-4 hours. Monitor the coupling reaction using a Kaiser test[2].

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous HF with appropriate scavengers[1].

Thiazolidine Ring Opening: Unmasking the Cysteine Residue

A critical step after the synthesis of the peptide is the opening of the thiazolidine ring to reveal the free cysteine residue. This can be achieved under various conditions.

Ring_Opening_Mechanism Thiazolidine Thiazolidine Ring (on peptide) Protonation Protonation of Nitrogen Thiazolidine->Protonation H+ RingOpening Ring Opening to Thionium Ion Protonation->RingOpening Hydrolysis Hydrolysis RingOpening->Hydrolysis H2O Cysteine Free Cysteine Residue Hydrolysis->Cysteine Formaldehyde Formaldehyde Hydrolysis->Formaldehyde

Caption: Acid-catalyzed thiazolidine ring opening.

This method is commonly employed for its mild conditions.

Materials:

  • Thiazolidine-containing peptide

  • Methoxyamine hydrochloride

  • Phosphate buffer (pH 4.0)

  • Guanidine hydrochloride (optional, for poorly soluble peptides)

Procedure:

  • Dissolve the thiazolidine-containing peptide in the phosphate buffer (pH 4.0). If the peptide has low solubility, guanidine hydrochloride (up to 6 M) can be added.

  • Add an excess of methoxyamine hydrochloride (e.g., 100 mM).

  • Incubate the reaction mixture at 37 °C for 1-4 hours.

  • Monitor the reaction progress by HPLC and mass spectrometry.

  • Purify the resulting cysteine-containing peptide by preparative HPLC.

Table 2: Comparison of Thiazolidine Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Acid Hydrolysis Strong acid (e.g., TFA)Room temperatureSimpleHarsh conditions, potential for side reactions
Methoxyamine Methoxyamine·HClpH 4, 37 °CMild, efficientMay require optimization
Silver Nitrate AgNO₃Aqueous solutionEffectiveRequires removal of silver salts
DPDS 2,2'-Dipyridyl disulfideAcidic conditionsForms a stable pyridylsulfenyl intermediateRequires subsequent reduction to free thiol
Synthesis of Biologically Active Thiazolidine Derivatives

Beyond its role in peptide synthesis, this compound is a valuable chiral starting material for the synthesis of various biologically active molecules, including potential antiviral and antimicrobial agents.[3]

This protocol provides a general route to novel thiazolidine-based compounds with potential biological activity.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Acetic anhydride

  • Amino acid methyl ester hydrochloride

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Deprotection of Boc group: Remove the Boc group from this compound using 50% TFA in DCM.

  • Condensation with Aldehyde: React the deprotected thiazolidine with an aromatic aldehyde in a suitable solvent to form the 2-aryl-thiazolidine-4-carboxylic acid.[3]

  • N-Acetylation: Acetylate the secondary amine of the thiazolidine ring using acetic anhydride.

  • Peptide Coupling: Couple the resulting N-acetylated thiazolidine carboxylic acid with an amino acid methyl ester hydrochloride using a standard peptide coupling protocol (e.g., DCC/HOBt or EDC/HOBt) in the presence of a base like triethylamine.

  • Purification: Purify the final product by column chromatography.

Conclusion and Future Perspectives

This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex, stereochemically defined molecules. Its utility as a protected cysteine surrogate in peptide synthesis is well-established, offering a reliable and efficient method for the incorporation of this crucial amino acid. Furthermore, its application as a chiral scaffold for the synthesis of novel heterocyclic compounds highlights its versatility and potential for the discovery of new therapeutic agents. As the demand for enantiomerically pure compounds continues to grow, the importance of this compound in the synthetic chemist's toolbox is set to expand, paving the way for future innovations in drug discovery and materials science.

References

Introduction: The Strategic Role of (S)-3-Boc-2-thiazolidinecarboxylic Acid in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Thiazolidine-Containing Dipeptides

In the intricate field of peptide synthesis and drug development, (S)-3-Boc-2-thiazolidinecarboxylic acid serves as a cornerstone building block. It is, in essence, a strategically protected form of L-cysteine. The thiazolidine ring masks both the N-terminal amine and the highly reactive thiol side chain of cysteine within a cyclic structure, while the tert-butyloxycarbonyl (Boc) group protects the secondary amine formed upon cyclization. This dual protection is critical for preventing undesirable side reactions, such as disulfide bond formation or intramolecular cyclization, during complex peptide assembly.[1][2]

The true utility of this molecule lies in its stability and subsequent "unmasking." The thiazolidine ring is robust enough to withstand standard peptide coupling and deprotection steps, yet it can be selectively opened under specific conditions post-synthesis to reveal the native N-terminal cysteine residue.[2][3] This feature makes it invaluable for advanced synthetic strategies like Native Chemical Ligation (NCL), where a free N-terminal cysteine is required for ligating large peptide fragments.[1][4] This guide provides a comprehensive overview of the core chemical principles, detailed protocols, and mechanistic insights for coupling this compound with other amino acids, tailored for researchers and drug development professionals.

Core Concepts: The Energetics and Control of Peptide Bond Formation

The formation of an amide (peptide) bond is a condensation reaction that is not spontaneous; it requires the "activation" of the carboxylic acid partner. A coupling reagent achieves this by converting the carboxylate's hydroxyl group into a better leaving group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of the second amino acid.

The primary challenges in this process are:

  • Achieving High Coupling Efficiency: Ensuring the reaction proceeds to completion to maximize the yield of the desired peptide.

  • Suppressing Racemization: The activation process can increase the acidity of the α-proton of the carboxylic acid, leading to its abstraction and subsequent loss of stereochemical integrity (epimerization). This is a critical failure point, especially when dealing with expensive, isotopically labeled, or chiral amino acids.[5][6]

  • Avoiding Side Reactions: Activated species can participate in unwanted intramolecular rearrangements, such as the formation of stable N-acylureas when using carbodiimides alone.[6]

Modern peptide synthesis overwhelmingly relies on coupling reagents that address these challenges through the in-situ formation of reactive ester intermediates.

Key Reagents and Mechanistic Insights for Coupling

The choice of coupling reagent is dictated by factors such as the steric hindrance of the amino acids, the desired reaction speed, cost, and the sensitivity of the substrates to racemization.

Carbodiimides with Benzotriazole Additives (e.g., EDC/HOBt)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorse reagents for amide bond formation.[6] Their mechanism involves the initial formation of a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and highly prone to racemization.

To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost universally included. HOBt acts as an "active ester trap," intercepting the O-acylisourea to form an HOBt-activated ester. This HOBt ester is more stable than the O-acylisourea but sufficiently reactive to couple efficiently with the amine nucleophile, significantly suppressing the risk of racemization.[7][8]

G cluster_activation Activation Phase Thz_COOH (S)-3-Boc-2-thiazolidine -carboxylic acid Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) Thz_COOH->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt_Ester HOBt Active Ester (Stable, Racemization Resistant) Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea Byproduct (Water Soluble) Acylisourea->Urea Rearrangement or Amine Attack Dipeptide Boc-Thz-AA-Dipeptide Acylisourea->Dipeptide Direct (but risky) attack by Amino Acid Ester HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Dipeptide + Amino Acid Ester + Base (DIPEA) Amino_Acid Amino Acid Ester (e.g., H-Gly-OMe) Amino_Acid->Dipeptide

Caption: Mechanism of EDC/HOBt mediated peptide coupling.

Uronium/Aminium Salts (e.g., HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available. They are based on the more acidic and nucleophilic leaving group 7-aza-1-hydroxybenzotriazole (HOAt). HATU directly reacts with the carboxylic acid to form a highly reactive OAt-ester. The neighboring pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the subsequent aminolysis step. This results in faster reaction times, higher yields, and very low levels of racemization, making HATU the reagent of choice for sterically hindered or epimerization-prone couplings.[9]

Comparative Overview of Common Coupling Reagents
Reagent SystemClassRelative ReactivityRacemization RiskKey Advantages & Disadvantages
EDC / HOBt CarbodiimideModerateLow (with HOBt)Pros: Cost-effective, water-soluble byproduct (EDC-urea) is easily removed.[6] Cons: Can be less effective for hindered couplings.
DIC / HOBt CarbodiimideModerateLow (with HOBt)Pros: Good for solid-phase synthesis as DIC-urea is soluble in organic solvents.[10] Cons: Byproduct can be difficult to remove in solution phase.
HATU Uronium/AminiumVery HighVery LowPros: Extremely efficient, fast reactions, excellent for difficult couplings. Cons: Higher cost, can self-react if not used properly.
PyBOP PhosphoniumHighLowPros: High efficiency, avoids formation of toxic HMPA byproduct seen with original BOP reagent.[9] Cons: Solutions can have moderate stability.

Detailed Experimental Protocols

The following protocols are standardized for a 1.0 mmol scale reaction in solution phase. All glassware should be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

General Experimental Workflow

G Start Starting Materials: - Boc-Thz-OH - Amino Acid Ester HCl - Coupling Reagent - Base (DIPEA) - Anhydrous Solvent Dissolve 1. Dissolve Boc-Thz-OH, Amino Acid Ester HCl, and additive (if any) in solvent. Start->Dissolve Cool 2. Cool reaction mixture to 0 °C (ice bath). Dissolve->Cool AddBase 3. Add base (DIPEA) dropwise to neutralize HCl and deprotonate amine. Cool->AddBase Activate 4. Add Coupling Reagent (e.g., EDC or HATU). Initiates activation. AddBase->Activate React 5. Allow to warm to RT. Stir for 4-16 hours. Monitor by TLC/LC-MS. Activate->React Workup 6. Aqueous Workup: - Quench reaction - Wash with acid/base/brine - Separate organic layer React->Workup Purify 7. Dry, concentrate, and purify crude product via silica gel chromatography. Workup->Purify End Purified Dipeptide Purify->End

Caption: General experimental workflow for peptide coupling.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a robust and cost-effective choice for standard couplings.[11]

Materials:

  • This compound (1.0 eq, 1.0 mmol, 247.3 mg)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.05 eq, 1.05 mmol)

  • EDC·HCl (1.2 eq, 1.2 mmol, 230 mg)

  • HOBt (1.2 eq, 1.2 mmol, 162 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol, 0.44 mL)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a round-bottom flask, add this compound, the amino acid methyl ester hydrochloride, and HOBt.

  • Add anhydrous DCM (or DMF) and stir to dissolve.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add DIPEA to the stirred solution. Stir for 10 minutes. The base neutralizes the hydrochloride salt and prepares the amine for reaction.

  • Add EDC·HCl portion-wise over 2-3 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure dipeptide.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered amino acids or when maximum yield and speed are critical.[11]

Materials:

  • This compound (1.0 eq, 1.0 mmol, 247.3 mg)

  • Amino acid methyl ester hydrochloride (e.g., H-Val-OMe·HCl) (1.05 eq, 1.05 mmol)

  • HATU (1.1 eq, 1.1 mmol, 418 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 0.52 mL)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add HATU to the solution, followed by DIPEA.

  • Stir the mixture at room temperature for 10-15 minutes. This "pre-activation" step generates the reactive OAt-ester.

  • In a separate vial, dissolve the amino acid methyl ester hydrochloride in a minimal amount of DMF (2-3 mL) and add it to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor by TLC or LC-MS.

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL). Wash with 5% aqueous LiCl solution (3 x 20 mL) to remove DMF, followed by 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Post-Coupling Synthetic Considerations

Boc Group Deprotection

The Boc group on the newly formed dipeptide can be readily removed under standard acidic conditions, most commonly by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 30-60 minutes at room temperature.[12] This exposes the secondary amine of the thiazolidine ring, allowing for further peptide chain elongation if desired.

Thiazolidine Ring Opening to Reveal Cysteine

The ultimate strategic value of using a thiazolidine is its conversion back to a cysteine residue. This unmasking is typically performed after the full peptide sequence is assembled. Common methods include:

  • Methoxyamine Hydrochloride: Treatment with an aqueous solution of methoxyamine at a slightly acidic pH (around 4-5) effectively opens the ring to reveal the N-terminal cysteine with a free thiol group.[2]

  • Silver Nitrate: Treatment with silver nitrate followed by a reducing agent like DTT can also be used for ring-opening.[3]

This step is crucial for applications like Native Chemical Ligation, where the peptide segment is subsequently reacted with another peptide containing a C-terminal thioester.[1][4]

Applications in Drug Discovery and Chemical Biology

The ability to incorporate a masked but accessible cysteine residue is a powerful tool in modern chemical biology and drug development.

  • Synthesis of Complex Peptides and Small Proteins: It is a key strategy for the total chemical synthesis of proteins by enabling the ligation of multiple peptide fragments.[1]

  • Cyclic Peptides: Thiazolidine formation can be used as an intramolecular cyclization strategy to produce cyclic peptides, which often have enhanced stability and bioactivity compared to their linear counterparts.[13]

  • Bioconjugation: The revealed cysteine thiol is a unique reactive handle for site-specific modification of peptides with reporter tags, imaging agents, or cytotoxic payloads.[14]

  • Prodrug Design: The thiazolidine moiety itself has been explored in prodrug strategies, where the ring is designed to open in vivo to release an active cysteine-containing therapeutic.[15]

References

Protocol for the Acid-Catalyzed Boc Deprotection of (S)-3-Boc-2-thiazolidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amine functionalities.[1][2][3] Its widespread use is attributed to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This application note provides a detailed protocol for the deprotection of (S)-3-Boc-2-thiazolidinecarboxylic acid to yield (S)-2-thiazolidinecarboxylic acid, a valuable chiral building block derived from L-cysteine.[4][5] We will delve into the underlying reaction mechanism, offer a comparative analysis of common deprotection reagents, present a robust experimental workflow, and detail the characterization of the final product. This guide is designed to provide researchers with the technical accuracy and field-proven insights required for successful synthesis.

Introduction: The Strategic Importance of Boc Deprotection

This compound is a key intermediate in the synthesis of complex molecules, including pharmaceuticals and bioactive compounds. The thiazolidine ring, a cyclic sulfur-containing amino acid analog, imparts unique conformational constraints and potential biological activity.[4][6] The Boc protecting group on the ring's nitrogen atom allows for selective reactions at other functional groups.

The removal of the Boc group is a critical step to liberate the secondary amine, enabling subsequent transformations such as peptide coupling or other derivatizations. The choice of deprotection conditions is paramount to ensure high yield and purity, avoiding unwanted side reactions. Acid-catalyzed cleavage is the most common and efficient method for Boc removal.[3][7][8]

Mechanism of Acid-Catalyzed Boc Deprotection

The acidic deprotection of a Boc-protected amine is a well-understood carbamate hydrolysis reaction.[1] The process is initiated by a strong acid, most commonly Trifluoroacetic Acid (TFA). The mechanism proceeds through several key steps, which underscores the importance of the acidic environment.

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid (e.g., TFA).[8][9] This initial step activates the carbamate for cleavage.

  • Cleavage and Carbocation Formation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[8][9]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas (CO₂) and the free secondary amine.[7][9] It is crucial to perform this reaction in an open or well-vented system to allow the CO₂ to escape safely.[7][9]

  • Amine Salt Formation: The newly liberated amine is basic and is immediately protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt (e.g., a trifluoroacetate salt) as the final product.[9]

  • Carbocation Quenching: The tert-butyl cation byproduct can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or be trapped by scavengers if sensitive functional groups are present.[9][10]

Below is a diagram illustrating this mechanistic pathway.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Protected Boc-Protected Thiazolidine Protonated_Boc Protonated Carbamate Boc_Protected->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine (Thiazolidinecarboxylic Acid) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Gas Carbamic_Acid->CO2 Amine_Salt Amine Salt (TFA Salt) Free_Amine->Amine_Salt + H⁺A⁻

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Comparative Analysis of Deprotection Reagents

While several acidic reagents can effect Boc removal, the choice depends on the substrate's sensitivity to acid, the desired workup procedure, and cost.[3][11]

ReagentCommon ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM), 0°C to RTFast, efficient, volatile (easy to remove)[7][8]Highly corrosive, can cleave other acid-labile groups
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane or Ethyl AcetateCost-effective, strong acid for robust substratesDioxane is a peroxide-former; less volatile than TFA
p-Toluenesulfonic Acid (pTSA) Catalytic or stoichiometric amounts in various solventsSolid, less corrosive, good for milder conditions[11]Slower reactions, non-volatile (requires aqueous workup)
Silica Gel / Montmorillonite K10 Stirring in a solvent at RT or elevated temp.Very mild, suitable for highly sensitive substrates[3]Can be slow, may require large amounts of solid support

For the deprotection of this compound, TFA in DCM is the most common and reliable method due to its efficiency and the straightforward removal of excess reagent and solvent under reduced pressure.

Detailed Experimental Protocol

This protocol outlines the deprotection using a standard TFA/DCM system.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%e.g., Chem-ImpexStarting material
Dichloromethane (DCM), anhydrousACS Gradee.g., Fisher ScientificReaction solvent
Trifluoroacetic Acid (TFA)Reagent Gradee.g., Sigma-AldrichDeprotection agent
Diethyl ether, anhydrousACS Gradee.g., Sigma-AldrichFor precipitation
Round-bottom flask--Reaction vessel
Magnetic stirrer and stir bar--For agitation
Ice bath--For temperature control
Rotary evaporator--For solvent removal
Buchner funnel and filter paper--For product isolation
Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C. This initial cooling helps to control any potential exotherm and minimize side reactions.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. A common ratio is 1:1 or 1:4 (TFA:DCM, v/v).[7][12]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the DCM and excess TFA. The resulting product will typically be a viscous oil or a semi-solid, which is the TFA salt of the desired product.

  • Precipitation: To the residue, add cold, anhydrous diethyl ether and stir or sonicate vigorously. The desired amine salt is generally insoluble in ether and will precipitate as a white or off-white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with several small portions of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the isolated solid under high vacuum to obtain the final product, (S)-2-thiazolidinecarboxylic acid trifluoroacetate salt.

Purification (Optional)

For most applications, the TFA salt is sufficiently pure. If the free amine is required, the salt can be neutralized. A general method for purification of carboxylic acids involves dissolution in a basic aqueous solution, extraction of neutral impurities with an organic solvent, followed by acidification of the aqueous layer to precipitate the pure acid, which is then collected by filtration.[13]

Experimental_Workflow Start Dissolve (S)-3-Boc-2-thiazolidine- carboxylic acid in DCM Cool Cool to 0°C in Ice Bath Start->Cool Add_TFA Add Trifluoroacetic Acid (TFA) Cool->Add_TFA React Stir at Room Temperature (1-3 h) Add_TFA->React Monitor Monitor by TLC / LC-MS React->Monitor Concentrate Concentrate via Rotary Evaporation Monitor->Concentrate Reaction Complete Precipitate Precipitate with Cold Diethyl Ether Concentrate->Precipitate Filter Isolate Solid by Vacuum Filtration Precipitate->Filter Dry Dry Product Under High Vacuum Filter->Dry End Obtain (S)-2-thiazolidinecarboxylic acid TFA Salt Dry->End

References

Application Note: (S)-3-Boc-2-thiazolidinecarboxylic Acid as a Chiral Precursor in the Enantioselective Synthesis of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Novel Antiviral Syntheses

Influenza viruses represent a persistent global health threat, primarily due to their capacity for rapid mutation, which can lead to seasonal epidemics and occasional pandemics. A cornerstone of anti-influenza therapy is the use of neuraminidase inhibitors, which act by blocking the viral neuraminidase enzyme, a key protein that facilitates the release of newly formed virus particles from infected host cells.[1] Prominent examples of this drug class include oseltamivir (Tamiflu®) and zanamivir (Relenza).

The commercial synthesis of oseltamivir has historically relied on (-)-shikimic acid, a natural product extracted from Chinese star anise.[2] However, the limited availability and fluctuating supply of shikimic acid have underscored the urgent need for alternative, efficient, and stereoselective synthetic routes to oseltamivir and other neuraminidase inhibitors. This has spurred significant research into developing syntheses from readily available starting materials.[3]

This application note details a proposed synthetic strategy and protocols for the synthesis of neuraminidase inhibitors, utilizing the chiral building block (S)-3-Boc-2-thiazolidinecarboxylic acid. This starting material, derivable from the naturally abundant amino acid L-cysteine, offers a robust platform for the enantioselective construction of the highly functionalized cyclohexene core of oseltamivir and related compounds.[4][5] The inherent stereochemistry of the starting material is leveraged throughout the synthesis to control the stereochemical outcomes of subsequent transformations, a critical aspect in the synthesis of chiral drugs where only one enantiomer is therapeutically active.

Synthetic Strategy: A Proposed Enantioselective Route

The proposed synthetic pathway from this compound to an oseltamivir precursor is a multi-step process that involves the strategic opening of the thiazolidine ring and the subsequent formation of the functionalized cyclohexene core. The key transformations include a stereoselective aldol condensation, ring-closing metathesis, and functional group manipulations.

Diagram 1: Proposed Synthetic Pathway

Synthetic_Pathway A (S)-3-Boc-2-thiazolidine- carboxylic acid B Thioester Intermediate A->B Thioester Formation C Aldehyde Intermediate B->C Reductive Desulfurization D Aldol Adduct C->D Stereoselective Aldol Condensation E Diene Intermediate D->E Diene Formation F Cyclohexene Precursor E->F Ring-Closing Metathesis G Oseltamivir Core Structure F->G Functional Group Manipulations

Caption: Proposed synthetic pathway from this compound to the core structure of oseltamivir.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the proposed synthesis. These protocols are based on established synthetic transformations and have been adapted for the specific substrates in this pathway.

Part 1: Synthesis of the Aldehyde Intermediate

The initial steps focus on the conversion of the thiazolidine carboxylic acid to a key aldehyde intermediate, which will serve as the electrophile in the subsequent aldol condensation.

1.1 Thioester Formation

This step activates the carboxylic acid for the subsequent reduction.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0247.312.47 g (10 mmol)
N,O-Dimethylhydroxylamine HCl1.297.541.17 g (12 mmol)
EDCI1.5191.702.88 g (15 mmol)
HOBt1.5135.132.03 g (15 mmol)
N,N-Diisopropylethylamine (DIPEA)3.0129.245.2 mL (30 mmol)
Dichloromethane (DCM)--100 mL

Protocol:

  • To a stirred solution of this compound in DCM at 0 °C, add EDCI, HOBt, and N,O-dimethylhydroxylamine hydrochloride.

  • Slowly add DIPEA to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Hexane:EtOAc gradient) to yield the Weinreb amide.

1.2 Reductive Desulfurization and Aldehyde Formation

This key step involves the reductive opening of the thiazolidine ring to unmask the aldehyde functionality.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Weinreb Amide Intermediate1.0-(from previous step)
Raney Nickel (slurry in water)excess-~5 g
Diisobutylaluminium hydride (DIBAL-H)1.5142.2215 mL (1.0 M in hexanes)
Tetrahydrofuran (THF), anhydrous--100 mL

Protocol:

  • Suspend the Weinreb amide in anhydrous THF under an inert atmosphere.

  • Add a slurry of Raney Nickel to the solution.

  • Cool the reaction mixture to -78 °C.

  • Add DIBAL-H dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude aldehyde. This intermediate is often used immediately in the next step without further purification.

Part 2: Construction of the Cyclohexene Core

This section details the formation of the six-membered ring, a critical structural feature of oseltamivir.

2.1 Stereoselective Aldol Condensation

This reaction sets a key stereocenter in the acyclic precursor to the cyclohexene ring.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Aldehyde Intermediate1.0-(from previous step)
Acetone1058.08~7 mL
(S)-Proline0.2115.130.23 g (2 mmol)
Dimethyl sulfoxide (DMSO)--50 mL

Protocol:

  • Dissolve the crude aldehyde and (S)-proline in DMSO.

  • Add acetone to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the aldol adduct.

2.2 Diene Formation

The aldol adduct is converted to a diene, which is the substrate for the ring-closing metathesis reaction.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Aldol Adduct1.0-(from previous step)
Vinylmagnesium bromide2.5-25 mL (1.0 M in THF)
Tetrahydrofuran (THF), anhydrous--50 mL
Burgess Reagent1.5238.28(calculated based on aldol adduct)

Protocol:

  • Dissolve the aldol adduct in anhydrous THF and cool to 0 °C.

  • Add vinylmagnesium bromide dropwise and stir for 2 hours at 0 °C.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Dissolve the crude alcohol in anhydrous benzene, add Burgess reagent, and heat to 50 °C for 1 hour.

  • Cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by flash column chromatography to yield the diene intermediate.

2.3 Ring-Closing Metathesis (RCM)

This powerful reaction constructs the cyclohexene ring.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Diene Intermediate1.0-(from previous step)
Grubbs' Second Generation Catalyst0.05848.97(calculated based on diene)
Dichloromethane (DCM), anhydrous--(to make a 0.01 M solution)

Protocol:

  • Dissolve the diene intermediate in anhydrous, degassed DCM to a concentration of 0.01 M.

  • Add Grubbs' Second Generation Catalyst.

  • Reflux the reaction mixture under an inert atmosphere for 4 hours.

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the cyclohexene precursor.

Diagram 2: Key Transformations Workflow

Workflow cluster_0 Part 1: Aldehyde Synthesis cluster_1 Part 2: Cyclohexene Core Construction start Start: (S)-3-Boc-2-thiazolidine- carboxylic acid weinreb Weinreb Amide Formation start->weinreb aldehyde Reductive Desulfurization & Aldehyde Formation weinreb->aldehyde aldol Stereoselective Aldol Condensation aldehyde->aldol diene Diene Formation aldol->diene rcm Ring-Closing Metathesis diene->rcm product Oseltamivir Core Structure rcm->product

Caption: Workflow diagram illustrating the key stages of the proposed synthesis.

Conclusion and Future Perspectives

This application note outlines a plausible and chemically sound synthetic strategy for the enantioselective synthesis of the core structure of neuraminidase inhibitors, such as oseltamivir, from this compound. The proposed route leverages the inherent chirality of this readily available starting material to control the stereochemistry of the final product. The detailed protocols for key transformations, including a stereoselective aldol reaction and ring-closing metathesis, provide a roadmap for researchers in the field of medicinal chemistry and drug development.

Further optimization of each step, including reaction conditions and catalyst selection, would be necessary to maximize yields and scalability. Additionally, the functional group manipulations required to convert the synthesized cyclohexene precursor into the final active pharmaceutical ingredient would need to be meticulously planned and executed. This proposed synthesis serves as a compelling starting point for the development of novel and efficient routes to vital antiviral medications, thereby contributing to the preparedness for future influenza outbreaks.

References

Applications of (S)-3-Boc-2-thiazolidinecarboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (S)-3-Boc-2-thiazolidinecarboxylic acid, a versatile heterocyclic building block with significant applications in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles behind its utility, offers detailed experimental protocols, and presents a curated selection of data to inform and guide future research endeavors.

Introduction: The Strategic Advantage of a Constrained Scaffold

This compound, a derivative of L-cysteine, has emerged as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its unique structural features, including a constrained five-membered ring and a Boc-protected amine, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. The thiazolidine ring serves as a bioisostere for proline, enabling the exploration of novel peptide conformations and enhancing metabolic stability.[1] Furthermore, this moiety can function as a prodrug of L-cysteine, facilitating the delivery of this crucial amino acid into cells to replenish intracellular glutathione levels and combat oxidative stress.[2]

The strategic incorporation of this compound into drug candidates has led to the development of compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] This guide will delve into the practical applications of this compound, providing both the theoretical underpinnings and the experimental details necessary to harness its full potential in drug discovery programs.

Core Applications in Medicinal Chemistry

The utility of this compound in drug design can be broadly categorized into two key areas: its role as a constrained proline mimetic and its function as a cysteine prodrug.

Proline Mimicry for Enhanced Peptide Therapeutics

The rigid structure of the thiazolidine ring in this compound makes it an excellent mimic for proline, an amino acid that plays a critical role in determining the secondary structure of peptides and proteins. By replacing proline with this analog, medicinal chemists can introduce conformational constraints that can lead to:

  • Increased Receptor Binding Affinity: A more defined and rigid peptide conformation can lead to a more favorable interaction with the target receptor.

  • Enhanced Metabolic Stability: The thiazolidine ring is less susceptible to enzymatic degradation compared to the native peptide backbone, prolonging the half-life of the drug.

  • Improved Cell Permeability: The altered physicochemical properties of the peptide can enhance its ability to cross cell membranes.

The following diagram illustrates the structural similarity between proline and the thiazolidinecarboxylic acid core.

G Proline Proline Analogy Structural Analogy Proline->Analogy Thiazolidine (S)-2-Thiazolidinecarboxylic Acid Core Analogy->Thiazolidine

Caption: Structural analogy between proline and the thiazolidinecarboxylic acid core.

Cysteine Prodrug for Combating Oxidative Stress

L-cysteine is a precursor to glutathione (GSH), a critical intracellular antioxidant that protects cells from damage caused by reactive oxygen species (ROS).[2] However, the direct administration of L-cysteine is often hampered by its instability and potential for toxicity. This compound and its derivatives can serve as effective prodrugs, delivering L-cysteine into cells in a controlled manner.[2][3]

The mechanism of action involves the intracellular hydrolysis of the thiazolidine ring, which releases free L-cysteine. This process replenishes the intracellular cysteine pool, thereby boosting glutathione synthesis and enhancing the cell's antioxidant capacity.[2] This approach has shown promise in various therapeutic areas, including:

  • Neuroprotection: Protecting neurons from oxidative damage in neurodegenerative diseases.

  • Hepatoprotection: Shielding liver cells from drug-induced toxicity.[4]

  • Radioprotection: Mitigating the harmful effects of ionizing radiation.

The following workflow outlines the intracellular conversion of the thiazolidine prodrug to cysteine and its subsequent incorporation into glutathione.

G Thiazolidine Thiazolidine Prodrug Cysteine L-Cysteine Thiazolidine->Cysteine Intracellular Hydrolysis Glutathione Glutathione (GSH) Cysteine->Glutathione GSH Synthesis Cell Cell Membrane

Caption: Intracellular activation of the thiazolidine prodrug.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative thiazolidine derivative and for a key biological assay to evaluate its efficacy as a cysteine prodrug.

Protocol 1: Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acid Derivatives

This protocol describes a general and efficient one-pot synthesis of 2-aryl-thiazolidine-4-carboxylic acid derivatives, adapted from established literature procedures.

Materials:

  • L-cysteine hydrochloride

  • Substituted aromatic aldehyde

  • Ethanol

  • Water

  • Sodium acetate

  • Round bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water in a round bottom flask.

  • Add sodium acetate (0.64 mmol) to the solution and stir until dissolved.

  • In a separate beaker, dissolve the desired aromatic aldehyde (0.98 mmol) in 26 mL of ethanol.

  • Add the ethanolic solution of the aldehyde to the aqueous solution of L-cysteine dropwise with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, collect the precipitated product by filtration.

  • Wash the solid product with a cold mixture of ethanol and water (1:1) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified 2-aryl-thiazolidine-4-carboxylic acid derivative.

  • Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.

Protocol 2: Assessment of Intracellular Glutathione Levels

This protocol outlines a method to evaluate the ability of a thiazolidine-based cysteine prodrug to increase intracellular glutathione levels in a cell-based assay.

Materials:

  • Cell line of interest (e.g., HepG2, SH-SY5Y)

  • Cell culture medium and supplements

  • Thiazolidine test compound

  • Glutathione assay kit (commercially available, e.g., based on Ellman's reagent or luminescence)

  • 96-well cell culture plates

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of the thiazolidine test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubate the cells for a predetermined period (e.g., 24, 48 hours) to allow for compound uptake and metabolism.

  • Cell Lysis: After the incubation period, wash the cells with phosphate-buffered saline (PBS). Lyse the cells according to the protocol provided with the glutathione assay kit.

  • Glutathione Quantification: Perform the glutathione assay on the cell lysates according to the manufacturer's instructions. This typically involves the reaction of glutathione with a chromogenic or fluorogenic substrate.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the intracellular glutathione concentration for each treatment group and normalize it to the protein concentration of the cell lysate.

  • Compare the glutathione levels in the cells treated with the thiazolidine compound to the vehicle-treated control cells to determine the efficacy of the prodrug.

Quantitative Data Summary

The following table summarizes the biological activity of various thiazolidine derivatives from the literature, highlighting their potential in different therapeutic areas.

Compound IDTarget/ApplicationAssayIC50/EC50Reference
100e Anticancer (Leukemia)Cytotoxicity against Reh cells11.9 µM[1]
99j Anticancer (Lung)Cytotoxicity against A549 cells13.35 ± 1.26 µM[1]
99p Anticancer (Lung)Cytotoxicity against A549 cells11.46 ± 1.46 µM[1]
51s Acetylcholinesterase InhibitionEnzyme Inhibition Assay0.0023 ± 0.0002 µM[1]
Thiazolidine Derivative 1 AntioxidantABTS Radical ScavengingLog P: 9.23[5]
Thiazolidine Derivative 2 AntioxidantABTS Radical ScavengingLog P: 2.78[5]

Conclusion and Future Directions

This compound represents a privileged scaffold in medicinal chemistry, offering a unique combination of conformational constraint and prodrug capabilities. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this versatile building block in their own drug discovery efforts. Future research in this area will likely focus on the development of novel derivatives with enhanced potency and selectivity, as well as the exploration of new therapeutic applications for this promising class of compounds. The continued investigation of the structure-activity relationships of thiazolidine-based compounds will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases.

References

Application Note: Derivatization of (S)-3-Boc-2-thiazolidinecarboxylic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Versatile Chiral Building Block

(S)-3-Boc-2-thiazolidinecarboxylic acid, a cyclic derivative of cysteine, is a crucial chiral building block in the synthesis of a wide array of pharmaceuticals and bioactive molecules. Its rigid thiazolidine ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group make it an invaluable synthon in medicinal chemistry. The analytical characterization of this molecule and its enantiomeric purity is paramount for quality control, pharmacokinetic studies, and metabolic profiling. However, its inherent polarity and non-volatility present significant challenges for direct analysis by common chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, enhancing its detection sensitivity and chromatographic performance in Liquid Chromatography-Mass Spectrometry (LC-MS) is often necessary for trace-level quantification.

This application note provides a comprehensive technical guide on the derivatization of this compound for analytical purposes. We will delve into the rationale behind derivatization, explore detailed protocols for both GC-MS and LC-MS analysis, and provide insights into the expected outcomes. The methodologies described herein are designed to be robust and reproducible, empowering researchers, scientists, and drug development professionals to achieve accurate and sensitive analysis of this important molecule.

Scientific Rationale for Derivatization

The primary objectives for derivatizing this compound are to:

  • Increase Volatility for GC-MS Analysis: The carboxylic acid moiety renders the molecule non-volatile. Derivatization of this group is essential to allow the analyte to be vaporized without decomposition in the GC inlet.

  • Enhance Thermal Stability: The derivatized analyte must be stable at the temperatures required for GC separation.

  • Improve Chromatographic Properties: Derivatization can reduce the polarity of the molecule, leading to better peak shape, reduced tailing, and improved resolution on both GC and LC columns.

  • Increase Ionization Efficiency for MS Detection: For LC-MS, derivatization can introduce moieties that enhance the ionization of the analyte in the mass spectrometer source, thereby increasing sensitivity.

  • Enable Chiral Separation: Derivatization can be a prerequisite for separating enantiomers on a chiral stationary phase, or it can involve the use of a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column.[1][2]

A critical consideration in the derivatization of this compound is the stability of the N-Boc protecting group. The Boc group is known to be labile under strong acidic conditions.[3][4] Therefore, derivatization strategies must be carefully selected to avoid its unintended cleavage. The protocols outlined in this guide are designed to be compatible with the Boc group's chemical properties.

Derivatization Strategies and Protocols

We will explore two primary derivatization strategies: silylation for GC-MS analysis and esterification for both GC-MS and LC-MS analysis.

Silylation for GC-MS Analysis: Enhancing Volatility and Thermal Stability

Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids.[5] The active hydrogen on the carboxyl group is replaced by a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, which significantly increases the volatility and thermal stability of the analyte.[5] For this application, we will focus on the use of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). MTBSTFA derivatives are generally more stable and less susceptible to hydrolysis than their TMS counterparts.[5]

This protocol is a rapid and effective method for generating the TMS derivative of this compound.

Materials:

  • This compound

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with septa

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl methylpolysiloxane)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MSTFA to the dried sample.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Expected Outcome:

The carboxylic acid group will be converted to its trimethylsilyl ester. The reaction is generally high-yielding and produces volatile by-products that do not interfere with the analysis.[6]

This protocol is recommended when higher derivative stability is required, for instance, when samples need to be stored before analysis.

Materials:

  • This compound

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with septa

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare the dried sample as described in Protocol 1.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the vial.

  • Reaction: Tightly cap the vial and heat at 100°C for 2-4 hours. The longer reaction time is due to the increased steric hindrance of the TBDMS group.

  • Analysis: Cool the sample to room temperature before GC-MS analysis.

Expected Outcome:

The carboxylic acid will be converted to its tert-butyldimethylsilyl ester. These derivatives are more robust towards hydrolysis compared to TMS esters.[5]

Data Presentation: Comparison of Silylation Reagents

FeatureMSTFA (TMS derivative)MTBSTFA (TBDMS derivative)
Reaction Time 30 minutes at 70°C2-4 hours at 100°C
Derivative Stability ModerateHigh[5]
Volatility HighSlightly lower than TMS
Mass Increase +72 Da+114 Da
Suitability Rapid screening, routine analysisWhen high stability is needed, complex matrices
Esterification for GC-MS and LC-MS Analysis

Esterification of the carboxylic acid group is another effective derivatization strategy. Methyl or ethyl esters are commonly prepared for GC-MS analysis to increase volatility. For LC-MS, esterification can improve chromatographic retention on reversed-phase columns and, in some cases, enhance ionization. A particularly useful method for Boc-protected amino acids involves the use of di-tert-butyl dicarbonate ((Boc)₂O) and 4-(dimethylamino)pyridine (DMAP).[7][8] This method is mild and highly compatible with the Boc protecting group.

This protocol provides a clean and efficient way to form the methyl ester of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Reaction vial

  • Stir plate and stir bar

Procedure:

  • Reactant Preparation: In a clean, dry vial, dissolve 1 equivalent of this compound in anhydrous DCM.

  • Catalyst and Reagent Addition: Add a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution. Then, add 1.1 equivalents of (Boc)₂O and 1.2 equivalents of anhydrous methanol.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Analysis: Once the reaction is complete, the solvent can be evaporated. The residue can be redissolved in a suitable solvent (e.g., ethyl acetate, acetonitrile) for GC-MS or LC-MS analysis. The by-products, t-butanol and CO₂, are volatile and easily removed.[7]

Expected Outcome:

The carboxylic acid is converted to its methyl ester. This derivative is suitable for both GC-MS and LC-MS analysis.

Analytical Methodologies

GC-MS Analysis

For the analysis of the silylated or esterified derivatives, a standard non-polar or semi-polar capillary GC column is recommended.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550.

Mass Spectral Fragmentation:

LC-MS/MS Analysis

For the analysis of the methyl ester derivative, a reversed-phase HPLC method coupled to a tandem mass spectrometer is ideal for high sensitivity and selectivity.

  • Column: C18 column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) can be used for quantification, monitoring the transition from the protonated molecule [M+H]⁺ to a characteristic product ion.

Chiral Analysis

Determining the enantiomeric purity of this compound is often a critical requirement.

  • Chiral HPLC: N-Boc derivatized amino acids can be directly resolved on specific chiral stationary phases, such as those based on macrocyclic glycopeptide antibiotics (e.g., CHIROBIOTIC™ T, R).[10] This approach avoids the need for a chiral derivatizing agent.

  • Chiral GC-MS: After derivatization (e.g., esterification), the enantiomers can be separated on a chiral GC column (e.g., Chirasil-Val).[11]

Workflow Diagrams

Derivatization_Workflow cluster_GCMS GC-MS Analysis cluster_LCMS LC-MS Analysis Start_GC (S)-3-Boc-2-thiazolidinecarboxylic acid sample Silylation Silylation (MSTFA or MTBSTFA) Start_GC->Silylation Protocol 1 & 2 Esterification_GC Esterification (e.g., with Methanol) Start_GC->Esterification_GC Protocol 3 GC_Injection GC-MS Injection Silylation->GC_Injection Esterification_GC->GC_Injection Data_Analysis_GC Data Analysis (Volatility & Separation) GC_Injection->Data_Analysis_GC Start_LC (S)-3-Boc-2-thiazolidinecarboxylic acid sample Esterification_LC Esterification (e.g., with Methanol) Start_LC->Esterification_LC Protocol 3 LC_Injection LC-MS/MS Injection Esterification_LC->LC_Injection Data_Analysis_LC Data Analysis (Sensitivity & Retention) LC_Injection->Data_Analysis_LC

Caption: General derivatization workflows for GC-MS and LC-MS analysis.

Silylation_Reaction cluster_products Products Analyte R-COOH (this compound) Reagent Silylating Agent (e.g., MSTFA) Plus + Arrow -> Heat Analyte->Arrow Reagent->Arrow Derivative R-COOSi(CH₃)₃ (Volatile TMS Ester) Plus2 + Byproduct Volatile By-products Arrow->Derivative Arrow->Byproduct

Caption: Schematic of the silylation reaction for GC-MS.

Conclusion

The derivatization of this compound is an essential step for its reliable and sensitive analysis by GC-MS and can significantly enhance its detection in LC-MS. The choice between silylation and esterification will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. The protocols provided in this application note offer robust starting points for method development. By understanding the principles behind these derivatization strategies, researchers can effectively overcome the analytical challenges associated with this important chiral building block, ensuring the quality and integrity of their research and development efforts.

References

Application Notes & Protocols: Efficient Coupling of (S)-3-Boc-2-thiazolidinecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Boc-2-thiazolidinecarboxylic acid, hereafter referred to as Boc-Thz-OH, is a conformationally constrained proline analog increasingly utilized by peptide chemists and drug development professionals. Its rigid thiazolidine ring structure is valuable for inducing specific secondary structures, such as β-turns, in peptide chains, which can enhance biological activity, receptor selectivity, and metabolic stability.

However, the structural features that make Boc-Thz-OH a valuable building block also present a significant synthetic challenge. The molecule is a sterically hindered secondary amino acid, which can lead to sluggish and incomplete coupling reactions during standard solid-phase peptide synthesis (SPPS).[1] This guide provides a detailed examination of the underlying chemical principles and offers robust, field-proven protocols to ensure high-efficiency incorporation of Boc-Thz-OH into synthetic peptides.

The Chemistry of Amide Bond Formation in SPPS

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid.[2] This activation creates a highly reactive intermediate that is susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain growing on the solid support. The efficacy of this process, especially for a hindered residue like Boc-Thz-OH, is critically dependent on the choice of coupling reagent.

A typical Boc-SPPS cycle, which is foundational to the protocols described herein, follows a sequence of deprotection, neutralization, and coupling.

cluster_workflow Boc-SPPS Single Coupling Cycle Workflow A 1. Deprotection (TFA in DCM) B 2. Washing (DCM, DMF) A->B C 3. Neutralization (DIPEA in DMF) B->C D 4. Washing (DMF) C->D E 5. Coupling (Activated Boc-Thz-OH) D->E F 6. Final Washing (DMF, DCM) E->F

Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.

Coupling reagents can be broadly categorized into two families: carbodiimides and onium salts. While carbodiimides like Diisopropylcarbodiimide (DIC) are cost-effective, onium salt reagents are generally more reactive and better suited for difficult couplings.[2][3] To enhance reaction rates and, crucially, to suppress racemization, coupling reactions are almost always performed with an additive, such as 1-Hydroxybenzotriazole (HOBt) or its safer, more modern alternative, Ethyl (hydroxyimino)cyanoacetate (OxymaPure).[4][5][6]

Strategic Selection of Coupling Reagents for Boc-Thz-OH

The steric bulk surrounding the carboxyl group of Boc-Thz-OH necessitates the use of highly potent activating reagents to achieve efficient acylation of the resin-bound amine. Low-reactivity methods will often result in failed couplings, leading to deletion sequences and complex purification challenges.

start Start: Couple Boc-Thz-OH q1 Need Highest Possible Efficiency & Speed? start->q1 rec1 Use HATU (Protocol 1) q1->rec1  Yes q2 Prioritize Safety & Avoid Explosive Reagents? q1->q2  No / Cost-Sensitive rec2 Use DIC / OxymaPure (Protocol 2) q2->rec2  Yes rec3 Use Standard, Robust Method (HBTU / HOBt) q2->rec3  No

Caption: Decision tree for selecting a coupling reagent for Boc-Thz-OH.

Below is a comparative summary of the most effective reagents for this application.

Reagent SystemClassActivation MechanismRelative Speed & EfficiencyKey Considerations
HATU / DIPEA Aminium SaltForms highly reactive OAt-active ester via HOAt intermediate.[3]Very HighGold standard for hindered couplings. Reacts faster with less epimerization than HBTU.[3]
DIC / OxymaPure CarbodiimideForms O-acylisourea, then highly reactive Oxyma-active ester.[5][6]HighExcellent efficiency. Oxyma is a non-explosive HOBt/HOAt alternative, enhancing safety.[2][6] DIC byproduct is soluble.[3]
HBTU / HOBt / DIPEA Aminium SaltForms OBt-active ester via HOBt intermediate.[4][7]HighA widely used, robust system. Excess HBTU can cause guanidinylation of the N-terminus, terminating the chain.[3]

Detailed Experimental Protocols

The following protocols are designed for manual solid-phase synthesis on a standard resin (e.g., Merrifield or PAM resin) with a typical loading of 0.5-1.0 mmol/g. All operations should be performed in a ventilated fume hood using appropriate personal protective equipment. Solvents should be peptide synthesis grade.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary method for ensuring the highest coupling yield for Boc-Thz-OH, especially in challenging sequences.

Materials:

  • Boc-Thz-OH (3.0 eq. relative to resin loading)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Resin with free N-terminal amine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% DIPEA in DMF

Procedure:

  • Resin Preparation: If starting a new synthesis, swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 1-2 minutes, drain, then add fresh 50% TFA/DCM and agitate for 20-30 minutes.[8]

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (5x) to remove residual TFA.

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 2 minutes, drain, and repeat once. This converts the ammonium salt to a free amine.[8] Wash the resin with DMF (5x).

  • Coupling Cocktail Pre-activation: In a separate vial, dissolve Boc-Thz-OH (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of anhydrous DMF. Add DIPEA (6.0 eq.) and allow the mixture to pre-activate for 2-5 minutes at room temperature.[8][9]

  • Coupling Reaction: Add the pre-activated coupling cocktail to the neutralized resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring & Washing: Perform a Kaiser test to check for the presence of free primary amines. If the test is negative (beads remain colorless/yellow), the coupling is complete. Wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Robust and Cost-Effective Coupling using DIC/OxymaPure

This method provides an excellent balance of efficiency, safety, and cost.

Materials:

  • Boc-Thz-OH (3.0 eq. relative to resin loading)

  • OxymaPure (3.0 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • Resin with free N-terminal amine

  • Anhydrous DMF, DCM, 50% TFA/DCM, 10% DIPEA/DMF

Procedure:

  • Deprotection and Neutralization: Follow steps 1-4 from Protocol 1.

  • Coupling Cocktail Preparation: In a separate vial, dissolve Boc-Thz-OH (3.0 eq.) and OxymaPure (3.0 eq.) in anhydrous DMF.

  • Coupling Reaction: Add the Boc-Thz-OH/OxymaPure solution to the neutralized resin. Add DIC (3.0 eq.) directly to the resin slurry. Agitate the mixture at room temperature for 2-4 hours.[5]

  • Monitoring & Washing: Perform a Kaiser test. If the test is negative, the coupling is complete. Wash the resin with DMF (5x) and DCM (3x).

Protocol 3: Standard Coupling using HBTU/HOBt

A widely practiced and reliable method, though HOBt is explosive and requires careful handling.

Materials:

  • Boc-Thz-OH (3.0 eq. relative to resin loading)

  • HBTU (2.9 eq.)

  • HOBt (3.0 eq.)

  • DIPEA (6.0 eq.)

  • Resin with free N-terminal amine

  • Anhydrous DMF, DCM, 50% TFA/DCM, 10% DIPEA/DMF

Procedure:

  • Deprotection and Neutralization: Follow steps 1-4 from Protocol 1.

  • Coupling Cocktail Pre-activation: In a separate vial, dissolve Boc-Thz-OH (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in anhydrous DMF. Add DIPEA (6.0 eq.) and allow the mixture to pre-activate for 2-5 minutes.[4]

  • Coupling Reaction: Add the pre-activated solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring & Washing: Perform a Kaiser test. If negative, wash the resin with DMF (5x) and DCM (3x).

Troubleshooting & Advanced Strategies

  • Incomplete Coupling (Positive Kaiser Test): If the Kaiser test remains positive (blue beads), it indicates the presence of unreacted N-terminal amines. The most straightforward solution is to perform a "double coupling." Simply drain the reaction vessel and repeat the coupling step with a freshly prepared cocktail of reagents. For particularly stubborn couplings, extending the reaction time to 4 hours or overnight may be beneficial.[1][4]

  • Difficult Sequences: For sequences known to cause on-resin aggregation, which can block reactive sites, consider switching to a more polar solvent mixture or employing microwave-assisted SPPS.[10] Microwave heating can dramatically accelerate coupling times and improve efficiency for hindered residues.[11]

  • Reagent Quality: The success of any coupling reaction is contingent on the quality of the reagents. Always use high-purity, anhydrous (peptide synthesis grade) solvents and ensure coupling reagents have been stored properly to prevent degradation.

Conclusion

The successful incorporation of the sterically hindered this compound is readily achievable with a rational approach to reagent selection and protocol execution. While standard coupling methods may prove insufficient, the use of high-reactivity onium salt reagents such as HATU offers a near-guaranteed path to success. For laboratories prioritizing safety and cost, the DIC/OxymaPure system stands as a highly effective and modern alternative. By understanding the chemical principles and employing the robust protocols detailed in this guide, researchers can confidently utilize this valuable building block to advance their peptide synthesis and drug discovery programs.

References

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from (S)-3-Boc-2-thiazolidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Boc-2-thiazolidinecarboxylic acid is a versatile and powerful chiral building block in modern medicinal chemistry and drug development.[1] Derived from L-cysteine, its unique structure—comprising a tert-butyloxycarbonyl (Boc)-protected amine, a reactive carboxylic acid, and a stable thiazolidine ring—offers multiple handles for synthetic manipulation. This guide provides an in-depth exploration of key synthetic strategies to leverage this starting material for the creation of diverse and novel heterocyclic compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for amide bond formation, functional group transformations, and the construction of complex fused bicyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and harness the potential of thiazolidine-based scaffolds, which are prominent in a wide array of pharmacologically active agents.[2][3][4]

The Strategic Value of this compound

The utility of this compound stems from three primary reactive centers, each enabling a distinct set of chemical transformations. A comprehensive synthetic plan often involves the sequential or orthogonal manipulation of these sites.

  • The Carboxylic Acid (C-terminus): The most accessible functional group, it is the primary site for chain extension and appendage of molecular diversity via amide coupling, esterification, or reduction.

  • The Thiazolidine Ring: A conformationally constrained and stable heterocycle, it serves as a protected form of cysteine.[5] More advanced strategies involve its use as a chiral director or its deprotonation at the C2 position to create a potent nucleophile.[6]

  • The Boc-Protected Amine (N-terminus): While stable to many reaction conditions, the Boc group can be selectively removed under acidic conditions to liberate the secondary amine, enabling further functionalization or intramolecular cyclization reactions.

Our exploration will focus on leveraging these sites to build molecular complexity.

Core Synthetic Strategy I: Elaboration at the Carboxylic Acid

The most fundamental transformations begin at the carboxylic acid moiety. Its conversion into amides or alcohols is a gateway to a vast array of downstream compounds.

Amide Bond Formation: The Nexus of Molecular Diversity

The coupling of the carboxylic acid with a primary or secondary amine is arguably the most frequent reaction performed in drug discovery.[7] Direct condensation is inefficient; therefore, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents that convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

The Causality of Reagent Selection: The choice of coupling reagent is critical and depends on the amine's nucleophilicity, steric hindrance, and the need to suppress racemization at adjacent stereocenters. Reagents like HATU are often preferred for challenging couplings involving electron-deficient amines or sterically hindered substrates due to the formation of a highly reactive acyl-pyridinium intermediate.[7][8] For more routine couplings, carbodiimides like EDC, often used with additives like HOBt or NHS, are effective and generate a water-soluble urea byproduct that is easily removed during aqueous workup.[9][10]

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent SystemBaseTypical SolventKey AdvantagesCommon Side Reactions/Drawbacks
HATU DIPEA, Et₃NDMF, DCMHigh efficiency, fast reaction times, low racemization, effective for hindered substrates.[8]Higher cost, byproduct removal can be tricky.
EDC / HOBt or NHS None or mild baseDCM, DMF, WaterWater-soluble urea byproduct, cost-effective, mild conditions.[9][10]Slower reactions, potential for racemization, less effective for electron-poor amines.
PyBOP DIPEA, Et₃NDMF, DCMSimilar to HATU, good for solid-phase synthesis.Forms carcinogenic HMPA as a byproduct.
SOCl₂ / Pyridine PyridineDCM, TolueneInexpensive, forms highly reactive acyl chloride.Harsh conditions, not suitable for sensitive substrates, risk of racemization.[7]

`dot digraph "amide_coupling_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="General Workflow for HATU-Mediated Amide Coupling", labelloc=t, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} ` Caption: Workflow for HATU mediated amide coupling.

Protocol 1: Amide Coupling with HATU

This protocol describes a robust procedure for coupling this compound with a generic primary amine.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (e.g., benzylamine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M).

  • Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired amide.

Core Synthetic Strategy II: C2-Deprotonation and Asymmetric Addition

A more advanced and powerful strategy involves the deprotonation of the C2 proton, which is rendered acidic by the adjacent nitrogen and sulfur atoms. Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) in the presence of a chiral ligand such as (-)-sparteine generates a configurationally stable α-amino carbanion.[6] This lithiated intermediate acts as a potent nucleophile and a chiral formyl anion equivalent, reacting with various electrophiles with high diastereoselectivity.[6]

The Causality of Asymmetric Induction: The reaction of the lithiated N-Boc-thiazolidine with aldehydes in the presence of (-)-sparteine proceeds with high enantioselectivity.[6] The (-)-sparteine, a C₂-symmetric diamine, chelates to the lithium cation, creating a well-defined chiral environment. This chiral complex directs the approach of the electrophile (aldehyde), leading to the preferential formation of one diastereomer. The reaction is believed to proceed through a dynamic thermodynamic resolution pathway.[6]

`dot digraph "c2_lithiation" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="C2-Lithiation and Electrophilic Quench", labelloc=t, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} ` Caption: C2-Deprotonation and reaction with an electrophile.

Protocol 2: Asymmetric Addition to an Aldehyde via C2-Lithiation

This protocol is adapted from established literature procedures for the reaction of lithiated N-Boc-thiazolidine.[6] Note: This reaction must be performed under strictly anhydrous and inert conditions.

Materials:

  • N-Boc-thiazolidine (1.0 eq) (Note: The carboxylic acid must first be converted, e.g., to an amide or ester, or reduced to an alcohol, as it is incompatible with n-BuLi).

  • n-Butyllithium (n-BuLi) (1.2 eq, solution in hexanes)

  • (-)-Sparteine (1.2 eq), freshly distilled or stored over molecular sieves

  • Aldehyde (e.g., benzaldehyde) (1.2 eq), freshly distilled

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, three-neck flask equipped with a thermometer and under a strong inert atmosphere (N₂ or Ar), add a solution of N-Boc-thiazolidine (1.0 eq) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.2 eq) via syringe. Stir for 20 minutes at -78 °C.

  • Add (-)-sparteine (1.2 eq) dropwise. The solution may change color. Stir for an additional 30 minutes at -78 °C.

  • Add the aldehyde (1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -78 °C for 3-5 hours or until TLC/LC-MS indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The syn/anti diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The diastereomers can often be separated by careful silica gel chromatography.

Core Synthetic Strategy III: Synthesis of Fused Bicyclic Systems

The ultimate goal is often the creation of novel, complex heterocyclic systems. By combining the previously discussed transformations, fused bicyclic scaffolds can be constructed. A common approach is an amide coupling followed by an intramolecular cyclization. For instance, the thiazolidine ring can participate in Pictet-Spengler-type reactions or other electrophilic cyclizations onto an appended aromatic or heteroaromatic ring.

The following pathway illustrates the synthesis of a hypothetical thiazolo[3,2-a]indole derivative, a scaffold of potential interest in medicinal chemistry.

`dot digraph "fused_synthesis" { graph [rankdir="LR", splines=polyline, nodesep=0.4, fontname="Arial", fontsize=12, label="Pathway to a Fused Thiazolo-Indole System", labelloc=t, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} ` Caption: Multi-step synthesis of a fused bicyclic heterocycle.

Protocol 3: Multi-Step Synthesis of a Fused Bicyclic Heterocycle (Illustrative)

This protocol outlines the key steps for the synthesis depicted above.

Part A: Amide Coupling

  • Couple this compound with a suitable functionalized amine (e.g., a tryptamine derivative) using the conditions described in Protocol 1 . Purify the resulting amide intermediate.

Part B: Boc-Deprotection

  • Dissolve the purified amide intermediate from Part A in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC/LC-MS confirms the removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting TFA salt of the amine is often used directly in the next step.

Part C: Intramolecular Cyclization (Pictet-Spengler Reaction)

  • Dissolve the crude TFA salt from Part B in a suitable solvent (e.g., DCE or Toluene).

  • Add an aldehyde or ketone (1.1 eq) and a catalytic amount of a Brønsted or Lewis acid (e.g., TFA or Sc(OTf)₃).

  • Heat the reaction mixture (e.g., 80-110 °C) for 12-24 hours. The specific conditions will be highly dependent on the substrate.

  • Monitor the formation of the fused product by LC-MS.

  • Upon completion, cool the reaction, quench with a base (e.g., sat. NaHCO₃), and extract the product with an organic solvent.

  • Purify the final fused heterocyclic compound by column chromatography.

Conclusion

This compound is far more than a simple chiral amino acid derivative; it is a strategic precursor for generating molecular complexity. By understanding the reactivity of its distinct functional handles—the carboxylic acid, the protected amine, and the thiazolidine ring itself—researchers can design and execute efficient synthetic routes to novel heterocyclic compounds. The protocols and strategies outlined in this guide provide a robust framework for amide bond formation, advanced C-H functionalization, and the construction of fused ring systems, empowering scientists in the pursuit of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-Boc-2-thiazolidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Boc-2-thiazolidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis typically involves a cyclocondensation reaction between L-cysteine and an aldehyde, in this case, formaldehyde. The reaction proceeds in two main steps: first, the formation of a hemithioacetal intermediate through the reaction of the thiol group of cysteine with formaldehyde. This is followed by an intramolecular cyclization where the amino group attacks the hemithioacetal, eliminating a molecule of water to form the thiazolidine ring.[1][2][3] The Boc (tert-butyloxycarbonyl) group is usually introduced beforehand to protect the nitrogen of L-cysteine.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: The key parameters to control are pH, temperature, and reaction time. The pH should be carefully controlled to facilitate the reaction while minimizing side reactions.[4] Temperature can influence the reaction rate and the stability of the product.[4] Reaction time needs to be optimized to ensure complete conversion without promoting product degradation or side reactions.

Q3: What is a typical yield for this synthesis?

A3: The yield can vary significantly depending on the specific protocol and reaction conditions. With optimized conditions, yields can be quite high, often exceeding 80%.[5] However, various challenges can lead to lower yields, which are addressed in the troubleshooting section below.

Q4: How is the product typically purified?

A4: Purification is often achieved through extraction and crystallization. After the reaction, the product can be extracted into an organic solvent.[5] Crystallization from a suitable solvent system, such as ethyl acetate/heptane, is then used to obtain the pure product.[5] Column chromatography can also be employed if crystallization is not effective in removing certain impurities.[4]

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: The structure and purity of the final product are typically confirmed using a combination of analytical techniques. 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure.[6][7] Mass spectrometry can be used to verify the molecular weight.[8][9] High-Performance Liquid Chromatography (HPLC) is a valuable tool for assessing purity.[10] The optical rotation should also be measured to confirm the stereochemistry.[10]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting & Optimization Scientific Rationale
Incomplete Reaction - Monitor reaction progress: Use TLC or HPLC to track the consumption of starting materials. - Increase reaction time: If starting material is still present, extend the reaction time. - Optimize temperature: Gently heating the reaction mixture might increase the rate, but be cautious of potential side reactions.[4]The condensation reaction may be slow under certain conditions. Ensuring the reaction goes to completion is crucial for maximizing yield.
Side Reactions - Control pH: Maintain the pH in a slightly acidic to neutral range to minimize side reactions like aldol condensation of formaldehyde.[4] - Use degassed solvents: The thiol group of L-cysteine is susceptible to oxidation. Using degassed solvents can help minimize this.[4][11]Uncontrolled pH can lead to undesirable side reactions. Oxidation of the starting material will directly reduce the amount available for the desired reaction.
Poor Quality Reagents - Verify reagent purity: Use high-purity L-cysteine and formaldehyde. Ensure the Boc-anhydride used for protection is not hydrolyzed. - Use fresh formaldehyde: Formaldehyde solutions can polymerize over time. Use a fresh, high-quality source.The quality of starting materials directly impacts the outcome of the reaction. Impurities can interfere with the reaction or lead to the formation of byproducts.
Product Loss During Workup - Optimize extraction pH: Ensure the aqueous layer's pH is adjusted appropriately to maximize the partitioning of the carboxylic acid product into the organic phase during extraction. - Careful crystallization: Avoid using an excessive amount of solvent for crystallization to prevent significant loss of product in the mother liquor.The carboxylic acid group's charge state is pH-dependent, affecting its solubility and extraction efficiency. Proper crystallization technique is essential for high recovery of the pure product.
Problem 2: Impure Product
Potential Cause Troubleshooting & Optimization Scientific Rationale
Presence of Starting Materials - Optimize reaction conditions: See "Incomplete Reaction" above. - Improve purification: If the reaction cannot be driven to completion, a more efficient purification method like column chromatography may be necessary.Unreacted starting materials are a common source of impurity. Optimizing the reaction or purification is key to their removal.
Formation of Diastereomers/Epimerization - Maintain mild reaction conditions: Avoid high temperatures and strongly acidic or basic conditions, which can promote epimerization at the C2 position.[12] - NMR analysis: Use NMR to determine the diastereomeric ratio.[4]The stereocenter at C2 can be susceptible to epimerization, leading to a mixture of diastereomers that can be difficult to separate.[12]
Byproduct Formation - Control stoichiometry: Use a slight excess of formaldehyde to ensure complete reaction of the L-cysteine, but avoid a large excess which can lead to side reactions.[1] - Purification: Recrystallization is often effective at removing minor byproducts. If not, consider column chromatography.Imprecise stoichiometry can lead to the formation of various byproducts. Effective purification is crucial for obtaining a high-purity final product.
Problem 3: Inconsistent Stereochemistry
Potential Cause Troubleshooting & Optimization Scientific Rationale
Racemization of L-cysteine - Use high-quality L-cysteine: Ensure the starting material has high enantiomeric purity. - Mild reaction conditions: Avoid harsh conditions (high temperature, extreme pH) that could lead to racemization.[13]The stereochemical integrity of the starting material is paramount for obtaining the desired enantiomerically pure product.
Epimerization at C2 - Control reaction time and temperature: Prolonged reaction times or elevated temperatures can increase the risk of epimerization.[12] - Buffer the reaction: Maintaining a stable pH can help prevent epimerization.The C2 position of the thiazolidine ring can be prone to epimerization under certain conditions, leading to a loss of stereochemical purity.[12]

Experimental Protocols

Synthesis of this compound
  • Dissolve L-cysteine: In a round-bottom flask, dissolve L-cysteine hydrochloride (1 equivalent) in deionized water.

  • Adjust pH: Add sodium acetate (1 equivalent) to the solution to adjust the pH.

  • Add Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.[8] Monitor the reaction progress by TLC or HPLC.

  • Boc Protection: After the formation of (S)-2-thiazolidinecarboxylic acid is complete, add a suitable organic solvent (e.g., dioxane) and adjust the pH to be basic with an appropriate base (e.g., sodium hydroxide). Add Boc-anhydride (1.1 equivalents) and stir until the reaction is complete (monitored by TLC).

  • Workup: Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization: Crystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.[5]

Workflow Diagram

Synthesis Workflow cluster_reaction Reaction cluster_workup Workup & Purification L-cysteine L-cysteine Reaction_Vessel Cyclocondensation L-cysteine->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Boc_Protection Boc Protection Reaction_Vessel->Boc_Protection Extraction Extraction Boc_Protection->Extraction Crystallization Crystallization Extraction->Crystallization Final_Product Final_Product Crystallization->Final_Product This compound

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Optimize_Reaction Optimize Reaction: - Time - Temperature Check_Completion->Optimize_Reaction No Check_Purity Product Pure? Check_Completion->Check_Purity Yes Optimize_Reaction->Check_Completion Improve_Purification Improve Purification: - Recrystallization - Chromatography Check_Purity->Improve_Purification No Check_Stereochem Correct Stereochemistry? Check_Purity->Check_Stereochem Yes Improve_Purification->Check_Purity Final_Product Pure Product Check_Stereochem->Final_Product Yes Mild_Conditions Use Milder Conditions: - Lower Temp - Buffer pH Check_Stereochem->Mild_Conditions No Mild_Conditions->Start

Caption: A decision tree to guide troubleshooting efforts in the synthesis.

References

Technical Support Center: Chromatographic Purification of (S)-3-Boc-2-thiazolidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of (S)-3-Boc-2-thiazolidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chiral building block.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of chiral ligands and pharmaceuticals. Its purification, however, can present several challenges due to its polar carboxylic acid group and the acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide offers a structured approach to troubleshooting common issues in both normal-phase (silica gel) and reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when purifying this compound on silica gel?

A1: The primary challenge is the potential for on-column degradation. Standard silica gel is inherently acidic, which can cause partial or complete cleavage of the acid-sensitive Boc protecting group.[1][2] This leads to the formation of the free amine, (S)-2-thiazolidinecarboxylic acid, resulting in low yields and complex product mixtures.

Q2: My compound is streaking badly on the TLC plate and the column. What causes this?

A2: Streaking, or peak tailing, is a common issue with carboxylic acids on silica gel.[3] It is primarily caused by strong, non-ideal interactions between the acidic analyte and the acidic silanol groups on the silica surface.[4] This leads to a slow, continuous elution of the compound rather than a sharp, well-defined band.

Q3: Can I use reversed-phase HPLC for purification? What are the key considerations?

A3: Yes, reversed-phase HPLC (RP-HPLC) is an excellent alternative. The main consideration is the mobile phase pH. To ensure good retention and sharp peaks for this acidic compound, the mobile phase pH should be kept below the pKa of the carboxylic acid group (typically around pH 2-3).[5] This suppresses its ionization, making it less polar and more retained on the nonpolar stationary phase.[6]

Q4: I'm seeing my Boc group cleaving during RP-HPLC purification. How can I prevent this?

A4: Boc group cleavage during RP-HPLC is often due to the use of a strong acid like trifluoroacetic acid (TFA) in the mobile phase, especially during solvent evaporation.[7] While 0.1% TFA is common for good peak shape, prolonged exposure or heating during solvent removal can cause deprotection.[7] Consider using a weaker acid like formic acid or, if possible, acetic acid.[7] Immediate lyophilization of collected fractions instead of rotary evaporation can also minimize degradation.[7]

In-Depth Troubleshooting Guides

Guide 1: Normal-Phase Flash Chromatography on Silica Gel
Issue 1.1: Low Yield and Presence of a More Polar Impurity (Boc Deprotection)

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • TLC or LC-MS analysis of the crude product post-column shows a new, more polar spot/peak corresponding to the deprotected amine.

Root Cause Analysis: The acidic nature of the silica gel surface catalyzes the removal of the Boc group.[8][9] This process can be exacerbated by prolonged contact time on the column and the use of protic solvents like methanol in the eluent, which can facilitate the solvolysis of the tert-butyl carbamate.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups before purification. This can be achieved by pre-flushing the packed column with a solvent system containing a small amount of a volatile base.

    • Protocol: Flush the column with 2-3 column volumes of your starting eluent containing 1-2% triethylamine (TEA) or pyridine. Then, flush with 2-3 column volumes of the starting eluent without the base before loading your sample.[10]

  • Use an Alternative Stationary Phase: If deprotection remains an issue, consider less acidic stationary phases.

    • Options: Neutral alumina or a bonded phase like diol or amino-propylated silica can be effective alternatives.[9]

  • Optimize the Mobile Phase: Avoid highly protic solvents if possible. A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. If more polarity is needed, small amounts of methanol can be added, but the risk of deprotection increases.

Workflow for Mitigating Boc Deprotection

Caption: Decision tree for troubleshooting Boc deprotection.

Issue 1.2: Severe Peak Tailing and Poor Resolution

Symptoms:

  • The compound elutes over a large number of fractions with no distinct peak maximum.

  • Poor separation from closely eluting impurities.

Root Cause Analysis: The polar carboxylic acid group interacts strongly and non-specifically with the silanol groups on the silica surface, leading to tailing.[3]

Solutions:

  • Mobile Phase Modification: Add a small amount of a polar, acidic modifier to the eluent.

    • Protocol: Incorporate 0.5-1% acetic acid or formic acid into your mobile phase. This protonates the analyte, reducing its interaction with the silica, and also competes for the active sites on the stationary phase, leading to a more symmetrical peak shape.

  • Increase Eluent Polarity Rapidly: Once the compound begins to elute, a steep increase in the mobile phase polarity can help to push the tailing end of the peak off the column more quickly.[9]

Problem Cause Solution Quantitative Guideline
Boc Deprotection Acidic silica surfaceDeactivate silicaFlush with eluent + 1-2% Triethylamine[10]
Peak Tailing Analyte-silanol interactionAdd acidic modifierAdd 0.5-1% Acetic Acid to eluent
No Elution Compound too polarIncrease solvent polarityUse a gradient up to 10-20% MeOH in DCM

Table 1: Summary of Normal-Phase Chromatography Troubleshooting.

Guide 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue 2.1: Poor Retention (Elution at or near the Solvent Front)

Symptoms:

  • The compound elutes with the solvent front (at the dead volume, t₀) with little to no retention.

Root Cause Analysis: this compound is a relatively polar molecule. In a neutral or high pH mobile phase, the carboxylic acid is deprotonated to the carboxylate, making it highly polar and poorly retained on a nonpolar C18 or C8 stationary phase.[6]

Solutions:

  • Adjust Mobile Phase pH: The most effective way to increase retention is to lower the pH of the aqueous component of the mobile phase.

    • Protocol: Use an aqueous mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This ensures the carboxylic acid is fully protonated, increasing its hydrophobicity and retention.[6] A pH of 2.5-3 is generally ideal.[10]

  • Reduce Organic Modifier Concentration: Start with a low percentage of organic solvent (e.g., 5-10% acetonitrile or methanol) in the mobile phase.

  • Consider a More Polar Stationary Phase: If retention is still poor, a column with an embedded polar group (EPG) can provide alternative selectivity and better retention for polar compounds.[10]

Experimental Protocol: RP-HPLC Method Development
  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Initial Scouting Gradient:

    • Start at 10% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Optimization: Based on the scouting run, develop a focused gradient around the elution point of the target compound to improve resolution.

Issue 2.2: Chiral Purity Analysis

Symptoms:

  • Need to confirm the enantiomeric purity of the (S)-enantiomer.

Root Cause Analysis: Standard achiral columns (like C18) will not separate enantiomers. A chiral stationary phase (CSP) is required.

Solutions:

  • Select a Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating N-protected amino acids.[11] Macrocyclic glycopeptide-based CSPs like teicoplanin or ristocetin A are also excellent choices for t-BOC amino acids in reversed-phase mode.[12]

  • Develop a Chiral Method:

    • Typical Mobile Phases: For polysaccharide CSPs, polar organic modes (e.g., hexane/isopropanol) or reversed-phase modes can be used.[11][13]

    • Screening: Start with a simple mobile phase like 85:15 (v/v) n-hexane:isopropanol and adjust the ratio to optimize separation.[13]

Workflow for RP-HPLC Method Selection

Caption: Logic for selecting an HPLC purification strategy.

References

stability of (S)-3-Boc-2-thiazolidinecarboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-Boc-2-thiazolidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure your success.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary stability concerns for this compound?

    • Under what acidic conditions is the Boc group labile?

    • Is the thiazolidine ring stable to acidic conditions?

    • How stable is the Boc group under basic conditions?

    • What is the stability of the thiazolidine ring in basic media?

  • Troubleshooting Guide

    • Issue: Unexpected loss of the Boc protecting group during a reaction.

    • Issue: Suspected degradation or opening of the thiazolidine ring.

    • Issue: Difficulty in monitoring the stability of the compound.

  • Experimental Protocols

    • Protocol 1: General Procedure for Assessing Stability Under Acidic Conditions.

    • Protocol 2: General Procedure for Assessing Stability Under Basic Conditions.

  • References

Frequently Asked Questions (FAQs)

What are the primary stability concerns for this compound?

This compound has two main functionalities whose stability must be considered during experimental design: the N-Boc (tert-butyloxycarbonyl) protecting group and the thiazolidine ring. The Boc group is notoriously labile to acidic conditions, while the thiazolidine ring can exhibit instability under both acidic and basic conditions, depending on the specific reagents and reaction parameters.

Under what acidic conditions is the Boc group labile?

The Boc group is readily cleaved under acidic conditions.[1][2] This deprotection is a standard method in organic synthesis and proceeds via a carbamate hydrolysis mechanism.[1][2] The process is initiated by protonation of the carbamate's carbonyl oxygen by an acid.[1] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][3] The carbamic acid is unstable and spontaneously decomposes to release the free amine and carbon dioxide.[1][3]

Common acidic reagents used for Boc deprotection include:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]

  • Hydrochloric acid (HCl) in various solvents like dioxane, methanol, or ethyl acetate.[1][4]

It is crucial to be aware that even mildly acidic conditions can initiate the removal of the Boc group, especially at elevated temperatures.

Is the thiazolidine ring stable to acidic conditions?

The stability of the thiazolidine ring under acidic conditions is highly dependent on the pH. While some sources suggest that non-substituted thiazolidine is stable under strongly acidic conditions (pH ≤ 1), such as in HPLC buffers containing TFA, other reports indicate that thiazolidine derivatives can be labile and decompose under weakly acidic conditions (pH 3-5).[5] This decomposition is thought to occur through an acid-promoted equilibrium between the thiazolidine and a reactive iminium intermediate.[5] The rate of degradation is also influenced by the substitution pattern on the thiazolidine ring.[5] Some studies have shown that thiazolidine products can be highly stable at both acidic and neutral pH.[6]

Therefore, it is critical to evaluate the stability of your specific this compound derivative under your intended experimental acidic conditions.

How stable is the Boc group under basic conditions?

The Boc group is generally considered stable under a wide range of basic and nucleophilic conditions.[1][7] This stability is a key feature that allows for its use in orthogonal protection strategies with base-labile protecting groups like Fmoc.[7] However, it is not entirely inert to all basic conditions. While direct hydrolysis of the carbamate is difficult due to steric hindrance from the tert-butyl group, deprotection can occur under certain circumstances, particularly with primary amines bearing electron-withdrawing groups.[8][9] The mechanisms for base-mediated Boc deprotection can vary depending on the substrate and may involve deprotonation followed by isocyanate formation or addition of a hydroxide or alkoxide ion.[9]

For most applications involving this compound, the Boc group can be considered stable to common inorganic bases like sodium bicarbonate and sodium carbonate at room temperature.

What is the stability of the thiazolidine ring in basic media?

The thiazolidine ring can be susceptible to opening under basic conditions. For instance, studies on penicillin derivatives, which contain a thiazolidine ring, have shown that the ring can undergo reversible opening in aqueous alkaline solutions.[10] This can occur through a base-catalyzed elimination process or by unimolecular ring opening to form an intermediate iminium ion.[10] The specific pathway and rate of degradation will depend on the pH and the structure of the molecule.[11] Therefore, prolonged exposure to strong bases, especially at elevated temperatures, should be approached with caution.

Troubleshooting Guide

Issue: Unexpected loss of the Boc protecting group during a reaction.

Possible Causes and Solutions:

  • Acidic Reagents or Byproducts: Your reaction mixture may contain acidic impurities or generate acidic byproducts.

    • Solution: Ensure all reagents and solvents are pure and dry. If an acidic byproduct is unavoidable, consider running the reaction in the presence of a non-nucleophilic base to neutralize the acid as it forms.

  • Elevated Temperatures: Heating a reaction mixture, even under nominally neutral conditions, can sometimes lead to Boc deprotection, potentially due to trace acidic impurities.

    • Solution: If possible, run the reaction at a lower temperature. If heating is necessary, carefully monitor the reaction for deprotection by TLC or LC-MS.

  • Lewis Acid Catalysis: Some Lewis acids can facilitate the cleavage of the Boc group.

    • Solution: If your reaction involves a Lewis acid, be aware of this potential side reaction. It may be necessary to choose a milder Lewis acid or a different protecting group strategy.

Issue: Suspected degradation or opening of the thiazolidine ring.

Possible Causes and Solutions:

  • Weakly Acidic Conditions (pH 3-5): As mentioned in the FAQs, the thiazolidine ring can be labile in this pH range.[5]

    • Solution: Adjust the pH of your reaction to be either more acidic (pH < 3) or neutral (pH 6-8), if your reaction conditions permit. Always perform a small-scale stability test under your proposed reaction conditions.

  • Strongly Basic Conditions: Prolonged exposure to strong bases can lead to ring opening.[10]

    • Solution: Use the mildest base possible for your transformation and keep the reaction time to a minimum. If possible, avoid high temperatures when using strong bases.

  • Presence of Certain Metals: Some metal catalysts, such as Pd(II), have been used to mediate thiazolidine ring opening.[12]

    • Solution: If your reaction involves metal catalysis, be aware of this potential side reaction. It may be necessary to screen different metal catalysts or ligands to minimize ring degradation.

Issue: Difficulty in monitoring the stability of the compound.

Recommended Analytical Techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of a reaction and check for the appearance of new, more polar spots which could indicate deprotection or degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information about the molecular weights of the components in your reaction mixture, allowing you to identify the parent compound and any potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing the stability of both the Boc group (characteristic tert-butyl singlet around 1.4-1.5 ppm) and the thiazolidine ring (characteristic protons of the ring system). Comparing the NMR spectrum of a sample taken from your reaction mixture to that of the starting material can reveal any structural changes.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability Under Acidic Conditions

This protocol provides a framework for testing the stability of this compound in a given acidic solution.

Materials:

  • This compound

  • Desired acidic solution (e.g., specific buffer, reaction mixture)

  • Appropriate deuterated solvent for NMR analysis (e.g., D₂O, MeOD, CDCl₃)

  • Internal standard for NMR (optional, e.g., dimethyl sulfone)

  • LC-MS and/or NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a clean vial, add a known volume of the stock solution to the acidic solution to be tested.

  • Incubate the solution at the desired experimental temperature.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the compound with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the residue by LC-MS and/or ¹H NMR to determine the extent of degradation.

Protocol 2: General Procedure for Assessing Stability Under Basic Conditions

This protocol outlines a method to evaluate the stability of this compound in a basic environment.

Materials:

  • This compound

  • Desired basic solution (e.g., specific buffer, reaction mixture)

  • Appropriate deuterated solvent for NMR analysis

  • Internal standard for NMR (optional)

  • LC-MS and/or NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound.

  • Add a known volume of the stock solution to the basic solution in a vial.

  • Incubate at the desired temperature.

  • At specified time intervals, take an aliquot of the mixture.

  • Neutralize the aliquot with a suitable acid (e.g., 1 M HCl).

  • Extract the compound with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Analyze the resulting material by LC-MS and/or ¹H NMR to assess stability.

Data Presentation

Table 1: Example Stability Data Summary

ConditionTime (h)% Remaining Parent Compound (by LC-MS)Notes
pH 4.0 Acetate Buffer, 25 °C0100
495Minor degradation observed.
2470Significant degradation.
1 M NaOH, 25 °C0100
498Essentially stable.
2492Minor degradation.

Visualizations

Acidic_Deprotection_Pathway cluster_0 Acidic Conditions Boc_Protected_Amine This compound Protonated_Carbonyl Protonated Carbonyl Intermediate Boc_Protected_Amine->Protonated_Carbonyl + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbonyl->Carbamic_Acid - tert-Butyl Cation Tert_Butyl_Cation tert-Butyl Cation Protonated_Carbonyl->Tert_Butyl_Cation Free_Amine (S)-2-thiazolidinecarboxylic acid Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Boc deprotection under acidic conditions.

Thiazolidine_Ring_Opening Thiazolidine This compound Iminium_Ion Iminium Ion Intermediate Thiazolidine->Iminium_Ion H⁺ or OH⁻ Hydrolyzed_Product Ring-Opened Product Iminium_Ion->Hydrolyzed_Product + H₂O

Caption: Potential thiazolidine ring opening equilibrium.

References

Navigating the Nuances of (S)-3-Boc-2-thiazolidinecarboxylic Acid: A Technical Guide to Mitigating Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (S)-3-Boc-2-thiazolidinecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common side products encountered during reactions with this valuable building block. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and ultimately minimize the formation of unwanted impurities, ensuring the integrity and success of your synthetic endeavors.

Understanding the Landscape: Core Reactivity and Potential Pitfalls

This compound is a proline analogue where the γ-methylene group is replaced by a sulfur atom, and the amine is protected with a tert-butyloxycarbonyl (Boc) group. This unique structure offers advantages in peptide synthesis, particularly in introducing conformational constraints. However, its reactivity profile presents specific challenges that can lead to a range of side products. This guide will dissect these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a loss of stereochemical purity at the C2 position. What is causing this epimerization and how can I prevent it?

A1: The primary cause of epimerization at the C2 position is the reversible opening and closing of the thiazolidine ring.

The Mechanism of Epimerization:

Under certain conditions, particularly with a free thiazolidine nitrogen, the ring can open to form an iminium intermediate. Recyclization can then occur from either face, leading to a mixture of diastereomers. The free electron pair on the thiazolidine nitrogen is a key driver in this process.

Why the Boc Group is Crucial:

The Boc protecting group on the nitrogen atom is instrumental in preventing this epimerization. By delocalizing the nitrogen's lone pair, the Boc group significantly reduces the driving force for ring opening, thus preserving the stereochemical integrity at the C2 position.

Troubleshooting & Prevention:

  • Ensure Complete Boc Protection: Incomplete Boc protection of your starting material is a direct route to epimerization. Always verify the purity of your this compound before use.

  • Avoid Harsh Basic Conditions: While the Boc group is generally stable to base, prolonged exposure to strong bases can potentially compromise its integrity and lead to trace amounts of the free amine, initiating epimerization.

  • Careful Monitoring in Solution: Some studies have shown that 2-substituted thiazolidine-4-carboxylic acids can epimerize in NMR solvents over time.[1] While the N-Boc group offers significant protection, it is prudent to use freshly prepared solutions and minimize long reaction or standing times where possible.

Q2: During Boc deprotection with strong acid, I'm seeing unexpected masses corresponding to additions to my peptide. What are these side products?

A2: The most common side products during Boc deprotection are the result of alkylation by the reactive tert-butyl cation.

The Culprit: The tert-Butyl Cation

Acid-mediated cleavage of the Boc group generates a highly reactive tert-butyl cation (t-Bu⁺). This electrophile will readily react with any nucleophilic species in the reaction mixture.

Common Targets for t-Butylation in Peptide Synthesis:

Amino Acid ResidueNucleophilic SiteResulting Side Product
Tryptophan (Trp)Indole ringtert-butylated Tryptophan
Methionine (Met)Thioether sulfurSulfonium salt
Cysteine (Cys)Thiol grouptert-butylated Cysteine
Tyrosine (Tyr)Phenolic ringtert-butylated Tyrosine

Troubleshooting & Prevention: The Role of Scavengers

The most effective way to prevent t-butylation is to include "scavengers" in your deprotection cocktail. These are nucleophilic species that are more reactive towards the t-butyl cation than your peptide residues.

Recommended Scavenger Cocktails for TFA Deprotection:

ScavengerConcentration (v/v)Target Side Reaction
Triisopropylsilane (TIS)2.5–5%General carbocation scavenger
Water2.5–5%Helps to hydrolyze the t-butyl cation
Dithiothreitol (DTT)2.5%Protects Cysteine and Methionine
Thioanisole2.5–5%Protects Tryptophan

Experimental Protocol: Standard Boc Deprotection with Scavengers

  • Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Add a pre-prepared cocktail of trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS until completion (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure.

Q3: I'm concerned about the stability of the thiazolidine ring itself during peptide coupling and other synthetic steps. Can it open or react?

A3: Yes, the thiazolidine ring can be susceptible to opening under certain conditions, leading to side products or decomposition.

Thiazolidine Ring Stability:

The stability of the thiazolidine ring is pH-dependent and can be influenced by the reagents used in your synthesis.

  • Acidic Conditions: The thiazolidine ring is generally stable to TFA used in Boc deprotection and cleavage from resin.[2] However, prolonged exposure to strongly acidic aqueous conditions, especially at elevated temperatures, can lead to hydrolysis and ring opening to generate an α-oxo aldehyde.[3]

  • Metal-Assisted Opening: Certain metal catalysts, such as Pd(II) or Ag(I), can mediate the opening of the thiazolidine ring.[3] This is a known method for generating a cysteine residue from a thiazolidine precursor but can be an unwanted side reaction if these metals are present as contaminants.

  • Oxidative Conditions: While the thiazolidine ring is relatively stable, strong oxidizing agents could potentially oxidize the sulfur atom.

Troubleshooting & Prevention:

  • Control pH: Maintain appropriate pH control, especially during workups and purifications. Thiazolidine rings are generally stable at neutral and physiological pH.

  • Avoid Metal Contamination: Ensure your reagents and solvents are free from contaminating metals that could catalyze ring opening.

  • Mindful Reagent Selection: Be aware of the potential for ring opening when using reagents known to react with thiazolidines, such as 2,2'-dipyridyl disulfide (DPDS), which can be used for intentional ring opening.[4]

Workflow for Investigating Thiazolidine Ring Stability

Start Suspected Thiazolidine Ring Instability Check_pH Review pH of all reaction and workup steps Start->Check_pH Check_Reagents Analyze reagents for metal contaminants (e.g., ICP-MS) Start->Check_Reagents Check_Oxidants Identify any strong oxidizing agents used Start->Check_Oxidants LCMS_Analysis LC-MS analysis for expected ring-opened products (e.g., α-oxo aldehyde) Check_pH->LCMS_Analysis Check_Reagents->LCMS_Analysis Check_Oxidants->LCMS_Analysis Modify_Protocol Modify protocol: - Adjust pH - Use purified reagents - Replace harsh oxidants LCMS_Analysis->Modify_Protocol

Caption: Troubleshooting workflow for thiazolidine ring instability.

Q4: During peptide coupling reactions with carbodiimides (e.g., DCC, EDC), I am observing racemization of the this compound residue. Why is this happening?

A4: Racemization during peptide coupling is often due to the formation of an oxazolone intermediate.

The Oxazolone Mechanism of Racemization:

When the carboxylic acid of this compound is activated by a coupling reagent, it can be susceptible to intramolecular attack by the carbonyl oxygen of the Boc group. This can lead to the formation of a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted and re-protonated, leading to a loss of stereochemical information.

Troubleshooting & Prevention:

  • Use Racemization Suppressants: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is critical. These additives react with the activated carboxylic acid to form an active ester that is less prone to oxazolone formation.

  • Control Temperature: Perform coupling reactions at low temperatures (e.g., 0°C) to minimize the rate of oxazolone formation.

  • Choice of Coupling Reagent: Uronium/aminium-based coupling reagents such as HBTU, HATU, or COMU, when used with an appropriate base like diisopropylethylamine (DIPEA), are often more efficient and can lead to less racemization than carbodiimides alone.

Diagram of Racemization via Oxazolone Formation

cluster_0 Peptide Coupling and Racemization BocThz (S)-3-Boc-2-thiazolidine- carboxylic acid COOH Activated Activated Ester C=O-X BocThz->Activated + Coupling Reagent Oxazolone Planar Oxazolone Intermediate Racemization Activated->Oxazolone Intramolecular cyclization Coupled_S (S)-Coupled Product Desired Activated->Coupled_S + Amine (Desired Path) Oxazolone->Activated Ring Opening Coupled_R (R)-Coupled Product Epimer Oxazolone->Coupled_R + Amine (Racemized Path)

Caption: Mechanism of racemization during peptide coupling.

Concluding Remarks

The successful application of this compound in synthesis hinges on a thorough understanding of its potential side reactions. By anticipating issues such as epimerization, tert-butylation, ring instability, and racemization during coupling, and by implementing the preventative strategies outlined in this guide, researchers can significantly improve the purity and yield of their target molecules. Always remember that careful reaction monitoring and characterization are your most powerful tools in navigating the complexities of organic synthesis.

References

troubleshooting low yields in the synthesis of (S)-3-Boc-2-thiazolidinecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (S)-3-Bo-2-thiazolidinecarboxylic Acid Derivatives

Welcome to the technical support center for the synthesis of (S)-3-Boc-2-thiazolidinecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high yields and purity for this important class of compounds. Here, we address common issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Low Yields & Impurities

Low yields in the synthesis of thiazolidine derivatives often stem from a few critical, interrelated factors. This section provides a logical framework for diagnosing and resolving these issues.

Q1: My overall yield of this compound is consistently low (<70%). What are the most likely causes?

Low yields can typically be traced back to three primary areas: the quality of starting materials, the reaction conditions for thiazolidine formation, and the efficiency of the Boc-protection step.

  • L-Cysteine Quality: The starting material, L-cysteine, is susceptible to oxidation. The thiol (-SH) group can readily oxidize to form L-cystine, a disulfide-linked dimer.[1] This dimer will not participate in the desired cyclization reaction, effectively reducing the concentration of your key nucleophile and thus lowering the yield.

    • Troubleshooting Action: Before starting the synthesis, verify the purity of your L-cysteine. Use fresh, high-purity L-cysteine and store it under an inert atmosphere (nitrogen or argon) to prevent oxidation. Consider performing a quick purity check via NMR or titration if the quality is uncertain.

  • Reaction pH Control: The initial condensation between L-cysteine and formaldehyde to form the thiazolidine ring is highly pH-dependent. While the reaction can proceed over a range of pH values, an optimal pH is critical for maximizing the rate of formation and minimizing side reactions.[2][3][4] Acidic conditions (pH 4-5) were traditionally thought to be required, but recent studies show the reaction is efficient and fast at physiological pH (around 7.4) as well.[4][5] Extremely low pH can lead to instability of the product, while high pH may promote unwanted side reactions.

    • Troubleshooting Action: Carefully buffer your reaction mixture. A phosphate or acetate buffer can help maintain the pH in the optimal range. Monitor the pH throughout the reaction and adjust as necessary.

  • Boc-Anhydride Degradation: Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture and acidic conditions. If your Boc₂O has degraded, the subsequent protection of the thiazolidine nitrogen will be incomplete, leading to a complex mixture and a low yield of the desired product.

    • Troubleshooting Action: Use a fresh bottle of Boc₂O. When not in use, store it in a desiccator. Perform the Boc protection step under anhydrous conditions where possible to prevent hydrolysis of the anhydride.[6]

Q2: I'm observing a significant amount of an unidentifiable byproduct by TLC/LC-MS. What could it be?

The most common byproducts arise from side reactions of the starting materials or intermediates.

  • Unreacted L-Cysteine or L-Cystine: As mentioned, if L-cysteine oxidizes to L-cystine, this will appear as a major impurity. Unreacted L-cysteine may also be present if the reaction does not go to completion.

  • Over-reaction with Formaldehyde: Formaldehyde can react with the amine and thiol groups in complex ways, potentially leading to cross-linked products, especially if an excess of formaldehyde is used.[3]

  • Hemithioacetal Intermediate: The reaction between L-cysteine and formaldehyde proceeds through a hemithioacetal intermediate before cyclizing to the thiazolidine.[3] Under certain conditions, this intermediate may be stable enough to be observed as a byproduct.

  • Epimerization: The stereocenter at C-2 of the thiazolidine ring can be susceptible to epimerization (inversion of stereochemistry) under certain conditions, leading to a mixture of diastereomers. This is more likely if the reaction is run for extended periods under non-optimal pH conditions.[7]

Q3: The reaction seems to stall and never reaches completion. Why might this be happening?

A stalled reaction often points to issues with reagents or reaction equilibrium.

  • Formaldehyde Source: The source of formaldehyde is critical. Aqueous formaldehyde solutions (formalin) often contain methanol as a stabilizer, which can interfere with the reaction.[8][9] Paraformaldehyde, a solid polymer of formaldehyde, must be depolymerized by gentle heating before it becomes reactive.[8][10] If this depolymerization is incomplete, the concentration of active formaldehyde will be too low.

    • Troubleshooting Action: For consistency, preparing fresh formaldehyde solution from paraformaldehyde immediately before use is recommended.[10][11] Ensure the paraformaldehyde is fully dissolved and depolymerized.

  • Reversibility of Thiazolidine Formation: The formation of the thiazolidine ring is a reversible reaction.[12] The position of the equilibrium is influenced by factors like solvent and concentration. In very dilute solutions, the equilibrium may favor the starting materials.

    • Troubleshooting Action: Ensure you are working at an appropriate concentration as dictated by a validated protocol. Removing water, a byproduct of the condensation, can help drive the reaction to completion, though this is often challenging in the aqueous solvents typically used.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the reaction between L-cysteine and formaldehyde?

The formation of the thiazolidine ring is a classic example of nucleophilic addition and cyclization. The mechanism is generally believed to proceed via two main steps:

  • Imine Formation: The amino group of L-cysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.[12]

  • Intramolecular Cyclization: The thiol group of the cysteine moiety then acts as an intramolecular nucleophile, attacking the imine carbon to form the five-membered thiazolidine ring.[12][13][14]

Q2: How critical is temperature control during the synthesis?

Temperature control is moderately critical. The initial condensation reaction is typically run at or slightly above room temperature. For the Boc-protection step, it is often performed at 0°C to room temperature. Exceeding these temperatures can increase the rate of side reactions and potentially lead to the degradation of the Boc anhydride or the final product.

Q3: What are the best practices for purifying the final this compound product?

The final product is an acid, which allows for straightforward purification strategies.

  • Acid-Base Extraction: A common method is to dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild acidic solution (e.g., dilute HCl) to remove any basic impurities. Then, the product can be extracted into a mild basic solution (e.g., sodium bicarbonate solution). The aqueous layer is then re-acidified (e.g., with citric acid or dilute HCl) to precipitate the pure product, which can be collected by filtration.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective way to remove impurities and obtain a crystalline, high-purity product.

  • Chromatography: For difficult-to-remove impurities or for very high purity requirements, silica gel column chromatography can be used. A solvent system with a gradient of methanol in dichloromethane, often with a small amount of acetic acid, is typically effective.

Data & Protocols

Table 1: Influence of Reaction Parameters on Thiazolidine Formation
ParameterConditionExpected OutcomeRationale
pH pH 4.0 - 6.0Moderate to Good YieldTraditionally used acidic conditions facilitate imine formation.[5]
pH 7.0 - 8.0Good to Excellent YieldReaction can be very fast and efficient at neutral or slightly basic pH.[4]
Formaldehyde Source 37% FormalinVariable YieldsMethanol stabilizer can interfere with the reaction.[9]
Freshly prepared from PFAConsistent, High YieldsProvides a pure, methanol-free source of formaldehyde monomer.[11]
L-Cysteine Quality Old, potentially oxidizedLow YieldL-cystine dimer does not participate in the reaction.
Fresh, stored under N₂High YieldMaximizes the concentration of the active nucleophile.
Optimized Experimental Protocol: Synthesis of (S)-2-Thiazolidinecarboxylic acid

This protocol details the initial cyclization step.

  • Reagent Preparation: In a fume hood, prepare a fresh 4% (w/v) formaldehyde solution by dissolving 4.0 g of paraformaldehyde in 100 mL of purified water. Gently heat the mixture to 60-70°C and add a few drops of 1 M NaOH to aid dissolution.[10] Cool the solution to room temperature before use.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-cysteine (1.0 eq). Dissolve it in a suitable amount of deoxygenated water or a phosphate buffer (pH 7.4).

  • Condensation: While stirring, add the freshly prepared formaldehyde solution (1.1 eq) dropwise to the L-cysteine solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up (for subsequent Boc-protection): Once the reaction is complete, the aqueous solution containing (S)-2-thiazolidinecarboxylic acid can often be used directly in the next step without isolation.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for troubleshooting low yields in this synthesis.

TroubleshootingWorkflow start Low Yield Observed check_cysteine Check L-Cysteine Quality (Fresh? Stored properly?) start->check_cysteine check_pH Verify Reaction pH (Buffered correctly?) start->check_pH check_boc Assess Boc-Anhydride Step (Anhydrous? Fresh reagent?) start->check_boc check_formaldehyde Evaluate Formaldehyde Source (Freshly prepared from PFA?) start->check_formaldehyde cysteine_ok Purity Confirmed check_cysteine->cysteine_ok If Yes cysteine_bad Oxidized/Impure check_cysteine->cysteine_bad If No ph_ok pH in Optimal Range check_pH->ph_ok If Yes ph_bad pH Uncontrolled check_pH->ph_bad If No boc_ok Protocol Correct check_boc->boc_ok If Yes boc_bad Reagent/Conditions Faulty check_boc->boc_bad If No formaldehyde_ok Source is Good check_formaldehyde->formaldehyde_ok If Yes formaldehyde_bad Source is Suspect check_formaldehyde->formaldehyde_bad If No solution_cysteine Solution: Use fresh, high-purity L-cysteine under inert atmosphere. cysteine_bad->solution_cysteine solution_ph Solution: Use appropriate buffer and monitor pH throughout. ph_bad->solution_ph solution_boc Solution: Use fresh Boc₂O under anhydrous conditions. boc_bad->solution_boc solution_formaldehyde Solution: Prepare fresh formaldehyde from paraformaldehyde before use. formaldehyde_bad->solution_formaldehyde

Caption: Troubleshooting Decision Tree for Low Yields.

References

improving the stereoselectivity of (S)-3-Boc-2-thiazolidinecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable chiral building block in synthetic organic chemistry, (S)-3-Boc-2-thiazolidinecarboxylic acid is frequently employed in the synthesis of complex molecules, including pharmaceuticals. Its rigid thiazolidine ring and the stereocenter at C2 make it a powerful tool for inducing chirality in new stereogenic centers. However, achieving high levels of stereoselectivity in its reactions can be a significant challenge. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and improve the stereoselectivity of reactions involving this versatile compound.

Frequently Asked Questions (FAQs)

What are the most common reactions where stereoselectivity is a concern for this compound?

The primary reactions of concern involve the generation of a new stereocenter at the C2 position. The most common of these is the deprotonation of the C2 proton to form a nucleophile, which is then reacted with an electrophile, such as an aldehyde or an alkyl halide. In these cases, controlling the diastereoselectivity of the addition is crucial.

What general factors influence the stereochemical outcome of these reactions?

Several factors can significantly impact the stereoselectivity:

  • Temperature: Lower temperatures generally lead to higher stereoselectivity by favoring the thermodynamically more stable transition state.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the reactive intermediate and the transition state.

  • Lewis Acids: The choice of Lewis acid can have a profound effect on the facial selectivity of the reaction by coordinating to both the thiazolidine derivative and the incoming electrophile, thereby locking the transition state geometry.[1][2]

  • Protecting Groups: The nature of the protecting group on the nitrogen atom (in this case, Boc) influences the steric environment around the reactive center.

How does the Boc protecting group influence stereoselectivity?

The bulky tert-butyloxycarbonyl (Boc) group plays a significant steric role. It can direct the approach of incoming electrophiles to the less hindered face of the molecule. Additionally, the carbonyl oxygen of the Boc group can act as a Lewis basic site, participating in chelation with a Lewis acid and the reactant, which can rigidly control the transition state geometry.

What is the role of the thiazolidine ring in directing stereochemistry?

The thiazolidine ring has a relatively rigid, non-planar conformation. This conformational rigidity, combined with the steric bulk of the Boc group and the substituent at C4 (a carboxylic acid), creates a highly defined steric environment that biases the approach of electrophiles.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Poor Diastereoselectivity in Reactions with Aldehydes

Question: My reaction of lithiated this compound with an aldehyde is yielding a nearly 1:1 mixture of diastereomers. How can I improve the syn/anti ratio?

Answer: This is a common issue that can often be resolved by carefully controlling the reaction conditions. Here are several potential causes and their solutions:

  • Cause A: Suboptimal Deprotonation or Racemization of the Lithiated Intermediate. The stability of the lithiated intermediate is critical. If the deprotonation is slow or incomplete, or if the intermediate is not stable under the reaction conditions, racemization at the C2 position can occur, leading to poor stereoselectivity.

    • Solution: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures (-78 °C) to ensure rapid and complete deprotonation. The use of a chiral ligand, such as (-)-sparteine, has been shown to afford products with high enantiomeric excess by forming a configurationally stable lithiated species.[3]

  • Cause B: Inadequate Temperature Control. The transition states leading to the syn and anti diastereomers are often close in energy. Higher reaction temperatures can provide enough energy to overcome this small energy difference, resulting in a loss of selectivity.

    • Solution: Maintain a strictly controlled low temperature (e.g., -78 °C) throughout the deprotonation and the subsequent addition of the aldehyde.

  • Cause C: Choice of Lewis Acid or Additive. The diastereoselectivity of these reactions is highly dependent on the formation of a rigid, chelated transition state. The absence of an appropriate Lewis acid or the presence of an inappropriate one can lead to poor stereoselectivity.

    • Solution: The addition of a Lewis acid can significantly enhance diastereoselectivity. Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst in Michael addition reactions of similar N-Boc protected heterocycles.[4][5] For reactions with aldehydes, Lewis acids like MgBr₂·OEt₂ or ZnCl₂ can promote chelation-controlled addition. The choice of Lewis acid can sometimes reverse the diastereoselectivity, so screening different Lewis acids is recommended.

  • Cause D: Solvent Effects. The solvent plays a crucial role in stabilizing the lithiated intermediate and the transition state.

    • Solution: Tetrahydrofuran (THF) is a common solvent for these reactions due to its good solvating properties for organolithium species at low temperatures. In some cases, the addition of a non-coordinating co-solvent can influence the aggregation state of the lithiated species and improve selectivity.

Problem 2: Low Enantiomeric Excess (ee) in Products

Question: I have achieved a good diastereomeric ratio, but the enantiomeric excess of my desired diastereomer is lower than expected. What could be the problem?

Answer: A loss of enantiomeric purity can occur at different stages of the reaction or workup.

  • Cause A: Epimerization During Workup or Purification. The newly formed stereocenter can be sensitive to acidic or basic conditions, leading to epimerization during the workup or purification steps.

    • Solution: Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction. For purification, column chromatography on silica gel should be performed with a neutral eluent system, and care should be taken to avoid prolonged exposure of the product to the silica.

  • Cause B: Racemization of the Starting Material. While less common, it is important to ensure the enantiomeric purity of the starting this compound.

    • Solution: Verify the enantiomeric purity of the starting material using chiral HPLC or by measuring its optical rotation.

Data Presentation: Effect of Lewis Acids on Diastereoselectivity
Lewis Acid (1.1 eq.)SolventTemperature (°C)Diastereomeric Ratio (syn:anti)
NoneTHF-7855:45
MgBr₂·OEt₂THF-7885:15
ZnCl₂THF-7870:30
Sc(OTf)₃CH₂Cl₂-7890:10
TiCl₄CH₂Cl₂-7820:80

Note: The data presented in this table are illustrative and based on general trends observed in similar systems. Actual results may vary depending on the specific aldehyde and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Aldol Reaction
  • To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq.) dropwise. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of this compound to the LDA solution at -78 °C. Stir for 1 hour to ensure complete deprotonation.

  • Add the desired Lewis acid (e.g., MgBr₂·OEt₂, 1.1 eq.) as a solution in the appropriate solvent and stir for 30 minutes.

  • Add the aldehyde (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C until complete consumption of the starting material (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analysis of Diastereomeric Ratio and Enantiomeric Excess
  • ¹H NMR Spectroscopy: The diastereomeric ratio can often be determined by integrating well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess of each diastereomer should be determined by chiral HPLC analysis, using a suitable chiral stationary phase and mobile phase.

Visualization of Key Concepts

Chelation-Controlled Transition State

G cluster_0 Reactants cluster_1 Chelated Intermediate cluster_2 Transition State cluster_3 Product Thiazolidine (S)-3-Boc-2-thiazolidinecarboxylate Chelate Rigid Chelated Intermediate Thiazolidine->Chelate Aldehyde Aldehyde (RCHO) Aldehyde->Chelate LewisAcid Lewis Acid (LA) LewisAcid->Chelate TS Favored Transition State (Less Steric Hindrance) Chelate->TS Product Major Diastereomer TS->Product

Caption: Chelation-controlled transition state model.

Troubleshooting Workflow

G Start Poor Stereoselectivity CheckTemp Verify Temperature Control (-78 °C) Start->CheckTemp CheckBase Optimize Deprotonation (Base, Time) CheckTemp->CheckBase [ Temp OK ] Success Improved Stereoselectivity CheckTemp->Success [ Temp was issue ] ScreenLA Screen Lewis Acids CheckBase->ScreenLA [ Deprotonation OK ] CheckBase->Success [ Base was issue ] ScreenSolvent Evaluate Solvent Effects ScreenLA->ScreenSolvent [ Limited Improvement ] ScreenLA->Success [ LA improved selectivity ] AnalyzeWorkup Check for Epimerization (Workup/Purification) ScreenSolvent->AnalyzeWorkup [ Still Poor ] ScreenSolvent->Success [ Solvent change helped ] AnalyzeWorkup->Success [ Epimerization found ]

Caption: Troubleshooting workflow for poor stereoselectivity.

References

Technical Support Center: Large-Scale Synthesis of (S)-3-Boc-2-thiazolidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the large-scale synthesis of (S)-3-Boc-2-thiazolidinecarboxylic acid. This document is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to provide in-depth, field-tested insights into the causality of experimental choices, potential pitfalls, and robust troubleshooting strategies. Our goal is to empower you to execute this synthesis with high yield, purity, and scalability.

Section 1: Synthesis Workflow Overview

The industrial synthesis of this compound is an efficient, two-step process starting from the readily available and chiral amino acid, L-cysteine. The strategy hinges on two fundamental and high-yielding transformations:

  • Cyclocondensation: Formation of the thiazolidine ring by reacting L-cysteine with a formaldehyde source. This reaction is a classic example of heterocyclic synthesis where the amino and thiol groups of cysteine react with the carbonyl carbon of formaldehyde to form a stable five-membered ring, preserving the original stereochemistry at C4.[1][2]

  • N-Boc Protection: Installation of the tert-butoxycarbonyl (Boc) protecting group onto the secondary amine of the thiazolidine ring. This is crucial for its use in further synthetic applications, such as peptide synthesis, by preventing the amine from participating in unwanted side reactions.[3][4]

The overall workflow is summarized in the diagram below.

SynthesisWorkflow cluster_step2 Step 2: N-Boc Protection L_Cysteine L-Cysteine Thiazolidine_Acid (S)-2-Thiazolidinecarboxylic Acid L_Cysteine->Thiazolidine_Acid Formaldehyde Formaldehyde Source (e.g., Formalin) Formaldehyde->Thiazolidine_Acid Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Final_Product This compound Boc_Anhydride->Final_Product Thiazolidine_Acid->Final_Product

Caption: High-level workflow for the two-step synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is L-cysteine the required starting material? A: L-cysteine is the ideal precursor because it provides the core structure and, most importantly, the desired stereochemistry. The chiral center at the alpha-carbon of L-cysteine becomes the C4 position of the thiazolidine ring. By starting with enantiopure L-cysteine, we ensure the final product has the correct (S)-configuration without the need for costly and complex chiral resolution steps. The reaction of L-cysteine with aldehydes is a well-established method for producing thiazolidine derivatives.[1][5]

Q2: What are the best formaldehyde sources for large-scale synthesis and what are the trade-offs? A: The most common source is an aqueous solution of formaldehyde (Formalin, 37% w/w).

  • Formalin: It is inexpensive and easy to handle as a liquid. However, its concentration can vary, and it often contains methanol as a stabilizer, which must be accounted for in the solvent system.

  • Paraformaldehyde (PFA): This is a solid polymer of formaldehyde. For large-scale work, it offers the advantage of being a solid, which can be easier to weigh and handle accurately. The main drawback is that it must be depolymerized to monomeric formaldehyde before it can react, which is typically achieved by heating in the reaction mixture, sometimes with a catalytic amount of acid or base. This adds an extra step and energy cost.

  • Trioxane: A stable cyclic trimer of formaldehyde. It is a solid but is generally more expensive and less commonly used for this specific transformation on a large scale.

For most large-scale applications, Formalin is the most cost-effective and practical choice, provided its concentration is verified.

Q3: What is the mechanistic role of the base in the Boc protection step? A: The secondary amine in the thiazolidine ring is a nucleophile, but its reactivity can be modest. The role of the base (e.g., sodium bicarbonate, triethylamine) is to deprotonate the amine, converting it into its more nucleophilic conjugate base (an amide anion).[4] This highly reactive species then readily attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O), leading to the formation of the N-Boc bond.[4] Without a base, the reaction is often sluggish or incomplete.

Q4: Can this synthesis be performed as a one-pot reaction? A: While theoretically possible, it is not recommended for large-scale production. The optimal conditions for the two steps are different. The cyclocondensation is typically performed in an aqueous or mixed aqueous/alcoholic solvent system.[2] The Boc protection requires a base and an organic or biphasic solvent system to solubilize the Boc anhydride.[6] Performing this as a one-pot process would require significant process development to manage solvent compatibility, pH control, and byproduct removal, likely leading to lower overall yield and purity. A two-step process with isolation of the intermediate allows for purification at each stage and ensures a higher quality final product.

Q5: What are the critical safety considerations for this large-scale synthesis? A:

  • Formaldehyde: Formaldehyde is a toxic and carcinogenic substance.[7] All operations should be conducted in a well-ventilated area (e.g., fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Boc Anhydride (Boc₂O): While less hazardous than many reagents, it can cause skin and eye irritation. It is also moisture-sensitive.

  • Gas Evolution: Both the Boc protection and the subsequent acidic workup can release gas (carbon dioxide and isobutylene).[4][8] Never perform these reactions in a sealed vessel. Ensure adequate venting to prevent pressure buildup.

  • Solvents: Standard precautions for handling flammable organic solvents (e.g., THF, Ethyl Acetate) should be strictly followed, including grounding of equipment to prevent static discharge.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes. All procedures should be adapted and validated for your specific equipment and scale. Always perform a risk assessment before starting any chemical synthesis.

Protocol 1: Synthesis of (S)-2-Thiazolidinecarboxylic Acid

This protocol is based on the well-established cyclocondensation reaction of L-cysteine and formaldehyde.[2][9]

  • Reagents & Materials:

    • L-Cysteine (1.0 eq)

    • Formalin solution (37% in H₂O, 1.1 eq)

    • Ethanol (EtOH)

    • Deionized Water (DI H₂O)

    • Reaction Vessel with overhead stirring

    • Filtration apparatus

  • Procedure:

    • In a suitable reaction vessel, prepare a solvent mixture of DI water and ethanol (e.g., a 3:1 to 5:1 v/v ratio). The ethanol helps to solubilize the starting material and control the precipitation of the product.

    • Charge the L-cysteine to the solvent mixture and stir until a clear solution or a fine slurry is formed.

    • Cool the mixture to 10-15 °C using an ice bath.

    • Slowly add the formalin solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 25 °C. The reaction is mildly exothermic.

    • Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 6-12 hours. A white precipitate should form as the reaction progresses.

    • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or LC-MS.

    • Once complete, cool the slurry to 0-5 °C for at least 1 hour to maximize product precipitation.

    • Isolate the white solid product by filtration.

    • Wash the filter cake with cold water, followed by a cold, water-miscible solvent like ethanol or acetone to facilitate drying.

    • Dry the product under vacuum at 40-50 °C until a constant weight is achieved. The product is typically obtained in high yield ( >90%) and can be used in the next step without further purification.

Protocol 2: N-Boc Protection of (S)-2-Thiazolidinecarboxylic Acid

This protocol uses standard conditions for the N-Boc protection of amino acid derivatives.[3][10]

  • Reagents & Materials:

    • (S)-2-Thiazolidinecarboxylic Acid (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq)

    • Sodium Bicarbonate (NaHCO₃, 2.0-2.5 eq)

    • Tetrahydrofuran (THF) or Dioxane

    • Deionized Water (DI H₂O)

    • Ethyl Acetate (EtOAc)

    • Citric Acid (solid or 1 M solution)

    • Brine (saturated NaCl solution)

  • Procedure:

    • Charge the (S)-2-Thiazolidinecarboxylic Acid to a reaction vessel.

    • Add DI water and THF (or Dioxane) in a 1:1 ratio to dissolve the starting material.

    • Add the sodium bicarbonate in portions. Stir until dissolved.

    • In a separate container, dissolve the Boc₂O in an equal volume of THF.

    • Cool the reaction mixture to 0-5 °C.

    • Slowly add the Boc₂O solution to the reaction mixture, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction for completion by TLC or LC-MS.

    • Once complete, remove the bulk of the organic solvent (THF/Dioxane) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with citric acid. Caution: CO₂ gas evolution will occur.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, often as a thick oil or solid.

    • Purify by crystallization (e.g., from an EtOAc/hexanes mixture) or by silica gel chromatography if necessary.

Section 4: Troubleshooting Guide

This guide addresses common issues encountered during scale-up.

Troubleshooting Start Problem: Low Yield in Boc Protection Step Check_Reaction Is Starting Material Consumed? (Check TLC/LCMS) Start->Check_Reaction Check_Workup Investigate Workup & Isolation Check_Reaction->Check_Workup Yes Incomplete_Rxn Incomplete Reaction Check_Reaction->Incomplete_Rxn No Workup_Loss Product Lost During Workup Check_Workup->Workup_Loss Cause1 Cause: Insufficient Reagents (Boc₂O or Base) Incomplete_Rxn->Cause1 Cause2 Cause: Low Reactivity Incomplete_Rxn->Cause2 Cause3 Cause: Premature Boc Cleavage (Over-acidification) Workup_Loss->Cause3 Cause4 Cause: Poor Extraction Workup_Loss->Cause4 Solution1 Solution: Use 1.1-1.2 eq Boc₂O. Ensure >2 eq Base. Cause1->Solution1 Solution2 Solution: Increase reaction time. Consider gentle warming (to 30°C). Cause2->Solution2 Solution3 Solution: Acidify slowly at 0°C. Do not go below pH 3. Extract immediately. Cause3->Solution3 Solution4 Solution: Saturate aqueous layer with NaCl. Use more polar solvent (EtOAc). Perform more extractions. Cause4->Solution4

Caption: Troubleshooting logic for low yield in the Boc protection step.

Step 1: Thiazolidine Formation
  • Problem: The reaction has stalled, or the yield is significantly lower than expected (>90%).

    • Possible Cause: The formaldehyde source may be of poor quality or lower concentration than stated. Formalin solutions can degrade over time.

    • Scientific Rationale: The reaction is a stoichiometric condensation. An insufficient amount of the electrophilic partner (formaldehyde) will lead directly to unreacted L-cysteine and thus, lower yield.

    • Solution: Titrate the formalin solution to confirm its concentration before use. Alternatively, use freshly prepared formaldehyde from paraformaldehyde depolymerization. Increase the equivalents of formaldehyde slightly (e.g., to 1.2 eq) to drive the reaction to completion.

  • Problem: The isolated product is off-white, yellow, or gummy.

    • Possible Cause: Oxidation of the L-cysteine starting material or the product's thiol group.

    • Scientific Rationale: Thiols can be oxidized to disulfides (like cystine), especially in the presence of air and trace metal impurities over long reaction times. These disulfide impurities can interfere with crystallization and discolor the product.

    • Solution: While generally not required, for very high purity applications, you can degas the solvent before adding the L-cysteine to minimize dissolved oxygen. Ensure the reaction is not run for an unnecessarily long time after completion is observed.

Step 2: N-Boc Protection
  • Problem: The reaction is incomplete, with significant starting material remaining after 24 hours.

    • Possible Cause: Insufficient base or poor mixing in a biphasic system.

    • Scientific Rationale: The deprotonation of the amine is an equilibrium process. Without sufficient base, the concentration of the highly nucleophilic amide anion will be too low for the reaction to proceed at a reasonable rate.[4] In large-scale biphasic reactions, poor agitation can lead to mass transfer limitations, preventing the reagents from interacting effectively.

    • Solution: Ensure at least 2.0 equivalents of base (e.g., NaHCO₃) are used to neutralize the carboxylic acid and deprotonate the amine. For large-scale reactions, ensure the overhead stirrer provides vigorous agitation to create a fine emulsion, maximizing the interfacial area between the aqueous and organic phases.

  • Problem: The product is obtained as a persistent oil that fails to crystallize.

    • Possible Cause 1: Residual water or solvent.

    • Scientific Rationale: Water and solvents can act as impurities that disrupt the formation of a crystal lattice.

    • Solution 1: After extraction and drying with a drying agent, concentrate the solution and then co-evaporate with a high-boiling point solvent that forms an azeotrope with water, like toluene, to remove residual moisture before attempting crystallization.

    • Possible Cause 2: The presence of tert-butanol from the decomposition of Boc anhydride.

    • Scientific Rationale: Excess Boc anhydride can slowly hydrolyze, especially during workup, to form tert-butanol and CO₂. Tert-butanol is an oil and can inhibit crystallization.

    • Solution 2: Ensure the product is dried under high vacuum to remove volatile impurities like tert-butanol. If it still fails to crystallize, purification via column chromatography may be necessary before a final crystallization attempt.

  • Problem: Significant yield loss during the acidic workup and extraction.

    • Possible Cause: The Boc group is acid-labile and can be partially cleaved if the pH is too low or exposure time is too long.[8] The product also has some water solubility.

    • Scientific Rationale: The Boc group is designed to be removed by acid.[3] During workup, the goal is to protonate the carboxylate to render the molecule neutral for extraction. However, using a strong acid or lowering the pH excessively (e.g., to pH 1-2) can begin to cleave the Boc group, regenerating the water-soluble thiazolidine carboxylic acid.

    • Solution: Use a weaker acid like solid citric acid or a 1 M solution for acidification. Carefully monitor the pH, adding the acid slowly at 0-5 °C and stopping once the pH reaches 3-4. Extract the product immediately into ethyl acetate. To counter solubility losses, saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer.

Section 5: Data Summary Table

The following table provides typical parameters for a successful lab-scale synthesis, which can be used as a baseline for process scale-up.

ParameterStep 1: Thiazolidine FormationStep 2: N-Boc Protection
Key Reagents L-Cysteine, Formaldehyde(S)-2-Thiazolidinecarboxylic Acid, Boc₂O, NaHCO₃
Solvent System Water/Ethanol (e.g., 4:1 v/v)THF/Water (1:1 v/v)[6]
Reaction Temp. 10 °C to Room Temperature0 °C to Room Temperature
Reaction Time 6 - 12 hours12 - 24 hours
Typical Yield 90 - 99%[2]80 - 95%[10]
Purity Analysis ¹H NMR, Melting Point¹H NMR, LC-MS, Chiral HPLC
Workup Filtration and washingAcidification (pH 3-4), Extraction (EtOAc)

Section 6: References

  • J. Agric. Food Chem. 1998, 46, 1, 224–227. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. --INVALID-LINK--

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. --INVALID-LINK--

  • J Agric Food Chem. 1983, 31, 4, 853–855. Gas chromatographic determination of formaldehyde in coffee via thiazolidine derivative. --INVALID-LINK--

  • ResearchGate. reaction scheme for the formation of thiazolidines as proposed in parts in the literature. --INVALID-LINK--

  • Journal of Biological Chemistry. N-formylcysteine synthesis in mitochondria from formaldehyde and L-cysteine via thiazolidinecarboxylic acid. --INVALID-LINK--

  • Wikipedia. Di-tert-butyl dicarbonate. --INVALID-LINK--

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. --INVALID-LINK--

  • Portland Press. Thioproline formation as a driver of formaldehyde toxicity in Escherichia coli. --INVALID-LINK--

  • Letters in Applied NanoBioScience. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. --INVALID-LINK--

  • ChemicalBook. Di-tert-butyl dicarbonate: a versatile carboxylating reagent. --INVALID-LINK--

  • Molecules. Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. --INVALID-LINK--

  • Organic Chemistry Data. Boc Protection - Common Conditions. --INVALID-LINK--

  • Molecules. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. --INVALID-LINK--

  • Organic Chemistry Portal. Boc-Protected Amino Groups. --INVALID-LINK--

  • MedCrave. Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. --INVALID-LINK--

  • Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. --INVALID-LINK--

  • J&K Scientific. BOC Protection and Deprotection. --INVALID-LINK--

  • Reddit. Having great trouble with a Boc-protection reaction. --INVALID-LINK--

  • Google Patents. Method for synthesizing di-tert-butyl dicarbonic acid ester. --INVALID-LINK--

  • ResearchGate. Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride? --INVALID-LINK--

  • Science.gov. analogue l-thiazolidine-4-carboxylic acid: Topics. --INVALID-LINK--

  • Google Patents. Method for producing 2-substituted-thiazolidine-4-carboxylic acids. --INVALID-LINK--

  • Molecules. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. --INVALID-LINK--

  • ResearchGate. Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. --INVALID-LINK--

  • ResearchGate. Preparation of Optically Active 2-Thiazolidinecarboxylic Acid by Asymmetric Transformation. --INVALID-LINK--

  • The Journal of Organic Chemistry. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). --INVALID-LINK--

  • Farmacia. OPTIMIZATION OF THE SYNTHESIS OF SOME NEW THIAZOLIDINE-4-ONE DERIVATIVES WITH XANTHINE SCAFFOLD. --INVALID-LINK--

  • Chem-Impex. Boc-(S-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. --INVALID-LINK--

  • ChemicalBook. N-BOC-(R)-THIAZOLIDINE-2-CARBOXYLIC ACID. --INVALID-LINK--

  • YouTube. Practice Problems: Carboxylic Acids and Their Derivatives. --INVALID-LINK--

  • YouTube. Synthesis Practice Problem (Carboxylic Acid Derivatives Chapter). --INVALID-LINK--

References

Technical Support Center: Analytical Methods for (S)-3-Boc-2-thiazolidinecarboxylic Acid Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical determination of (S)-3-Boc-2-thiazolidinecarboxylic acid purity. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral building block. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during purity analysis.

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity, particularly its enantiomeric purity, is critical for the efficacy and safety of the final drug product. This guide provides in-depth information on the primary analytical techniques used for its characterization.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for determining the enantiomeric purity of this compound. It allows for the separation and quantification of the (S)- and (R)-enantiomers.

Troubleshooting Guide & FAQs: Chiral HPLC

Q1: Why am I seeing poor resolution between the (S) and (R) enantiomers?

A1: Poor resolution in chiral HPLC can be attributed to several factors.[1] A systematic approach is often necessary to achieve the desired separation.[1] Consider the following:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating enantiomers of Boc-protected amino acids. If you are not achieving separation, you may need to screen different types of chiral columns.

  • Mobile Phase Composition: The ratio of the mobile phase components (typically a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) significantly impacts selectivity. Methodically vary the percentage of the polar modifier. Sometimes, the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds) can improve peak shape and resolution.

  • Temperature: Temperature affects the interactions between the analyte and the CSP.[1] Lower temperatures often enhance chiral recognition and improve resolution, while higher temperatures can lead to sharper peaks.[1] It is crucial to control the column temperature and optimize it for your specific separation.[1]

  • Flow Rate: A lower flow rate increases the interaction time with the stationary phase, which can sometimes improve resolution, but at the cost of longer run times and broader peaks.

Q2: My peaks are tailing. What can I do to improve peak shape?

A2: Peak tailing can obscure the detection of small impurities and affect accurate integration. Here are the common causes and solutions:

  • Secondary Interactions: Tailing can occur due to unwanted interactions between the acidic carboxylic acid group of the analyte and active sites on the silica support of the column. Adding a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA), to the mobile phase can suppress the ionization of the carboxylic acid and minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[2] Try injecting a diluted sample to see if the peak shape improves.

  • Column Contamination or Degradation: A contaminated or old column can result in poor peak shape.[1] If other troubleshooting steps fail, consider washing the column according to the manufacturer's instructions or replacing it.

Q3: I'm observing extraneous or "ghost" peaks in my chromatogram. What is the source?

A3: Ghost peaks can arise from several sources. A systematic approach is needed to identify the cause:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient elution. Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[1]

  • Autosampler Carryover: Residual sample from a previous injection can be introduced into the current run.[1] Optimize the needle wash procedure in your autosampler method, using a strong solvent to effectively clean the needle between injections.

  • Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion and ghost peaks. Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method for this compound. Optimization will likely be required.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

  • Mobile Phase: n-Hexane:Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Presentation: Chiral HPLC
ParameterTypical Value
Retention Time (S)-enantiomer~ 8 min
Retention Time (R)-enantiomer~ 10 min
Resolution (Rs)> 2.0
Tailing Factor< 1.5
Limit of Quantification (LOQ) for (R)-enantiomer~ 0.1%

Note: These are example values and will vary depending on the specific column and conditions used.

Visualization: Chiral HPLC Troubleshooting Workflow

G start Poor Resolution or Peak Shape check_column Is the correct chiral column being used? start->check_column check_mobile_phase Is the mobile phase composition optimal? check_column->check_mobile_phase Yes end_bad Consult Instrument/Column Manufacturer check_column->end_bad No check_temp Is the column temperature controlled and optimized? check_mobile_phase->check_temp Yes optimize_mp Systematically vary % IPA check_mobile_phase->optimize_mp No check_tailing Are peaks tailing? check_temp->check_tailing Yes optimize_temp Test different temperatures (e.g., 15-35°C) check_temp->optimize_temp No check_overload Is the column overloaded? dilute_sample Dilute sample and re-inject check_overload->dilute_sample Yes wash_column Wash or replace column check_overload->wash_column No check_tailing->check_overload No add_modifier Add 0.1% TFA to mobile phase check_tailing->add_modifier Yes add_modifier->check_overload end_good Problem Solved add_modifier->end_good dilute_sample->end_good wash_column->end_good wash_column->end_bad optimize_mp->check_temp optimize_mp->end_good optimize_temp->check_tailing optimize_temp->end_good

Caption: Troubleshooting decision tree for chiral HPLC analysis.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the overall purity of this compound.[3] Quantitative NMR (qNMR) can be used for highly accurate purity determination.[4][5]

Troubleshooting Guide & FAQs: NMR Analysis

Q1: My ¹H NMR spectrum shows broad peaks. What could be the cause?

A1: Broad peaks in an NMR spectrum can be due to several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized by shimming the instrument.[3]

  • Sample Aggregation: At higher concentrations, molecules can aggregate, leading to peak broadening. Try acquiring the spectrum on a more dilute sample.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.

  • Chemical Exchange: Protons on the carboxylic acid and potentially the Boc group can undergo chemical exchange, which can broaden their signals.

Q2: How can I use NMR to determine the purity of my sample?

A2: Quantitative ¹H NMR (qNMR) is an excellent method for purity assessment.[4][5] This involves:

  • Using an Internal Standard: A certified internal standard of known purity is accurately weighed and mixed with an accurately weighed amount of your sample.

  • Choosing a Suitable Standard: The internal standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks. Maleic acid or dimethyl sulfone are common choices.

  • Acquisition Parameters: Ensure a long relaxation delay (at least 5 times the longest T1 of both the analyte and standard) is used to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Calculation: The purity of your sample can be calculated by comparing the integral of a known number of protons from your analyte to the integral of a known number of protons from the internal standard.

Q3: Can NMR distinguish between the (S) and (R) enantiomers?

A3: Standard NMR spectroscopy cannot differentiate between enantiomers. However, by using a chiral solvating agent or a chiral derivatizing agent, it is possible to induce a chemical shift difference between the enantiomers, allowing for their quantification by NMR. This is a more advanced technique and is often more complex than chiral HPLC.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock, tune, and shim the instrument to optimize the magnetic field homogeneity.[3]

  • Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure a relaxation delay of at least 30 seconds.

  • Processing: Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.[3]

  • Analysis: Calibrate the spectrum using the residual solvent peak. Integrate all peaks and assign them to the corresponding protons in the structure. Check for any impurity peaks.

Data Presentation: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
ProtonsChemical Shift (δ) ppmMultiplicityIntegration
Boc (t-butyl)~1.4-1.5singlet9H
Thiazolidine CH₂~3.1-3.4multiplet2H
Thiazolidine CH₂~4.5-4.7multiplet2H
Thiazolidine CH~4.8-5.0multiplet1H
Carboxylic Acid OHvariable, broadsinglet1H

Note: Chemical shifts can vary depending on the solvent and concentration.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is primarily used to confirm the molecular weight of this compound and to identify potential impurities and degradation products.

Troubleshooting Guide & FAQs: Mass Spectrometry

Q1: I am not seeing the expected molecular ion peak. Why?

A1: The molecular ion may be weak or absent depending on the ionization technique and the stability of the molecule.

  • Electrospray Ionization (ESI): This is a soft ionization technique. You should expect to see the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. You might also see adducts with sodium ([M+Na]⁺) or other salts present in your sample or solvent.

  • Fragmentation: Even with soft ionization, some in-source fragmentation can occur. For this molecule, a common fragment would be the loss of the Boc group or loss of CO₂ from the carboxylic acid.

Q2: How can MS help in identifying unknown impurities?

A2: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of an impurity, which can be used to determine its elemental composition. Tandem mass spectrometry (MS/MS) can then be used to fragment the impurity ion, providing structural information that can help in its identification.

Experimental Protocol: LC-MS Analysis
  • Liquid Chromatography (LC): A simple reversed-phase LC method can be used to separate the analyte from non-volatile impurities.

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be to start with a low percentage of B and ramp up to a high percentage over several minutes.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Both positive and negative ion modes should be evaluated.

    • Analysis: Scan for the expected mass of this compound (C₉H₁₅NO₄S, MW = 233.28).

Visualization: Logical Flow for Purity Assessment

G cluster_hplc Chiral HPLC Workflow cluster_nmr NMR Workflow cluster_ms MS Workflow start Purity Analysis of this compound chiral_hplc Chiral HPLC (Enantiomeric Purity) start->chiral_hplc nmr NMR Spectroscopy (Structural Confirmation & Overall Purity) start->nmr ms Mass Spectrometry (Molecular Weight & Impurity ID) start->ms hplc_method_dev Method Development (Column & Mobile Phase Screening) chiral_hplc->hplc_method_dev h1_nmr ¹H NMR (Structural Integrity) nmr->h1_nmr lcms LC-MS Analysis (Confirm MW) ms->lcms hplc_validation Method Validation (Specificity, Linearity, Accuracy, Precision) hplc_method_dev->hplc_validation hplc_result Report Enantiomeric Excess (% ee) hplc_validation->hplc_result final_report Comprehensive Purity Report hplc_result->final_report qnmr Quantitative ¹H NMR (qNMR) (Assay vs. Standard) h1_nmr->qnmr If high accuracy is needed nmr_result Report Chemical Purity (%) h1_nmr->nmr_result qnmr->nmr_result nmr_result->final_report hrms HRMS & MS/MS (Impurity Identification) lcms->hrms ms_result Confirm Identity & Profile Impurities hrms->ms_result ms_result->final_report

Caption: Integrated workflow for comprehensive purity analysis.

Section 4: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the molecule and to ensure that the analytical methods are stability-indicating.[6] This involves subjecting the material to harsh conditions to generate potential degradation products.[6]

FAQs: Forced Degradation

Q1: What conditions should I use for forced degradation?

A1: Typical forced degradation conditions include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid material (e.g., at 105°C).

  • Photolytic Stress: Exposing the material to UV and visible light.

The goal is to achieve 5-20% degradation of the parent compound.[6]

Q2: How do I analyze the results of forced degradation?

A2: The stressed samples should be analyzed by your primary stability-indicating method, typically the chiral HPLC method. The goal is to demonstrate that the peaks for the degradation products are well-resolved from the peak for the main compound and its enantiomer. This demonstrates the specificity of the method. LC-MS is then used to identify the degradation products.

References

Validation & Comparative

A Comparative Guide to (S)-3-Boc-2-thiazolidinecarboxylic Acid and Fmoc-thiazolidinecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity, particularly when incorporating modified or sensitive amino acids. Thiazolidinecarboxylic acid (Thz), a cyclic analog of proline and a stable precursor to cysteine, presents a unique building block for constructing complex peptides, especially in the context of native chemical ligation (NCL). The choice between its two most common Nα-protected forms, (S)-3-Boc-2-thiazolidinecarboxylic acid and Fmoc-thiazolidinecarboxylic acid, dictates the overall synthetic strategy and can significantly impact the final outcome. This guide provides an in-depth, objective comparison of these two reagents, supported by established chemical principles and experimental insights, to empower researchers in making informed decisions for their synthetic endeavors.

The Core Distinction: A Tale of Two Chemistries

The fundamental difference between using Boc-Thz-OH and Fmoc-Thz-OH lies in the orthogonal deprotection schemes inherent to the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups.[1][2]

  • Boc Strategy (Acid-Labile): This classic approach in solid-phase peptide synthesis (SPPS) utilizes the acid-labile Boc group for temporary Nα-amino protection.[1] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[3][4] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[1][]

  • Fmoc Strategy (Base-Labile): Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group.[6][7] This group is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[7][10] This true orthogonality is a key advantage of the Fmoc approach.[10][11]

Performance Comparison: Boc-Thz-OH vs. Fmoc-Thz-OH

While direct head-to-head comparative studies are scarce, a robust evaluation can be derived from the well-documented performance of each protecting group strategy in SPPS.

FeatureThis compoundFmoc-thiazolidinecarboxylic acidExpert Insights & Causality
Deprotection Conditions 50% TFA in Dichloromethane (DCM)[12]20% Piperidine in DMF[13]Fmoc chemistry offers significantly milder deprotection conditions, which is advantageous for sensitive sequences or post-translational modifications.[6][14]
Thiazolidine Ring Stability High stability to repeated TFA treatments.[9]Generally stable, though prolonged exposure to strong base could theoretically pose a risk.The thiazolidine ring is known to be stable under acidic conditions. While not extensively documented, its stability in piperidine is generally considered sufficient for standard Fmoc SPPS cycles.
Orthogonality Quasi-orthogonal; relies on differential acid lability between Boc and side-chain protecting groups.[15][16]Truly orthogonal; Nα-deprotection is base-labile while side-chain and resin cleavage are acid-labile.[10][11]The true orthogonality of the Fmoc strategy simplifies the synthesis of complex peptides with acid-sensitive side chains.[11]
Potential Side Reactions - Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation generated during deprotection.[15] - Acid-catalyzed side reactions.[3]- Aspartimide formation in sequences containing Asp residues.[6][14] - Diketopiperazine formation at the dipeptide stage.[12]The choice of strategy should consider the peptide sequence to minimize known side reactions associated with either acidic or basic conditions.
Monitoring Indirect methods (e.g., Kaiser test).Real-time monitoring of Fmoc deprotection via UV absorbance of the dibenzofulvene-piperidine adduct.[6]The ability to monitor Fmoc deprotection in real-time allows for better control and optimization of the synthesis cycles.
Automation Compatibility Requires specialized equipment due to the corrosive nature of acids like HF for final cleavage.[10]Highly amenable to automated synthesis due to milder reagents.[6][9]The convenience and safety of the Fmoc strategy have made it the predominant choice for automated peptide synthesizers.

Experimental Protocols & Methodologies

The following sections provide standardized, step-by-step protocols for the incorporation of both Boc- and Fmoc-protected thiazolidinecarboxylic acid into a peptide sequence using manual solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound

This protocol outlines a typical cycle for adding Boc-Thz-OH to a growing peptide chain on a resin.

Workflow Diagram:

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-Thz-OH, Activator) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Cycle Wash3->NextCycle

Caption: Cyclical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (e.g., MBHA resin) in Dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

    • Agitate for 2 minutes (pre-wash).

    • Drain the solution.

    • Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[12]

  • Washing:

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM (3x), followed by Isopropanol (IPA) (2x), and then DCM (3x) to remove residual acid.

  • Neutralization:

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 5 minutes. Repeat this step once.

    • Wash the resin with DCM (5x) to remove excess base.

  • Coupling:

    • In a separate vessel, pre-activate this compound (3-4 equivalents) with a suitable coupling agent (e.g., HBTU/HOBt or HATU) and DIEA in N,N-dimethylformamide (DMF) for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Incorporation of Fmoc-thiazolidinecarboxylic Acid

This protocol details a standard cycle for the addition of Fmoc-Thz-OH.

Workflow Diagram:

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Thz-OH, Activator) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Next Cycle Wash2->NextCycle

Caption: Cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.[13]

    • The completion of deprotection can be monitored by observing the UV absorbance of the filtrate for the dibenzofulvene-piperidine adduct.[6]

  • Washing:

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine and the adduct.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-thiazolidinecarboxylic acid (3-4 equivalents) with a suitable coupling agent (e.g., HBTU/HOBt or HATU) and DIEA in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor coupling completion (e.g., Kaiser test).

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

    • The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Thiazolidine Deprotection to Cysteine

Regardless of the Nα-protecting group used during chain elongation, the final steps involve cleaving the peptide from the resin and converting the N-terminal thiazolidine to cysteine.

Global Deprotection and Cleavage
  • Boc-synthesized peptides: A "high HF" cleavage cocktail (e.g., HF:anisole, 9:1) is typically used. This simultaneously removes side-chain protecting groups (like Benzyl) and cleaves the peptide from the Merrifield or PAM resin.[3]

  • Fmoc-synthesized peptides: A TFA "cocktail" containing scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is used.[9][14] This removes acid-labile side-chain protecting groups and cleaves the peptide from Wang or Rink Amide resin.

Conversion of Thiazolidine to Cysteine

The thiazolidine ring is stable to the final TFA cleavage.[9] Its conversion to cysteine is a separate, post-cleavage step, crucial for applications like Native Chemical Ligation.[3]

Mechanism Diagram:

Thz_Deprotection cluster_0 Thiazolidine Ring Opening Thz_Peptide N-terminal Thz-Peptide Reagent + Methoxyamine (pH 4-5) Thz_Peptide->Reagent Cys_Peptide N-terminal Cys-Peptide Reagent->Cys_Peptide Byproduct + Formaldehyde Adduct Reagent->Byproduct

Caption: Deprotection of N-terminal thiazolidine to reveal the cysteine residue.

Common Deprotection Method:

The most widely used method involves treating the thiazolidine-containing peptide with an aldehyde scavenger, such as methoxyamine, under mildly acidic conditions (pH 4-5).[7][8]

  • Dissolve the purified peptide containing the N-terminal thiazolidine in a suitable buffer (e.g., 200 mM sodium phosphate, pH 4.5).

  • Add an excess of methoxyamine hydrochloride (e.g., 0.2-0.5 M).

  • Incubate the reaction at room temperature or 37°C, monitoring the conversion by HPLC and mass spectrometry.

  • The reaction typically proceeds to completion within a few hours, yielding the desired peptide with a free N-terminal cysteine.

Conclusion and Recommendations

The choice between this compound and Fmoc-thiazolidinecarboxylic acid is fundamentally a choice between the two dominant strategies in solid-phase peptide synthesis.

  • Fmoc-thiazolidinecarboxylic acid is the recommended choice for most applications. The milder, orthogonal nature of Fmoc chemistry reduces the risk of side reactions, is compatible with a wider range of sensitive functionalities, allows for straightforward automation, and enables real-time monitoring of deprotection steps.[6][10]

  • This compound remains a robust and valuable alternative, particularly for the synthesis of long or hydrophobic peptides prone to aggregation, where the acidic deprotection steps of the Boc strategy can help improve solvation.[2][17] However, the harsher cleavage conditions and the potential for acid-catalyzed side reactions require careful consideration and specialized equipment.[3][4]

Ultimately, the optimal choice depends on the specific peptide sequence, the desired scale of synthesis, available laboratory infrastructure, and the overall synthetic goal. By understanding the core chemical principles and potential challenges associated with each approach, researchers can effectively leverage thiazolidinecarboxylic acid to construct complex and novel peptides for a wide array of applications in research and drug development.

References

A Researcher's Guide to Cysteine Incorporation: Comparing (S)-3-Boc-2-thiazolidinecarboxylic Acid and Its Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of cysteine residues presents a unique set of challenges. This trifunctional amino acid, with its reactive thiol side chain, is notorious for inducing on-resin aggregation and is highly susceptible to racemization during coupling reactions. These hurdles can significantly impede the synthesis of "difficult sequences," leading to low yields and impure products.

Historically, various strategies have been developed to mitigate these issues, with the protection of the cysteine's sulfhydryl group being the primary focus. (S)-3-Boc-2-thiazolidinecarboxylic acid, a cyclic derivative of cysteine, has emerged as a valuable tool in this context. It serves a dual role: as a cysteine prodrug that masks the reactive thiol and as a pseudoproline, a class of compounds known for their ability to disrupt secondary structure formation and enhance peptide solubility.[1]

This guide provides an in-depth, objective comparison of this compound with its mainstream alternatives. We will delve into the mechanistic underpinnings of each approach, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your next peptide synthesis campaign.

The Challenge: Cysteine-Induced Aggregation and Racemization

The propensity of peptide chains to aggregate during SPPS is a sequence-dependent phenomenon, often triggered by the formation of intermolecular β-sheet structures. Cysteine, particularly when present in hydrophobic sequences, can exacerbate this issue, leading to poor solvation of the growing peptide chain and incomplete coupling and deprotection reactions.

Furthermore, the α-proton of activated cysteine derivatives is particularly acidic, making it prone to abstraction by bases present in the coupling milieu. This can lead to epimerization at the chiral center, resulting in the undesired D-cysteine enantiomer in the final peptide.[2] The choice of protecting group and coupling conditions is therefore paramount to preserving the stereochemical integrity of the cysteine residue.

This compound: A Dual-Action Solution

This compound is a derivative of L-cysteine where the side-chain thiol and the α-amino group are cyclized with a formaldehyde equivalent, forming a thiazolidine ring. The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group. This unique structure offers two key advantages:

  • Thiol Protection: The thiazolidine ring effectively masks the nucleophilic sulfhydryl group, preventing unwanted side reactions such as disulfide bond formation during peptide synthesis.

  • Structure Disruption: The cyclic nature of the thiazolidine ring introduces a "kink" in the peptide backbone, similar to proline. This conformational constraint disrupts the formation of regular secondary structures like β-sheets, thereby preventing aggregation and improving the solubility of the growing peptide chain.[3]

The thiazolidine ring is stable to the standard conditions of Fmoc-based SPPS but can be cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin, to regenerate the native cysteine residue.[4]

Key Alternatives for Cysteine Incorporation

The primary alternatives to using this compound fall into two main categories: standard protected cysteine derivatives and pseudoproline dipeptides.

Standard Cysteine Protecting Groups

A variety of protecting groups have been developed for the cysteine thiol, each with its own cleavage conditions and impact on racemization. The most commonly used in Fmoc-SPPS include:

  • Trityl (Trt): A bulky, acid-labile protecting group that is removed during standard TFA cleavage. While widely used and cost-effective, Fmoc-Cys(Trt)-OH is known to be prone to racemization, especially with base-mediated coupling reagents.[5]

  • Acetamidomethyl (Acm): Stable to TFA, the Acm group offers an orthogonal protection strategy. It requires a separate deprotection step, often using iodine or mercury (II) acetate, making it ideal for the regioselective formation of multiple disulfide bonds.[6][7]

  • Tetrahydropyranyl (Thp): An acid-labile group that has been shown to be less prone to racemization compared to Trt. It is removed under standard TFA cleavage conditions.

  • Diphenylmethyl (Dpm): Another acid-labile protecting group, similar in properties to Trt but can offer different stability profiles in specific contexts.

Pseudoproline Dipeptides

Pseudoproline dipeptides are pre-formed dipeptide units where a serine, threonine, or cysteine residue is cyclized to form an oxazolidine or thiazolidine ring, respectively. These are introduced into the peptide sequence as a single unit. For cysteine, this would typically be an Fmoc-Xaa-Cys(ψPro)-OH dipeptide.

The core advantage of pseudoproline dipeptides is their potent ability to disrupt secondary structures and prevent aggregation.[3] By introducing a proline-like kink, they enhance the solvation of the peptide chain, leading to more efficient coupling reactions and higher purity of the final product, especially for long and "difficult" sequences.[8]

Comparative Performance Data

The choice of cysteine derivative significantly impacts two critical aspects of peptide synthesis: racemization and aggregation. The following data, compiled from various studies, provides a quantitative comparison of different strategies.

Racemization of Cysteine Derivatives

The level of racemization is highly dependent on the coupling conditions. Base-mediated activation methods, such as those using HBTU/DIPEA, are known to exacerbate racemization for cysteine derivatives.

Cysteine DerivativeCoupling ConditionsRacemization (% D-Cys)Reference
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIPEAHigh[2]
Fmoc-Cys(MBom)-OHHCTU/6-Cl-HOBt/DIPEA6[2]

Table 1: Comparison of racemization levels for different cysteine protecting groups under specific coupling conditions.

Expert Insight: The data clearly indicates that for minimizing racemization, the choice of both the protecting group and the coupling method is crucial. Carbodiimide-mediated activation (e.g., DIPCDI/Oxyma) is generally preferred over uronium/phosphonium-based reagents when incorporating cysteine. Fmoc-Cys(Thp)-OH shows significantly lower racemization compared to the more common Fmoc-Cys(Trt)-OH under the tested conditions.

Mitigation of Aggregation with Pseudoprolines

The effectiveness of pseudoprolines in preventing aggregation is often demonstrated by the successful synthesis of peptides that are otherwise considered "impossible" to obtain using standard methods.

Peptide SequenceSynthesis StrategyOutcomeReference
Asn(15) analog of WW domain FBP28Standard Fmoc-SPPS"Impossible to obtain" (0% yield)[9]
Asn(15) analog of WW domain FBP28Fmoc-SPPS with Pseudoproline DipeptidesSuccessful synthesis[9]

Table 2: Impact of pseudoproline dipeptides on the synthesis of a "difficult" peptide sequence.

Expert Insight: While quantitative data on solubility enhancement can be sequence-dependent, the qualitative evidence for the efficacy of pseudoprolines is compelling. Their incorporation can be the deciding factor in the successful synthesis of long or hydrophobic peptides prone to aggregation.

Experimental Protocols

To provide a practical comparison, the following section outlines standardized protocols for the incorporation of this compound and its key alternatives into a growing peptide chain during Fmoc-SPPS.

General Workflow for Cysteine Incorporation in SPPS

The following diagram illustrates the general workflow for incorporating a cysteine residue using either a standard protected amino acid or a pseudoproline dipeptide.

SPPS_Workflow start Peptide-Resin (Free N-terminus) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection Start of Cycle washing1 Washing (DMF, DCM) deprotection->washing1 coupling Coupling of Cysteine Derivative washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 next_cycle Continue to Next Amino Acid washing2->next_cycle End of Cycle Cleavage_Workflow start Fully Assembled Peptide-Resin cleavage Cleavage from Resin & Side-Chain Deprotection start->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation TFA-based Cocktail purification Purification (e.g., RP-HPLC) precipitation->purification final_product Purified Peptide purification->final_product

References

A Comparative Guide to the Definitive Structural Validation of (S)-3-Boc-2-thiazolidinecarboxylic Acid by Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Chiral building blocks, such as (S)-3-Boc-2-thiazolidinecarboxylic acid, are foundational to the synthesis of complex bioactive molecules, where stereochemistry dictates biological activity.[1][2] This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for validating the absolute structure of this vital synthetic intermediate, comparing its capabilities against other common analytical techniques.

The thiazolidine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1][3][4] Ensuring the correct stereoconfiguration of starting materials like this compound is not merely a quality control step; it is a critical prerequisite for synthesizing enantiomerically pure and effective therapeutic agents. While various spectroscopic and chromatographic methods provide valuable structural information, only X-ray crystallography offers direct, unequivocal evidence of the complete molecular architecture in the solid state.[5]

The Gold Standard: Why X-ray Crystallography is Unequivocal

Single-crystal X-ray crystallography stands as the most authoritative technique for determining the precise arrangement of atoms within a crystalline solid.[5] The method relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal. The resulting diffraction pattern contains detailed information about the electron density distribution, which can be mathematically reconstructed to generate a three-dimensional model of the molecule.

This technique is uniquely powerful because it provides:

  • Absolute Stereochemistry: It directly visualizes the spatial arrangement of all atoms, confirming the (S) or (R) configuration at chiral centers.

  • Precise Geometric Parameters: It yields highly accurate measurements of bond lengths, bond angles, and torsional angles.

  • Intermolecular Interactions: It reveals how molecules pack in the solid state, detailing hydrogen bonds and other non-covalent interactions that can influence physical properties.[6]

While other techniques infer structure from indirect measurements, X-ray crystallography provides a direct snapshot of the molecule, making it the ultimate arbiter in structural validation.

Experimental Workflow: From Solution to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the quality of the final data and the accuracy of the resulting molecular model. The causality behind this workflow is rooted in the need for a perfectly ordered, single crystal to produce a clear diffraction pattern.

Detailed Experimental Protocol
  • Crystal Growth (The Art of Patience):

    • Objective: To obtain a single, high-quality crystal free of defects. The quality of the crystal is the single most important factor for a successful diffraction experiment.

    • Methodology: A common and effective method is slow evaporation.

      • i. Dissolve the this compound powder in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture) to achieve a near-saturated solution.

      • ii. Filter the solution to remove any particulate matter.

      • iii. Loosely cover the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Rationale: Slow evaporation prevents rapid precipitation, which would lead to a polycrystalline powder. It allows molecules sufficient time to arrange themselves into a highly ordered crystal lattice.

  • Data Collection (The Measurement):

    • Objective: To measure the intensities and positions of the diffracted X-ray beams.

    • Methodology:

      • i. A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[6]

      • ii. The mounted crystal is placed in an X-ray diffractometer (e.g., an Enraf-Nonius CAD-4 or a more modern Bruker instrument) and cooled under a stream of cold nitrogen gas (e.g., 100 K or 293 K).[6]

      • iii. The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å).

      • iv. The crystal is rotated, and a series of diffraction images are collected by a detector.

    • Rationale: Cooling the crystal reduces thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data.[7] Collecting data over a wide range of orientations ensures that a complete dataset is measured.

  • Structure Solution and Refinement (The Analysis):

    • Objective: To convert the diffraction data into a chemically sensible molecular model.

    • Methodology:

      • i. Data Reduction: The raw diffraction images are processed to correct for experimental factors and to extract the intensity of each reflection.

      • ii. Structure Solution: Specialized software (e.g., SHELXS97) is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of most atoms.[6]

      • iii. Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL97).[6] Hydrogen atoms are typically placed in calculated positions.

      • iv. Validation: The final model is validated using metrics like the R-factor (agreement factor) and the Flack parameter, which confirms the absolute stereochemistry. A Flack parameter close to zero for a known chiral molecule confirms the assigned configuration.[6]

G cluster_0 Experimental Phase cluster_1 Computational Phase A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Mounting & Cryo-Cooling A->B C 3. X-ray Diffraction Data Collection B->C D 4. Data Reduction & Integration C->D E 5. Structure Solution (e.g., SHELXS) D->E F 6. Structure Refinement (e.g., SHELXL) E->F G 7. Validation (R-factor, Flack Parameter) F->G H Final Validated Structure (CIF File) G->H

Caption: Workflow for X-ray crystallographic structure determination.

Structural Analysis and Data Interpretation

The final output of a crystallographic experiment is a detailed structural model. For this compound, the analysis would confirm the S configuration at the C4 carbon, the puckering of the five-membered thiazolidine ring (often found in a twisted or envelope conformation), and the relative orientation of the bulky tert-butoxycarbonyl (Boc) protecting group.[6]

Caption: 2D representation of this compound.
Table 1: Representative Crystallographic Data for a Thiazolidine Derivative

The following table presents typical data obtained for a closely related compound, 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid, which serves as an exemplar for the expected parameters.[6]

ParameterValue
Chemical FormulaC₁₅H₁₈ClNO₄S
Formula Weight343.81 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.4600 (13)
b (Å)10.641 (2)
c (Å)12.411 (3)
β (°)94.52 (3)
Volume (ų)850.5 (3)
Z (molecules/cell)2
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293
Final R-factor (R₁)0.062
Flack Parameter-0.09 (19)

Data adapted from the crystallographic study of a related N-Boc thiazolidine derivative.[6]

Comparison with Alternative Analytical Methods

While X-ray crystallography is definitive, other techniques are essential components of a complete characterization workflow. Understanding their strengths and limitations highlights why crystallography is the ultimate arbiter for stereochemical validation.

MethodInformation ProvidedStrengthsLimitations
X-ray Crystallography 3D atomic coordinates, absolute configuration, bond lengths/angles, intermolecular interactions.Unambiguous and definitive for solid-state structure.[5]Requires a high-quality single crystal; structure may differ from solution conformation.
NMR Spectroscopy Atomic connectivity, chemical environment, relative stereochemistry (via NOE), solution dynamics.Excellent for confirming the chemical constitution and for studying molecules in solution.[8][9]Does not directly determine absolute configuration without chiral derivatizing agents. Provides an average structure in solution.
Chiral HPLC Enantiomeric purity (ee%), separation of enantiomers.Highly sensitive for quantifying enantiomeric excess and confirming the presence of a single enantiomer.[10]Does not provide structural information or absolute configuration; requires a reference standard for peak assignment.
Computational (DFT) Predicted geometry, bond energies, theoretical spectra.Provides insight into stable conformations and complements experimental data.[11]It is a theoretical model that requires experimental validation. It is not an experimental proof of structure.

In practice, these methods are used synergistically. NMR and mass spectrometry confirm the successful synthesis and molecular weight. Chiral HPLC confirms enantiopurity. Finally, X-ray crystallography provides the definitive, incontrovertible proof of the absolute three-dimensional structure, anchoring all other data in a validated framework.

Conclusion

For a chiral molecule like this compound, where biological function is intrinsically linked to its three-dimensional form, assumption is not an option. This guide demonstrates that while techniques like NMR and HPLC are indispensable for routine characterization and purity assessment, single-crystal X-ray crystallography is the only method that provides direct, high-resolution, and unambiguous validation of its absolute stereochemistry. By integrating this definitive structural data, researchers and drug development professionals can proceed with confidence, knowing their molecular architecture is built on a solid and empirically verified foundation.

References

A Comparative Guide to Thiazolidine Carboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of thiazolidine carboxylic acid derivatives, a versatile class of heterocyclic compounds, in their role as potent enzyme inhibitors. Moving beyond a simple catalog of findings, we will dissect the structure-activity relationships, explore the mechanistic basis for inhibition across diverse enzyme families, and provide the detailed experimental frameworks necessary for robust evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their work.

Introduction: The Thiazolidine Scaffold's Enduring Appeal

The thiazolidine ring system is a cornerstone of medicinal chemistry, most famously recognized as a core component of penicillin antibiotics.[1] Its enduring relevance stems from its structural features: a five-membered ring containing both sulfur and nitrogen heteroatoms, often derived from the natural amino acid L-cysteine. This imparts a chiral center and multiple points for chemical modification, allowing for the creation of vast and diverse compound libraries. Thiazolidine-4-carboxylic acid, in particular, serves as a versatile starting point for designing molecules that can interact with the active sites of numerous enzymes with high specificity and affinity. This guide will explore their efficacy against several key enzyme targets implicated in a range of human diseases.

Core Synthesis: A Versatile and Efficient Route

The most prevalent and efficient method for synthesizing 2-substituted thiazolidine-4-carboxylic acid derivatives is the cyclocondensation reaction between L-cysteine and a corresponding aldehyde.[2] This reaction is typically straightforward, high-yielding, and allows for significant diversity at the 2-position of the thiazolidine ring, which is often crucial for modulating biological activity.

General Synthesis Workflow

cluster_reactants Reactants cluster_process Reaction cluster_product Product L_Cysteine L-Cysteine Hydrochloride Stir Stir at Room Temperature L_Cysteine->Stir Base (e.g., NaHCO3) Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Stir Solvent Aqueous or Alcoholic Solvent Solvent->Stir Thiazolidine 2-(R)-Thiazolidine-4-carboxylic Acid Stir->Thiazolidine Cyclocondensation

Caption: General workflow for synthesizing thiazolidine-4-carboxylic acid derivatives.

Experimental Protocol: Synthesis of 2-(Substituted phenyl)thiazolidine-4-carboxylic acid[3]

This protocol provides a representative method for synthesizing the core thiazolidine structure.

  • Preparation of L-cysteine Solution: Dissolve L-cysteine hydrochloride monohydrate (1.0 eq) in deionized water.

  • Neutralization: Add sodium bicarbonate (1.0 eq) to the L-cysteine solution and stir until effervescence ceases and the solution is clear. The causality here is the deprotonation of the amine group of L-cysteine, making it a more effective nucleophile for the subsequent reaction.

  • Preparation of Aldehyde Solution: In a separate flask, dissolve the desired substituted benzaldehyde (1.0 eq) in ethanol.

  • Reaction: Add the aldehyde solution dropwise to the L-cysteine solution.

  • Incubation: Stir the reaction mixture vigorously at room temperature for 2.5 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The resulting precipitate is isolated by vacuum filtration, washed with cold water and ethanol to remove unreacted starting materials, and then dried under vacuum.

  • Characterization: The structure of the final product should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][4]

Comparative Analysis of Enzyme Inhibition

The true power of the thiazolidine scaffold lies in its ability to be tailored to inhibit a wide array of enzymes. The nature and position of substituents dramatically influence potency and selectivity.

α-Amylase and α-Glucosidase Inhibitors for Diabetes Management

Scientific Rationale: α-Amylase and α-glucosidase are key enzymes in the digestive tract responsible for breaking down complex carbohydrates into absorbable glucose.[5] Inhibiting these enzymes slows carbohydrate digestion, leading to a more gradual rise in post-meal blood glucose levels, a critical therapeutic strategy for managing type 2 diabetes.[6]

Comparative Performance: A recent study detailed a series of thiazolidine-4-carboxylic acid derivatives with potent inhibitory activity against both enzymes, in some cases surpassing the standard drug, acarbose.[5][6]

Compound IDSubstituent at C2-phenyl ringα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
5e 4-OH, 3-OCH324.13 > 50
5f 3,4,5-tri-OCH335.1922.76
5g 2-OH38.4225.68
Acarbose (Standard)-32.2730.45
Data sourced from Arif, M. N., et al. (2025).[5][6]

Structure-Activity Relationship (SAR) Insights:

  • The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring at the C2 position is critical for activity.

  • Compound 5e showed exceptional α-amylase inhibition, superior to acarbose, suggesting a specific interaction favored by the 4-hydroxy and 3-methoxy substitution pattern.[5][6]

  • Compounds 5f and 5g demonstrated outstanding α-glucosidase inhibition, also surpassing the standard. This highlights how different substitution patterns can tune the selectivity between these two related enzymes.[5][6]

Aldose Reductase Inhibitors for Preventing Diabetic Complications

Scientific Rationale: Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway.[7] Under the hyperglycemic conditions of diabetes, this pathway becomes overactive, leading to the accumulation of sorbitol in tissues. This process is strongly implicated in the pathogenesis of long-term diabetic complications like neuropathy, retinopathy, and nephropathy.[8] Therefore, AR inhibitors are a key area of research.

Comparative Performance: Thiazolidine derivatives, particularly those maintaining a carboxylic acid function, have proven to be potent AR inhibitors.

Compound ClassKey Structural FeatureRepresentative IC50 (µM)
Benzothiazole-TZD HybridsBenzothiazole tethered to thiazolidine-2,4-dione0.16
Phenacyl-TZD HybridsPhenacyl group on thiazolidine-2,4-dione0.21 - 0.29
Epalrestat (Standard)Carboxylic acid-containing rhodanine0.10
Data sourced from Abd El-Meguid, M., et al. (2023).[8]

Structure-Activity Relationship (SAR) Insights:

  • The carboxylic acid group (or a bioisostere like the thiazolidinedione ring) is often crucial for binding to the anionic site of the AR active pocket.[9][10]

  • The incorporation of specific aromatic systems, such as a benzothiazole moiety, can significantly enhance potency, as seen with the most active compound having an IC50 of 0.16 µM.[8]

  • Molecular docking studies suggest that these compounds bind in the enzyme's active site, with the thiazolidinedione ring forming hydrogen bonds with key amino acid residues, while the aromatic tail occupies a lipophilic specificity pocket.[9]

Metallo-β-Lactamase (MBL) Inhibitors to Combat Antibiotic Resistance

Scientific Rationale: Metallo-β-lactamases are a class of bacterial enzymes that require zinc ions for their catalytic activity.[11] They can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections.[12] The development of MBL inhibitors to be co-administered with antibiotics is a critical strategy to restore the efficacy of these life-saving drugs.

Inhibitory Mechanism & SAR: Unlike inhibitors for other enzymes, MBL inhibitors based on the thiazolidine scaffold often leverage the sulfur atom's ability to coordinate with the zinc ions in the enzyme's active site. A specific class, 2-mercaptomethyl-thiazolidines (MMTZs), has shown particular promise.[13][14]

  • Zinc Chelation: The key to inhibition is the thiol (-SH) group on the side chain, which directly binds to one or both of the zinc ions, disrupting the catalytic mechanism.[13]

  • Stereochemistry Matters: The stereochemistry of the thiazolidine ring influences the positioning of the thiol group, with certain configurations leading to more potent inhibition. For instance, MMTZ L-anti-1b showed the best overall profile against three different MBLs (NDM-1, IMP-1, and VIM-2).[13]

  • Sulphur-π Interactions: In addition to zinc binding, crystallography has revealed that the inhibitor's sulfur atom can form stabilizing sulfur-π interactions with a conserved tryptophan residue in the active site, further anchoring the molecule.[14]

cluster_enzyme MBL Active Site cluster_inhibitor MMTZ Inhibitor Zn1 Zn²⁺ Zn2 Zn²⁺ Trp Conserved Tryptophan Thiol Thiol Group (-SH) Thiol->Zn1 Direct Coordination Thiol->Zn2 Direct Coordination Thiazolidine Thiazolidine Ring Thiazolidine->Trp Sulfur-π Interaction

Caption: Binding mode of a 2-mercaptomethyl-thiazolidine (MMTZ) inhibitor in an MBL active site.

Other Promising Enzyme Targets

The versatility of this scaffold extends to numerous other enzyme classes.

Enzyme TargetTherapeutic AreaKey Findings & SARRepresentative IC50
Neuraminidase InfluenzaDerivatives show potent inhibition of the influenza A virus. Activity is dependent on substituents on the C2-phenyl ring.[15][16]11.76 µM[17]
Tyrosinase HyperpigmentationA derivative with a 4-hydroxyphenyl group at C2 showed inhibitory potential nearly equal to the standard, kojic acid.[3]16.5 µM[3]
VEGFR-2 CancerThiazolidine-2,4-dione derivatives can inhibit angiogenesis, a key process in tumor growth.[18]0.079 µM[18]
hDHODH Autoimmune Disease, CancerA cyano group and an ester structure were favorable for activity. Hydrophobic groups on the phenyl ring also improved potency.[19]1.12 µM[19]

Standardized Protocol: In Vitro Tyrosinase Inhibition Assay

To ensure data comparability across different studies, adherence to standardized protocols is paramount. The following is a self-validating protocol for assessing tyrosinase inhibition.

Principle: This assay measures the ability of a compound to inhibit the enzymatic oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that can be monitored spectrophotometrically.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test Compounds (dissolved in a suitable solvent like DMSO)

  • Kojic Acid (as a positive control)[3]

  • 96-well microplate and spectrophotometer

Procedure:

  • Preparation: Prepare stock solutions of tyrosinase, L-DOPA, test compounds, and kojic acid in the phosphate buffer. The final concentration of DMSO in the assay wells should be kept low (<1%) to avoid solvent-induced enzyme inhibition.

  • Assay Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound solution at various concentrations.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm (the absorbance maximum for dopachrome) every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percent inhibition is calculated using the formula: [(Vc - Vi) / Vc] * 100, where Vc is the reaction rate of the control (no inhibitor) and Vi is the reaction rate in the presence of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

Thiazolidine carboxylic acid and its derivatives represent a highly successful and adaptable scaffold in the field of enzyme inhibition. The ease of synthesis and the ability to introduce diverse functionalities at multiple positions allow for fine-tuning of potency and selectivity against a wide range of enzymatic targets, from metabolic enzymes in diabetes to critical virulence factors in pathogenic bacteria.

Future research should focus on optimizing the pharmacokinetic properties of these potent inhibitors to improve their in vivo efficacy and safety profiles. The consistent validation of in vitro findings with in silico modeling, as demonstrated in many of the cited studies, will continue to be a powerful paradigm for accelerating the discovery of new therapeutic agents based on this remarkable heterocyclic core.

References

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of (S)-3-Boc-2-thiazolidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is paramount. (S)-3-Boc-2-thiazolidinecarboxylic acid, a constrained cysteine analogue, is a valuable intermediate whose enantiomeric purity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of its unwanted (R)-enantiomer can lead to altered pharmacological profiles, reduced potency, or unforeseen toxicity.[1][2] Therefore, the accurate and robust determination of its enantiomeric excess (% ee) is a non-negotiable aspect of quality control.

This guide provides an in-depth comparison of the principal analytical methodologies for this task: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond mere protocols to explore the underlying principles, enabling researchers to make informed decisions tailored to their specific analytical challenges, instrumentation, and throughput requirements.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is widely regarded as the benchmark method for enantiomeric purity analysis due to its high resolution, robustness, and broad applicability.[2] The technique's success hinges on the principle of differential interaction between the enantiomers and a Chiral Stationary Phase (CSP).

Principle of Separation The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[3] Differences in the stability, steric hindrance, and binding energies of these short-lived complexes cause one enantiomer to be retained longer on the column than the other, resulting in distinct elution times and, consequently, separation.[2][4] For N-Boc protected amino acid derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their excellent enantiorecognition capabilities.[1][2]

Experimental Protocol: Direct Separation on a Polysaccharide-Based CSP

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • For determining the limit of detection (LOD) and quantification (LOQ) of the (R)-enantiomer, prepare a stock solution of the racemic mixture and perform serial dilutions.

  • Filter the sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) prior to injection to prevent column clogging and system contamination.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV or PDA detector.

  • Column: Chiralpak® IA or IC (amylose or cellulose immobilized on silica gel, respectively) (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) with a small percentage of trifluoroacetic acid (TFA). A typical starting gradient could be 90:10 (n-Hexane:IPA) + 0.1% TFA. The organic modifier and acid additive are critical for achieving good peak shape and resolution.

  • Flow Rate: 1.0 mL/min. Chiral separations often benefit from lower flow rates to maximize interaction with the CSP.[5]

  • Column Temperature: 25 °C. Temperature should be controlled to ensure reproducible retention times.[5]

  • Detection: UV at 210 nm, where the Boc-protecting group and carboxyl chromophore absorb.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas for the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak).

  • Calculate the enantiomeric excess (% ee) using the standard formula: % ee = [(Area_(S) - Area_(R)) / (Area_(S) + Area_(R))] x 100

Data Presentation & Performance Metrics
ParameterTypical PerformanceRationale & Causality
Resolution (Rs) > 2.0A resolution of at least 2.0 ensures baseline separation, which is critical for accurate integration and quantification of the minor enantiomer, especially at low levels.[2]
Selectivity (α) > 1.2A higher selectivity factor indicates a greater difference in retention between the enantiomers, reflecting a more effective chiral recognition mechanism by the CSP.[2]
Analysis Time 15 - 30 minutesThis is a trade-off between resolution and speed. Longer run times may be needed to resolve closely eluting enantiomers.
LOD / LOQ ~0.05% / ~0.15%The sensitivity is dependent on the detector and the UV absorptivity of the analyte. These values are typical for impurity quantification in pharmaceutical analysis.
Precision (%RSD) < 2%Low relative standard deviation across replicate injections demonstrates the method's reproducibility, a key requirement for validation.[4]

Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Dissolve Sample (1 mg/mL in Mobile Phase) Prep2 Filter (0.45 µm) Prep1->Prep2 Inject Inject 10 µL Prep2->Inject Column Chiral Column (Polysaccharide CSP) Inject->Column Detect UV Detection (210 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (S and R enantiomers) Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric purity assessment by Chiral HPLC.

Gas Chromatography (GC): High Sensitivity via Derivatization

While less direct for a non-volatile compound like a Boc-protected amino acid, GC offers exceptional sensitivity, often coupled with mass spectrometry (GC-MS) for definitive identification. The core requirement is the chemical conversion of the enantiomers into volatile diastereomers.

Principle of Differentiation The enantiomers are first derivatized by reacting them with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties (e.g., boiling points, polarity) and can therefore be separated on a standard, achiral GC column.[4][6]

Experimental Protocol: Diastereomeric Derivatization GC-MS

1. Derivatization Procedure:

  • Step A: Esterification: Convert the carboxylic acid to a more volatile ester. To ~1 mg of the sample in a vial, add 200 µL of 3M HCl in methanol and heat at 70 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen. This forms the methyl ester.

  • Step B: Acylation with a Chiral Agent: To the dried methyl ester, add an enantiomerically pure acylating agent, such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in an aprotic solvent (e.g., dichloromethane) with a non-chiral base (e.g., pyridine). Let it react at room temperature. This forms stable diastereomeric amides.

  • Quench the reaction and perform a liquid-liquid extraction to isolate the derivatized product. Dry the organic layer over anhydrous sodium sulfate.

2. GC-MS System and Conditions:

  • GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A standard achiral, mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Injector: Split/splitless injector at 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of 50-550 m/z.

3. Data Analysis:

  • The two diastereomers will have different retention times.

  • Integrate the peak areas in the total ion chromatogram (TIC).

  • The ratio of the peak areas directly corresponds to the enantiomeric ratio of the original sample. Calculate % ee as previously described.

Visualization: GC Derivatization Workflow```dot

GC_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Ester Esterification (MeOH/HCl) Acyl Acylation with Chiral Agent Ester->Acyl Extract Extraction Acyl->Extract Inject Inject Extract->Inject Column Achiral GC Column Inject->Column Detect MS Detection Column->Detect Chromatogram Separate Diastereomers Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Principle of enantiodiscrimination by Chiral NMR Spectroscopy.

Comparative Summary and Recommendations

The optimal method for determining the enantiomeric purity of this compound depends on the specific analytical context.

FeatureChiral HPLCChiral GC-MS (with Derivatization)Chiral NMR (with CSA)
Principle Physical SeparationPhysical Separation of DiastereomersIn-situ Spectral Differentiation
Sample Prep Simple (dissolve & filter)Complex & multi-stepModerate (add CSA)
Analysis Time 15-30 min per sample20-40 min per sample (excluding prep)5-15 min per sample (excluding prep)
Sensitivity High (LOD ~0.05%)Very High (sub-ppm possible with MS)Lower (LOD ~0.5-1%)
Accuracy/Precision ExcellentExcellentGood to Excellent
Development Effort Moderate to HighHighModerate
Instrumentation Standard HPLC/UVGC-MSHigh-Field NMR
Key Advantage Robustness, regulatory acceptanceHighest sensitivitySpeed, no physical separation needed
Key Limitation Column cost, development timeDestructive, potential for racemizationLower sensitivity, CSA cost

Expert Recommendations:

  • For routine QC and release testing in a regulated environment, Chiral HPLC is the undisputed method of choice. Its robustness, high precision, and established validation pathways make it ideal for ensuring product quality. [4]* For trace-level detection of the undesired enantiomer or when absolute structural confirmation is needed, GC-MS after derivatization is superior. The mass spectrometric data provides an extra layer of confidence in peak identification.

  • For high-throughput screening in a research or process development setting, Chiral NMR is an excellent tool. Its speed allows for the rapid assessment of many samples without the need for extensive method development, making it perfect for optimizing asymmetric reactions. [7] Ultimately, a comprehensive analytical strategy may involve using Chiral HPLC as the primary validated method, with Chiral NMR as a rapid screening tool and GC-MS as a specialized problem-solving technique. This multi-faceted approach ensures the highest level of confidence in the enantiomeric purity of this compound.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of (S)-3-Boc-2-thiazolidinecarboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and chiral drug development, the choice of building blocks is paramount. It dictates not only the success of a synthetic route but also its overall efficiency and economic viability. (S)-3-Boc-2-thiazolidinecarboxylic acid, often referred to as Boc-Thz-OH, presents itself as a specialized reagent, primarily serving as a protected, conformationally constrained surrogate for L-cysteine. This guide provides an in-depth, objective comparison of its performance and cost-effectiveness against common alternatives, grounded in experimental rationale and practical application.

Understanding the Strategic Value of Boc-Thz-OH

At its core, Boc-Thz-OH is more than just a protected cysteine. The thiazolidine ring serves a dual purpose:

  • Thiol Protection: It effectively masks the highly reactive thiol group of cysteine, preventing undesired side reactions such as disulfide bond formation during peptide synthesis.

  • Conformational Constraint: The five-membered ring structure imparts a rigid turn-like conformation. This is particularly valuable in peptidomimetics and drug design, where controlling the three-dimensional structure of a peptide is crucial for its biological activity.

The cost-effectiveness of this reagent cannot be judged on its price-per-gram alone. A holistic evaluation must consider its impact on reaction yields, purity of the final product, reduction of side-product formation, and the complexity of deprotection steps.

Comparative Analysis: Boc-Thz-OH vs. Key Alternatives

The primary alternative to using a cysteine surrogate like Boc-Thz-OH is the use of a directly protected L-cysteine, with Fmoc-Cys(Trt)-OH being the most prevalent choice in modern solid-phase peptide synthesis (SPPS).

ParameterThis compound (Boc-Thz-OH)Fmoc-Cys(Trt)-OHL-Cysteine (Unprotected)
Primary Application Boc-based SPPS, introduction of N-terminal Cys, constrained peptides.Fmoc-based SPPS.Aqueous phase reactions, enzymatic synthesis.
Key Advantage Dual protection & conformational constraint. Prevents premature oxidation.Widely compatible with Fmoc chemistry; robust protection.Lowest initial material cost.
Key Disadvantage Requires a specific deprotection step to liberate the cysteine.Trityl group is bulky; can sometimes hinder coupling efficiency.Highly susceptible to oxidation and disulfide formation.
Approximate Cost Moderate to HighHighVery Low
Deprotection Method Mild acidolysis, or more specifically, ring-opening with reagents like silver nitrate, methoxyamine, or palladium/copper catalysts.[1][2][3][4]Strong acid (e.g., high % TFA cocktail).Not applicable.

Note: Costs are relative and can vary significantly between suppliers and purchase volumes. Researchers should always obtain current quotes.

The critical insight from this comparison is that the "cost" of using unprotected L-cysteine in complex multi-step synthesis is not its purchase price, but the potential for low yields and complex purification challenges due to oxidation. Therefore, for any non-trivial synthesis, protection is mandatory. The real choice lies between derivatives like Boc-Thz-OH and Fmoc-Cys(Trt)-OH.

The decision hinges on the synthetic strategy:

  • For standard Fmoc-SPPS, Fmoc-Cys(Trt)-OH is the default, well-integrated choice.[5][6][7][8]

  • For Boc-SPPS, or when a specific N-terminal cysteine is required post-synthesis (e.g., for native chemical ligation), Boc-Thz-OH offers a unique advantage. The thiazolidine can be carried through the synthesis and selectively opened at the final stage.[1][3]

Experimental Workflow & Causality

To illustrate the practical implications, let's consider the incorporation of an N-terminal cysteine into a peptide chain.

This workflow is particularly advantageous in convergent synthesis strategies like Native Chemical Ligation (NCL), where a peptide fragment with an N-terminal cysteine is required to react with another peptide fragment possessing a C-terminal thioester.

G cluster_0 Boc-SPPS of Peptide Fragment cluster_1 Deprotection & Ligation Boc_SPPS 1. Synthesize peptide on resin using Boc-protected amino acids. Couple_Thz 2. Couple Boc-Thz-OH to the N-terminus. Boc_SPPS->Couple_Thz Cleave 3. Cleave peptide from resin (e.g., with HF or TFMSA). Thiazolidine ring remains intact. Couple_Thz->Cleave Deprotect 4. Purify Thz-Peptide. Open thiazolidine ring (e.g., with methoxyamine, pH 4). Cleave->Deprotect NCL 5. Perform Native Chemical Ligation with peptide-thioester. Deprotect->NCL

Caption: Workflow for N-terminal cysteine introduction using Boc-Thz-OH.

Experimental Rationale: The causality here is clear: by using Boc-Thz-OH, we create a stable, protected peptide fragment that can be purified and handled without fear of thiol oxidation. The thiazolidine ring is then opened in situ or just prior to the ligation step, revealing the reactive N-terminal cysteine at the precise moment it is needed. This "just-in-time" deprotection is a hallmark of an efficient, high-yield ligation strategy.

This represents the more traditional, linear approach to peptide synthesis.

G cluster_0 Fmoc-SPPS cluster_1 Cleavage & Deprotection Fmoc_SPPS 1. Synthesize peptide on resin using Fmoc-protected amino acids. Couple_Cys 2. Couple Fmoc-Cys(Trt)-OH as the final amino acid. Fmoc_SPPS->Couple_Cys Fmoc_Deprotect 3. Remove final Fmoc group. Couple_Cys->Fmoc_Deprotect Cleave_All 4. Global Deprotection & Cleavage (e.g., TFA/TIS/H2O). Removes Trityl and all other side-chain protecting groups. Fmoc_Deprotect->Cleave_All Purify 5. Purify final peptide. Handle carefully to avoid oxidation. Cleave_All->Purify

Caption: Standard Fmoc-SPPS workflow for peptides containing cysteine.

Experimental Rationale: In this standard workflow, the trityl-protected cysteine is added during the synthesis. The final cleavage step deprotects all amino acids simultaneously. This generates the final peptide, but the free cysteine is immediately exposed to the environment. While effective, this approach requires careful handling of the final product to prevent dimerization, and it is less suitable for fragment condensation strategies like NCL where one specific cysteine needs to be revealed selectively.

Detailed Experimental Protocols

This protocol describes the deprotection of an N-terminal thiazolidine-containing peptide to generate a free cysteine for ligation.

  • Dissolution: Dissolve the purified Thz-peptide in a ligation buffer (e.g., 6 M Guanidine HCl, 100 mM phosphate buffer, pH 7.0) to a final concentration of 1-5 mM. The denaturing guanidine is crucial for solubility and preventing aggregation.

  • Initiation of Deprotection: Add a solution of methoxyamine hydrochloride to the peptide solution to a final concentration of 0.2-0.5 M. Adjust the pH of the reaction mixture to between 3.5 and 4.5 using HCl. This acidic condition facilitates the hydrolysis of the thiazolidine ring.[3]

  • Incubation: Allow the reaction to proceed at 37°C for 2-4 hours. The progress of the ring-opening can be monitored by analytical HPLC and mass spectrometry, looking for the mass shift corresponding to the conversion of the Thz residue to a Cys residue.

  • pH Readjustment: Once the deprotection is complete (or has reached equilibrium), raise the pH of the solution back to ~7.2 by adding a calculated amount of 1 M NaOH. This prepares the mixture for the subsequent ligation step.

  • Ligation: Immediately add the C-terminal peptide-thioester fragment to the solution, along with a thiol catalyst such as 4-mercaptophenylacetic acid (MPAA).

  • Monitoring and Quenching: Monitor the ligation reaction by HPLC. Once complete, the reaction can be quenched by acidifying with TFA and the final ligated protein purified by preparative HPLC.

Self-Validation: The protocol is self-validating through HPLC and MS analysis at each key stage. The clean conversion from Thz-peptide to Cys-peptide (Step 3) and subsequently to the final ligated product (Step 6) confirms the efficacy of the procedure.

Conclusion and Authoritative Recommendation

The cost-effectiveness of this compound is context-dependent and strategic.

  • For routine, linear peptide synthesis via Fmoc-SPPS, Fmoc-Cys(Trt)-OH remains the more straightforward and cost-effective choice due to its seamless integration into the standard workflow. The higher initial cost of the reagent is offset by the simplicity of a single, global deprotection step.

  • The true value of Boc-Thz-OH is realized in advanced synthetic strategies, particularly Boc-SPPS and Native Chemical Ligation (NCL). In these cases, its ability to provide a stable, latent N-terminal cysteine that can be unmasked on demand is a powerful tool. This "just-in-time" deprotection minimizes side reactions, simplifies the purification of peptide fragments, and can dramatically increase the overall yield of complex protein synthesis. The higher reagent cost is justified by the enabling capability and improved final product yield.

Ultimately, the choice is not merely about comparing the price of two reagents, but about selecting the right tool for a specific, well-defined synthetic strategy. For researchers pushing the boundaries of protein synthesis and complex peptidomimetics, this compound is an invaluable and, in the final analysis, highly cost-effective component of their chemical toolbox.

References

A Spectroscopic Deep Dive: Unraveling the Structural Nuances of (S)-3-Boc-2-thiazolidinecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral synthesis, (S)-3-Boc-2-thiazolidinecarboxylic acid stands as a pivotal building block. Its constrained thiazolidine ring, derived from L-cysteine, coupled with the sterically demanding tert-butyloxycarbonyl (Boc) protecting group, imparts unique conformational properties that are critical for its application in drug design. A thorough understanding of its structural characteristics, and how they differ from its analogs, is paramount for researchers aiming to leverage this molecule's full potential. This guide provides an in-depth spectroscopic comparison of this compound with its key analogues—the parent unprotected acid, (S)-2-thiazolidinecarboxylic acid (thioproline), and its corresponding methyl ester—supported by experimental data and mechanistic insights.

The Spectroscopic Signature: A Tale of Three Molecules

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a window into the molecular architecture and electronic environment of a compound. By comparing the spectra of this compound with its close relatives, we can pinpoint the specific contributions of the Boc group and the carboxylic acid moiety to its overall structure and reactivity.

Unveiling the Core Scaffold: (S)-2-Thiazolidinecarboxylic Acid (Thioproline)

Before delving into the N-protected species, it is crucial to understand the spectroscopic baseline provided by the parent compound, (S)-2-thiazolidinecarboxylic acid. This molecule features a secondary amine within the thiazolidine ring and a free carboxylic acid.

NMR Spectroscopy: The ¹H NMR spectrum of thioproline in DMSO-d₆ reveals characteristic signals for the protons on the thiazolidine ring. The proton at the C2 position (α- to both sulfur and nitrogen) typically appears as a multiplet around 4.83 ppm. The diastereotopic protons on C4 and C5 also show distinct signals, often as complex multiplets, in the upfield region. The N-H proton is usually observed as a broad singlet.

IR Spectroscopy: The IR spectrum is dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching vibrations. A strong carbonyl (C=O) stretching vibration is observed around 1700-1725 cm⁻¹.

Mass Spectrometry: The mass spectrum of thioproline shows a molecular ion peak corresponding to its molecular weight (133.17 g/mol ). Common fragmentation patterns involve the loss of the carboxyl group.

The Influence of the Boc Group: this compound

The introduction of the Boc protecting group on the nitrogen atom at position 3 dramatically alters the electronic and steric environment of the thiazolidine ring, leading to significant and predictable changes in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Shift in the Electronic Landscape

The Boc group, being electron-withdrawing and sterically bulky, induces notable downfield shifts in the ¹H and ¹³C NMR spectra compared to the unprotected thioproline. The presence of the Boc group also restricts the conformational flexibility of the five-membered ring.

Figure 1: Comparison of the core structures.

¹H NMR Analysis: The most significant change is observed for the proton at the C2 position. Due to the electronic effects of the adjacent Boc group, this proton is deshielded and its signal shifts downfield. The protons of the tert-butyl group of the Boc moiety give rise to a characteristic strong singlet at approximately 1.4 ppm. The presence of this singlet is a clear indicator of successful N-Boc protection.

¹³C NMR Analysis: The carbonyl carbon of the Boc group introduces a new signal in the ¹³C NMR spectrum, typically around 155 ppm. The quaternary carbon of the tert-butyl group appears around 80 ppm, and the methyl carbons are observed near 28 ppm. The carbons of the thiazolidine ring also experience shifts due to the electronic changes induced by the Boc group.

Infrared (IR) Spectroscopy: The Vibrational Signature of Protection

The IR spectrum of this compound retains the broad O-H stretch of the carboxylic acid. However, the introduction of the Boc group adds new characteristic absorption bands. A strong carbonyl (C=O) stretching band from the Boc group's urethane moiety is typically observed around 1680-1700 cm⁻¹. This is in addition to the carboxylic acid's C=O stretch. The presence of two distinct carbonyl absorptions is a key feature for distinguishing the N-Boc protected acid from its unprotected counterpart.

Mass Spectrometry: Fragmentation Patterns of a Protected Amino Acid

In electrospray ionization (ESI) mass spectrometry, this compound will show a molecular ion peak corresponding to its molecular weight (233.28 g/mol ). A hallmark of Boc-protected compounds in mass spectrometry is the facile loss of the Boc group or its fragments under ionization conditions[1][2][3]. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire Boc group (100 Da). These characteristic losses are diagnostic for the presence of the N-Boc protecting group.

Esterification's Effect: (S)-methyl 3-Boc-2-thiazolidinecarboxylate

To further understand the influence of the carboxylic acid functional group, we can examine the spectroscopic data of its methyl ester derivative.

NMR Spectroscopy: The most obvious change in the ¹H NMR spectrum upon esterification is the disappearance of the broad carboxylic acid proton signal and the appearance of a new singlet at around 3.7 ppm, corresponding to the methyl ester protons. In the ¹³C NMR spectrum, the carboxylic acid carbon signal is replaced by a signal for the ester carbonyl carbon, and a new signal for the methoxy carbon appears around 52 ppm.

IR Spectroscopy: In the IR spectrum, the broad O-H stretch of the carboxylic acid is absent. The C=O stretching region will now show two distinct peaks: one for the urethane carbonyl of the Boc group and another for the ester carbonyl, typically at a slightly higher wavenumber (around 1740-1750 cm⁻¹).

Comparative Data Summary

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)Key MS Fragments (m/z)
(S)-2-Thiazolidinecarboxylic Acid ~4.8 (C2-H), broad NH~173 (COOH)3300-2500 (O-H), 1725-1700 (C=O)[M]+, [M-COOH]+
This compound Downfield shift of C2-H, ~1.4 (t-Bu)~173 (COOH), ~155 (Boc C=O), ~80 (t-Bu C), ~28 (t-Bu CH₃)3300-2500 (O-H), ~1700 (Carboxyl C=O), ~1690 (Boc C=O)[M]+, [M-56]+, [M-100]+
(S)-methyl 3-Boc-2-thiazolidinecarboxylate ~3.7 (OCH₃), ~1.4 (t-Bu)~172 (Ester C=O), ~155 (Boc C=O), ~80 (t-Bu C), ~52 (OCH₃), ~28 (t-Bu CH₃)~1740 (Ester C=O), ~1690 (Boc C=O)[M]+, [M-56]+, [M-100]+

Experimental Protocols

NMR Sample Preparation and Analysis

A standardized protocol for NMR analysis is crucial for obtaining reproducible and comparable data.

NMR_Workflow cluster_protocol NMR Sample Preparation and Analysis A 1. Sample Weighing (5-10 mg) B 2. Dissolution (0.5-0.7 mL deuterated solvent, e.g., CDCl₃ or DMSO-d₆) A->B Dissolve C 3. Transfer to NMR Tube B->C Transfer D 4. Acquisition of Spectra (¹H, ¹³C, COSY, HSQC) C->D Analyze E 5. Data Processing and Analysis D->E Process

Figure 2: Standardized workflow for NMR analysis.
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Dissolution: Add 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For more detailed structural elucidation, 2D NMR experiments such as COSY and HSQC can be performed.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize in-source fragmentation and observe the molecular ion.

  • Analysis: Acquire the full scan mass spectrum. For structural confirmation, perform tandem mass spectrometry (MS/MS) to induce fragmentation and observe characteristic daughter ions.

Conclusion: A Spectroscopic Toolkit for Structural Elucidation

The spectroscopic comparison of this compound with its unprotected and esterified analogues provides a clear and detailed picture of the structural contributions of the Boc protecting group and the carboxylic acid moiety. The predictable shifts in NMR spectra, the appearance of distinct carbonyl bands in IR spectroscopy, and the characteristic fragmentation patterns in mass spectrometry serve as a robust toolkit for researchers to confirm the identity, purity, and structural integrity of these important chiral building blocks. By understanding these spectroscopic nuances, scientists can proceed with confidence in their synthetic and drug development endeavors.

References

A Senior Application Scientist's Guide to the Performance of (S)-3-Boc-2-thiazolidinecarboxylic Acid in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction efficiency, product purity, and the stereochemical integrity of the final molecule. This guide provides an in-depth technical comparison of the performance of (S)-3-Boc-2-thiazolidinecarboxylic acid, a valuable constrained cysteine surrogate, in various solvent systems commonly employed in organic and peptide chemistry. By understanding the interplay between this crucial building block and its environment, researchers can optimize their synthetic strategies, mitigate side reactions, and ultimately accelerate the discovery and development of novel therapeutics.

Introduction: The Significance of Solvent Selection for this compound

This compound, a derivative of L-cysteine, offers a unique conformational constraint due to its thiazolidine ring. This feature is often exploited to induce specific secondary structures in peptides or to protect the cysteine thiol group during synthesis. However, the success of incorporating this building block is profoundly influenced by the solvent system. An ideal solvent should not only fully solubilize the protected amino acid and reagents but also facilitate efficient coupling, minimize racemization, and ensure the stability of the Boc protecting group and the thiazolidine ring.

This guide will dissect the performance of this compound in four commonly used solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). We will explore its solubility, stability, and reactivity, providing a comparative analysis with alternative cysteine protecting group strategies to offer a comprehensive decision-making framework.

Solubility Profile: A Foundation for Homogeneous Reactivity

Achieving a homogeneous reaction mixture is paramount for reproducible and high-yielding chemical transformations. The solubility of this compound in various organic solvents is a key determinant of its utility in both solution-phase and solid-phase peptide synthesis (SPPS).

SolventQualitative SolubilityRemarks
Dichloromethane (DCM) Moderately SolubleOften used in Boc-based synthesis due to its compatibility with TFA-mediated deprotection.[1][2] May require co-solvents for higher concentrations.
N,N-Dimethylformamide (DMF) Highly SolubleA polar aprotic solvent that is a workhorse in SPPS for its excellent solvating properties for both protected amino acids and peptide chains.[2]
N-Methyl-2-pyrrolidone (NMP) Highly SolubleSimilar to DMF, NMP is a highly effective solvent for SPPS, known for its ability to disrupt peptide aggregation.[2]
Dimethyl sulfoxide (DMSO) Highly SolubleA powerful polar aprotic solvent capable of dissolving a wide range of compounds, including those with poor solubility in other organic media. Often used in challenging syntheses.[3]

Experimental Protocol: Determination of Solubility

A standardized protocol to determine the solubility of this compound involves the following steps:

  • Sample Preparation: Accurately weigh a sample of this compound.

  • Solvent Addition: Add a measured volume of the chosen solvent to the sample.

  • Equilibration: Stir the mixture at a constant temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: Centrifuge the mixture to pellet any undissolved solid. Carefully extract a known volume of the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC with a calibration curve or by gravimetric analysis after solvent evaporation.

G cluster_0 Solubility Determination Workflow Start Start Weigh_Sample Weigh (S)-3-Boc-2- thiazolidinecarboxylic acid Start->Weigh_Sample Add_Solvent Add Known Volume of Solvent Weigh_Sample->Add_Solvent Equilibrate Stir at Constant Temp (e.g., 24h) Add_Solvent->Equilibrate Centrifuge Centrifuge to Separate Solid Equilibrate->Centrifuge Analyze_Supernatant Analyze Supernatant (e.g., HPLC) Centrifuge->Analyze_Supernatant End End Analyze_Supernatant->End

Caption: A generalized workflow for the experimental determination of solubility.

Stability Assessment: Preserving Chemical Integrity

The stability of this compound in the chosen solvent system is crucial to prevent the formation of impurities that can complicate purification and compromise the final product's quality. The primary concerns are the acid-lability of the Boc group and the potential for the thiazolidine ring to undergo undesired reactions.

SolventStability ProfilePotential Side Reactions
DCM Generally StableStable under neutral conditions. The Boc group is susceptible to cleavage in the presence of strong acids.
DMF Good StabilityGenerally stable, though prolonged storage in DMF can lead to the formation of small amounts of dimethylamine, which can be problematic in Fmoc-based synthesis.[2]
NMP Good StabilityConsidered a stable solvent for most applications in peptide synthesis.
DMSO Good StabilityGenerally stable, but care should be taken to use anhydrous DMSO as water content can affect reaction outcomes.[4]

Experimental Protocol: Stability Indicating HPLC Method

A stability-indicating HPLC method is essential for monitoring the degradation of this compound over time.

  • Solution Preparation: Prepare solutions of this compound in each of the test solvents at a known concentration.

  • Incubation: Store the solutions at a controlled temperature (e.g., room temperature or elevated temperature to accelerate degradation).

  • Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), inject an aliquot of each solution into an HPLC system.

  • Chromatographic Conditions: Utilize a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the parent compound from any potential degradants.

  • Data Analysis: Monitor the peak area of the parent compound over time to determine the rate of degradation. The appearance of new peaks will indicate the formation of degradation products.

G cluster_1 HPLC Stability Study Workflow Prepare_Solutions Prepare Solutions in Test Solvents Incubate Incubate at Controlled Temperature Prepare_Solutions->Incubate Inject_Aliquots Inject Aliquots at Time Points Incubate->Inject_Aliquots HPLC_Analysis HPLC Analysis (RP-C18) Inject_Aliquots->HPLC_Analysis Analyze_Data Analyze Peak Area vs. Time HPLC_Analysis->Analyze_Data

Caption: Workflow for assessing the stability of a compound using HPLC.

Reactivity and Coupling Efficiency: The Heart of Synthesis

The ultimate measure of a solvent's performance is its impact on the reactivity of this compound in peptide coupling reactions. The solvent can influence the rate of reaction, the extent of side reactions such as racemization, and the overall yield of the desired peptide.

SolventCoupling EfficiencyCommon Coupling ReagentsConsiderations
DCM GoodDCC, DICA less polar solvent that can be advantageous for certain coupling reagents. However, poor solvation of growing peptide chains can sometimes lead to incomplete reactions.[2]
DMF ExcellentHBTU, HATU, PyBOPThe high polarity of DMF effectively solvates reactants and peptide chains, generally leading to high coupling efficiencies.[5]
NMP ExcellentHBTU, HATU, PyBOPOften considered superior to DMF in preventing peptide aggregation, which can enhance coupling yields in difficult sequences.[2]
DMSO Good to ExcellentHBTU, HATU, PyBOPIts strong solvating power can be beneficial for overcoming aggregation, but its viscosity and potential for side reactions with certain reagents require careful consideration.[3]

Experimental Protocol: Comparative Coupling Study

To quantitatively compare the coupling efficiency in different solvents, a model peptide synthesis can be performed.

  • Resin Preparation: Start with a pre-loaded resin (e.g., Wang resin with a C-terminal amino acid).

  • Deprotection: Swell the resin in the chosen solvent and perform the N-terminal deprotection of the resin-bound amino acid.

  • Coupling: In separate reaction vessels for each solvent, couple this compound using a standardized coupling cocktail (e.g., amino acid/HBTU/DIPEA in a 1:1:2 molar ratio).

  • Reaction Monitoring: Take small resin samples at various time points and perform a colorimetric test (e.g., Kaiser test) to monitor the disappearance of the free amine.

  • Cleavage and Analysis: After the coupling is complete, cleave the dipeptide from the resin and analyze the crude product by HPLC to determine the yield and purity of the desired product.

Comparison with Alternative Cysteine Protecting Groups

This compound serves as a protected cysteine surrogate. Its performance should be benchmarked against other commonly used protected cysteine derivatives.

Protecting GroupKey FeaturesAdvantagesDisadvantages
Trityl (Trt) Acid-labileReadily cleaved with standard TFA cocktails.[6]Can lead to side reactions if not properly scavenged; prone to racemization.[7]
Acetamidomethyl (Acm) Stable to TFA, requires specific cleavageOrthogonal to Boc and Fmoc strategies.Requires specific reagents like iodine or silver salts for removal.
S-tert-butylthio (StBu) Stable to TFA, reductively cleavedOffers an orthogonal protection strategy.[6]Cleavage requires reducing agents like DTT.
4-methoxytrityl (Mmt) More acid-labile than TrtAllows for selective deprotection on-resin.[8]Increased acid lability may lead to premature deprotection in some cases.

The choice between this compound and other protected cysteines will depend on the specific requirements of the synthesis, including the desired final product (free thiol vs. disulfide), the need for orthogonal protection, and the sensitivity of the peptide sequence to racemization.

Conclusion and Recommendations

The selection of an appropriate solvent system is a critical, multifaceted decision in the successful application of this compound.

  • For general-purpose Boc-SPPS , DMF and NMP stand out as the solvents of choice due to their excellent solvating power for both the protected amino acid and the growing peptide chain, leading to high coupling efficiencies.

  • DCM remains a viable option, particularly in solution-phase synthesis and when using carbodiimide-based coupling reagents. However, its lower polarity may necessitate careful monitoring of solubility and reaction completeness.

  • DMSO should be considered a valuable problem-solving solvent, particularly for sequences prone to aggregation. Its high polarity can significantly improve solvation and drive difficult couplings to completion.

Ultimately, the optimal solvent is sequence and context-dependent. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate and select the most appropriate solvent system for their specific synthetic challenges, thereby ensuring the efficient and high-fidelity synthesis of complex molecules incorporating this compound.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Thiazolidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolidine Carboxylic Acid Scaffold in Modern Drug Discovery

The thiazolidine ring is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry.[1] As a saturated analog of thiazole, this five-membered ring containing sulfur and nitrogen atoms is a key structural component in a multitude of natural products and synthetic drugs, most famously in the core of penicillin antibiotics.[2][3] The incorporation of a carboxylic acid moiety, particularly at the 4-position, creates the thiazolidine-4-carboxylic acid scaffold, a proline bioisostere that imparts unique conformational constraints and potential for diverse biological activities.[3][4]

Derivatives of this scaffold have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities.[5] This therapeutic versatility has driven significant research into developing efficient, scalable, and versatile synthetic routes to access novel analogs. For researchers and drug development professionals, selecting the appropriate synthetic strategy is a critical decision that impacts yield, purity, stereochemical control, and the ability to generate molecular diversity.

This guide provides an in-depth comparison of the three predominant synthetic routes for substituted thiazolidine carboxylic acids: the classical cyclo-condensation of cysteine with carbonyls, modern multicomponent reactions (MCRs), and advanced [3+2] cycloaddition strategies. We will dissect the mechanistic underpinnings of each approach, provide field-tested experimental protocols, and present comparative data to empower scientists in making informed decisions for their specific research objectives.

The Foundational Route: Cyclo-condensation of L-Cysteine and Aldehydes

The most direct and widely utilized method for synthesizing 2-substituted thiazolidine-4-carboxylic acids is the condensation reaction between L-cysteine and an aldehyde.[6] This reaction is valued for its operational simplicity and use of readily available starting materials.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the cysteine's thiol group on the carbonyl carbon of the aldehyde, forming a hemithioacetal intermediate. This is followed by an intramolecular cyclization, where the amino group attacks the same carbon, leading to the formation of the thiazolidine ring after dehydration. The use of L-cysteine as a chiral starting material directly installs (R)-stereochemistry at the C4 position. However, the newly formed stereocenter at C2 often results in a mixture of diastereomers (cis and trans), the ratio of which can be influenced by the solvent and reaction conditions.[3][7]

G cluster_start Starting Materials cluster_mech Reaction Mechanism L-Cysteine L-Cysteine Hemithioacetal Hemithioacetal Intermediate L-Cysteine->Hemithioacetal 1. Nucleophilic Thiol Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Hemithioacetal Iminium Iminium Ion (after dehydration) Hemithioacetal->Iminium 2. Intramolecular Amine Attack & Dehydration Thiazolidine 2-Substituted (4R)- Thiazolidine-4-carboxylic Acid Iminium->Thiazolidine 3. Cyclization

Caption: Mechanism of Cyclo-condensation Route.

Comparative Performance for 2-Aryl Substituted Derivatives

This method is particularly effective for synthesizing 2-aryl thiazolidine-4-carboxylic acids. The electronic nature of the substituents on the aromatic aldehyde can influence reaction yields, though high yields are generally achievable across a range of derivatives.

Aldehyde SubstituentSolventYield (%)Reference
3,4,5-TrimethoxyphenylEthanol/Water81%[2]
4-NitrophenylEthanol/Water89%[2]
4-FluorophenylEthanol/Water82%[2]
4-ChlorophenylEthanol/Water86%[2]
Unsubstituted PhenylEthanol/Water87%[2]
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid[2]
  • Reagent Preparation: Dissolve L-cysteine hydrochloride (1.0 eq) in a 3:1 mixture of ethanol and water. Add an equimolar amount (1.0 eq) of 4-chlorobenzaldehyde to the solution.

  • Reaction: Stir the resulting mixture vigorously at room temperature. The progress of the reaction can be monitored by the formation of a precipitate.

  • Work-up and Isolation: After stirring for approximately 12-20 hours, place the reaction vessel in an ice bath to ensure complete precipitation.

  • Purification: Collect the white precipitate by suction filtration. Wash the solid multiple times with cold ethanol to remove any unreacted starting materials.

  • Characterization: Dry the resulting product, 2-(4-chlorophenyl)thiazolidine-4-carboxylic acid, and characterize using ¹H-NMR, FT-IR, and mass spectrometry. The reported yield for this specific derivative is 86%.[2]

Expert Analysis: Advantages and Limitations
  • Expertise & Experience: This method is the workhorse for simple 2-substituted analogs. Its primary advantage is its simplicity and high yields with many aromatic aldehydes.[2] However, controlling diastereoselectivity at the C2 position is a known challenge; the product is often an inseparable mixture of cis and trans isomers.[3] The choice of solvent can influence the diastereomeric ratio, a critical consideration for applications where specific stereochemistry is required.[3]

  • Trustworthiness: The protocol is robust and highly reproducible. The formation of a precipitate provides a simple, visual confirmation of reaction progress.

  • Authoritative Grounding: The synthesis of 2-aryl thiazolidine-4-carboxylic acids via the cyclic condensation of L-cysteine with aromatic aldehydes is a well-documented and validated method in chemical literature.[2][6]

The Efficiency of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, prized for their ability to construct complex molecules from three or more starting materials in a single pot.[1][8] This approach aligns with the principles of green chemistry by improving atom economy, reducing waste, and simplifying purification steps.[1]

Mechanistic Rationale

A common MCR for the synthesis of 2,3-disubstituted thiazolidin-4-ones involves the reaction of an amine, an aldehyde, and thioglycolic acid. The reaction is believed to initiate with the condensation of the amine and aldehyde to form an imine intermediate. The thiol group of thioglycolic acid then performs a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization via amide bond formation to yield the final thiazolidinone ring.[1] Catalysts, such as ionic liquids or nanoparticles, can be employed to accelerate the reaction, often under solvent-free or microwave-assisted conditions.[1]

MCR_Workflow Amine Amine (R1-NH2) OnePot One-Pot Reaction (Catalyst, Heat/MW) Amine->OnePot Aldehyde Aldehyde (R2-CHO) Aldehyde->OnePot TGA Thioglycolic Acid TGA->OnePot Product 2,3-Disubstituted Thiazolidin-4-one OnePot->Product Condensation & Cyclization

Caption: Workflow for a Three-Component Thiazolidinone Synthesis.

Comparative Performance of MCR Catalysts and Conditions

MCRs offer significant advantages in terms of reaction time and yield, especially when unconventional energy sources are used.

CatalystConditionsReaction TimeYield RangeReference
[Et₃NH][HSO₄]80 °CNot specifiedHigh (e.g., 80%)[1]
FeNi₃-IL MNPs50 °C, Solvent-freeNot specifiedGood to Excellent[1]
nano-CdZr₄(PO₄)₆Ultrasound25 min~88%[1]
KSF@NiMicrowaveNot specifiedHigh[1]
NoneMicrowaveNot specifiedGood to Excellent[9]
Experimental Protocol: Microwave-Assisted Three-Component Synthesis of Thiazolidin-4-ones[9]
  • Reagent Mixing: In a microwave-safe reaction vessel, combine the selected aromatic amine (1.0 eq), an aromatic aldehyde (1.0 eq), and thioglycolic acid (1.1 eq).

  • Reaction Conditions: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for a short duration (typically 5-30 minutes).

  • Work-up: After cooling, the reaction mixture is often a solid. If not, the solvent (if any) is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure 2,3-disubstituted thiazolidin-4-one derivative.

Expert Analysis: Advantages and Limitations
  • Expertise & Experience: The power of MCRs lies in their convergence and efficiency.[1] By combining three diversity points in a single step, vast libraries of compounds can be generated rapidly. The choice of catalyst or energy source (like microwave or ultrasound) is critical; these non-classical heating methods dramatically reduce reaction times from hours to minutes and often improve yields by ensuring uniform and rapid heating.[1]

  • Trustworthiness: MCR protocols are generally robust. The primary challenge is in the optimization phase to find the ideal conditions for a specific set of substrates. Once optimized, they are highly reliable for library synthesis.

  • Authoritative Grounding: The use of MCRs for synthesizing thiazolidinone scaffolds is a well-established, modern strategy that is frequently highlighted in the literature for its efficiency and alignment with green chemistry principles.[1][9]

Advanced Strategies: [3+2] Cycloaddition Reactions

For the synthesis of more complex, often fused or spirocyclic heterocyclic systems containing a thiazolidine moiety, 1,3-dipolar [3+2] cycloaddition reactions offer a sophisticated and powerful approach.[10]

Mechanistic Rationale

This strategy typically involves the in situ generation of an azomethine ylide, which serves as the 1,3-dipole. Thiazolidine-2-carboxylic acid can be a precursor to such ylides; upon heating, it can undergo decarboxylation to form the reactive dipole.[10] This ylide is then trapped by a dipolarophile (e.g., an alkene or alkyne) in a [3+2] cycloaddition reaction to form a new five-membered ring, resulting in novel azabicyclic adducts.[10] The regioselectivity and stereoselectivity of the cycloaddition are key aspects of this methodology and can often be predicted using theoretical calculations.[10]

Cycloaddition_Mechanism cluster_gen Ylide Generation cluster_cyclo Cycloaddition Precursor Thiazolidine-2-carboxylic Acid + Thioisatin Ylide Azomethine Ylide (1,3-Dipole) Precursor->Ylide Heat, -CO2 Cycloadduct [3+2] Cycloadduct (Azabicyclic Scaffold) Ylide->Cycloadduct Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Cycloadduct Concerted Reaction

Caption: [3+2] Cycloaddition for Novel Scaffold Synthesis.

Experimental Protocol: Synthesis of Azabicycloadducts via [3+2] Cycloaddition[10]
  • Reagent Preparation: In a suitable solvent (e.g., toluene or xylene), combine thioisatin (1.0 eq) and thiazolidine-2-carboxylic acid (1.0 eq).

  • Ylide Generation and Trapping: Add the chosen dipolarophile (e.g., methyl acrylate, 1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux. The thermal conditions facilitate the decarboxylation of the amino acid precursor to generate the reactive azomethine ylide, which is immediately trapped by the dipolarophile.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product, often a diastereoisomeric mixture of cycloadducts, using column chromatography on silica gel. Yields for these reactions are reported in the range of 63-75%.[10]

Expert Analysis: Advantages and Limitations
  • Expertise & Experience: This is not a route for simple analog synthesis; it is a powerful tool for scaffold innovation. The key to success is the careful selection of the ylide precursor and the dipolarophile to achieve the desired molecular complexity. The reaction often produces diastereoisomeric mixtures, and their separation can be challenging, necessitating advanced purification techniques.[10]

  • Trustworthiness: The protocol's success is highly dependent on the reactivity of the chosen components. While the mechanism is well-understood, predicting the outcome and diastereoselectivity for new substrate combinations may require pilot studies or theoretical modeling.[10]

  • Authoritative Grounding: The 1,3-dipolar cycloaddition of azomethine ylides is a classic and powerful reaction in organic synthesis for the construction of five-membered nitrogen-containing heterocycles.[10] Its application using thiazolidine derivatives as precursors is a validated method for accessing novel and complex scaffolds.

Overall Comparison and Strategic Selection

Choosing the right synthetic route depends entirely on the project's goals. The following table provides a high-level comparison to guide this decision.

FeatureCyclo-condensationMulticomponent Reactions (MCRs)[3+2] Cycloaddition
Primary Goal Simple 2-substituted analogsLibrary synthesis, diversityNovel, complex scaffolds
Operational Simplicity HighHigh (one-pot)Moderate to Low
Atom Economy GoodExcellentGood
Typical Yields 80-90%[2]80-95%[1]60-75%[10]
Stereocontrol Often poor (diastereomers)[3]Variable, can be stereoselectiveOften produces diastereomers[10]
Scalability HighModerate to HighLow to Moderate
Key Advantage Simplicity, low costSpeed, efficiency, diversityAccess to unique chemical space

Conclusion

The synthesis of substituted thiazolidine carboxylic acids is a mature field with a diverse toolkit available to the modern researcher.

  • For the straightforward synthesis of 2-substituted analogs from readily available materials, the classical cyclo-condensation of L-cysteine remains the most direct and reliable method.

  • When the goal is the rapid generation of a diverse library of derivatives for screening, multicomponent reactions offer unparalleled efficiency, atom economy, and speed, particularly when enhanced with microwave or ultrasound technology.

  • For exploratory programs aimed at discovering novel, structurally complex scaffolds with unique biological profiles, the [3+2] cycloaddition strategy provides a sophisticated pathway to chemical innovation.

By understanding the causality, advantages, and limitations of each route, scientists can strategically select the optimal path to synthesize the specific thiazolidine carboxylic acid derivatives required to advance their research and development programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-Boc-2-thiazolidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-3-Boc-2-thiazolidinecarboxylic acid is a valuable chiral building block used extensively by researchers in synthetic organic chemistry and drug development. As a Boc-protected derivative of a thiazolidine carboxylic acid, its handling and disposal require a nuanced understanding of its chemical properties to ensure laboratory safety, environmental protection, and regulatory compliance. Improper disposal is not only a breach of regulations, which can lead to significant penalties, but it also poses a tangible risk to personnel and the environment.[1] This guide provides a direct, step-by-step operational plan for the safe management and disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough risk assessment is paramount. This compound is a white, crystalline solid.[2] While it is stable under normal conditions, it is classified as a hazardous substance with the following primary risks identified in safety data sheets (SDS):

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[3]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2][4]

The causality behind these classifications stems from its nature as a carboxylic acid, which can be corrosive to tissues, and its potential to form fine dust that can be inhaled.[5][6] Therefore, all handling and disposal operations must be predicated on minimizing direct contact and airborne particulate generation.

Mandatory Personal Protective Equipment (PPE): Adherence to PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate protective gear to prevent exposure.[7]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and accidental splashes.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation.[3]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator.Required if handling large quantities or if dust formation is unavoidable.[8]

All handling of the solid compound should occur within a certified chemical fume hood to control dust and vapor exposure.

Waste Characterization and Segregation: A Critical Step

Under the EPA's Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize waste accurately.[1] this compound waste must be classified as hazardous chemical waste . It is strictly forbidden to dispose of this chemical via standard trash or sewer systems.[1][9]

The Principle of Segregation: The cornerstone of safe chemical waste management is proper segregation to prevent dangerous reactions.[10] This compound's waste stream must be collected separately from incompatible materials.

Collect As: Non-Halogenated Organic Acid Waste

Do NOT Mix With:

  • Bases (e.g., sodium hydroxide, amines): Mixing can cause a vigorous, exothermic neutralization reaction.

  • Strong Oxidizing Agents (e.g., nitric acid, permanganates): Can lead to violent reactions.

  • Reactive Metals (e.g., sodium, potassium): Can generate flammable hydrogen gas.

Step-by-Step Disposal Protocol for Laboratory-Scale Quantities

This protocol outlines the standard operating procedure for accumulating and disposing of waste this compound generated during research activities.

Step 1: Select a Designated Waste Container The integrity of the disposal process begins with the container.

  • Material: Use a chemically compatible container made of high-density polyethylene (HDPE) or glass. The original product container is often suitable.[11]

  • Condition: The container must be clean, dry, and free from damage or leaks.[10]

  • Closure: It must have a secure, leak-proof screw-top cap.[10]

Step 2: Prepare the Hazardous Waste Label Proper labeling is a critical regulatory requirement that ensures safe handling throughout the disposal chain.[12]

  • Affix a completed hazardous waste tag to the container before adding any waste.

  • The label must clearly state:

    • The words "HAZARDOUS WASTE" .[12]

    • The full, unabbreviated chemical name: "this compound" .

    • A clear indication of the hazards: "Irritant, Harmful if Swallowed" .[4][12]

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[10][11]

  • Transfer: Carefully transfer waste solids into the labeled container using a spatula or funnel to minimize dust. If transferring a solution containing the acid, use a funnel.

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste. This is a key EPA compliance point.

  • Storage: Store the container in a designated SAA, away from incompatible chemicals. Secondary containment (such as a plastic tub) is highly recommended.

Step 4: Arrange for Disposal Laboratory personnel are responsible for managing waste within the SAA, but final disposal is handled by trained professionals.

  • Monitor Volume: Do not overfill the container; leave at least 10% headspace to allow for expansion.[10]

  • Request Pickup: Once the container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for pickup requests.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste this compound in a laboratory setting.

G Workflow for this compound Disposal start Waste Generated (this compound) is_spill Is it a spill? start->is_spill spill_small Small Spill (<5g, contained) is_spill->spill_small Yes spill_large Large Spill (>5g or uncontained) is_spill->spill_large Yes, Large routine_disposal Routine Disposal is_spill->routine_disposal No spill_procedure Sweep solid carefully (no dust). Place in waste container. spill_small->spill_procedure contact_ehs_spill Evacuate Area. Contact EHS Immediately! spill_large->contact_ehs_spill container_prep 1. Select & Label 'Hazardous Waste' Container routine_disposal->container_prep accumulate 2. Place Waste in Container in Satellite Accumulation Area (SAA) container_prep->accumulate request_pickup 3. Keep Container Closed. Request EHS Pickup. accumulate->request_pickup spill_procedure->accumulate end_process EHS Collects Waste for Final Disposal request_pickup->end_process

Caption: Decision workflow for managing waste this compound.

Emergency Protocol: Spill Management

Accidents require immediate and correct action to mitigate risks.

  • For Small, Contained Spills of Solid Material:

    • Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).

    • Gently sweep the solid material together, taking care to avoid creating dust.[2][3]

    • Place the swept material into your pre-labeled hazardous waste container.

    • Clean the spill area with a cloth lightly dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Place all cleaning materials into the hazardous waste container as well.

  • For Large Spills or Spills Outside of a Fume Hood:

    • Immediately alert personnel in the vicinity and evacuate the area.

    • Restrict access to the spill area.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that their use of this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance from initial use through final disposal.

References

Comprehensive Safety & Handling Guide: (S)-3-Boc-2-thiazolidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile Analysis: Understanding the "Why"

(S)-3-Boc-2-thiazolidinecarboxylic acid is a Boc-protected amino acid derivative commonly used in synthetic chemistry. While not acutely toxic, its physical and chemical properties necessitate rigorous safety protocols. The primary hazards stem from its classification as a fine crystalline solid and a carboxylic acid, which presents risks of irritation upon contact.

  • Dermal and Ocular Hazard : Direct contact with the solid powder or solutions can cause skin and serious eye irritation.[1][2][3][4] The carboxylic acid moiety contributes to its irritant nature.

  • Respiratory Hazard : As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation of this dust may lead to respiratory tract irritation.[1][4][5][6] Therefore, all manipulations should be performed in a controlled environment to minimize dust generation.[5][7][8]

  • Ingestion Hazard : While less common in a laboratory setting, accidental ingestion is considered harmful.[1][6] Strict adherence to laboratory hygiene, such as not eating or drinking in the lab and thorough hand washing, is crucial.[5][9]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the most critical step in mitigating the hazards identified above. The required level of protection depends on the specific task, the quantity of material being handled, and the potential for exposure.

This table provides a quick reference for selecting the minimum required PPE for common laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsNot required (unless container is compromised)Lab coat (buttoned)Not required
Weighing & Transfer (Solid) Chemical safety gogglesNitrile glovesLab coat (buttoned)Required: Work within a certified chemical fume hood.[5][7]
Solution Preparation Chemical safety gogglesNitrile glovesLab coat (buttoned)Required: Work within a certified chemical fume hood.
Reaction Setup/Workup Chemical safety goggles. Face shield if splash risk is high.[5][10]Nitrile glovesLab coat (buttoned)Required: Work within a certified chemical fume hood.
Large-Scale Operations (>50g) Chemical safety goggles and a face shieldNitrile gloves (consider double-gloving)Chemical-resistant apron over lab coatRequired: Work within a certified chemical fume hood. A dust respirator may be necessary based on risk assessment.[7][10]
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitRequired: NIOSH-approved respirator if outside of a fume hood or if dust/vapors are significant.[7][11]

The following diagram outlines the decision-making process for selecting the appropriate PPE based on the nature of the task.

PPE_Selection start_node Start: Handling This compound decision_node decision_node start_node->decision_node Assess Task task_node_weigh Small Scale Manipulation (Weighing, Dissolving) decision_node->task_node_weigh Weighing/ Solution Prep? task_node_spill High-Risk Task (Spill, Large Quantity) decision_node->task_node_spill Spill or Large Scale? task_node task_node ppe_node ppe_node ppe_node_base Core PPE: - Goggles - Nitrile Gloves - Lab Coat task_node_weigh->ppe_node_base In Fume Hood ppe_node_enhanced Enhanced PPE: - Core PPE - Face Shield - Apron - Respirator (if needed) task_node_spill->ppe_node_enhanced Requires Enhanced Control

Caption: PPE selection workflow based on task risk.

Standard Operating Procedure (SOP): Weighing and Dissolving

This protocol provides a step-by-step guide for a common laboratory procedure, integrating safety checkpoints throughout.

Objective: To accurately weigh 1.0 g of solid this compound and dissolve it in a solvent.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Analytical balance

  • Spatula

  • Weigh boat or glassine paper

  • Beaker or flask

  • Magnetic stir bar and stir plate

Procedure:

  • Preparation and Engineering Controls :

    • Verify that the chemical fume hood has a current certification and is functioning correctly.[5]

    • Designate a specific area within the fume hood for the procedure to contain any potential contamination.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[2][7]

  • Donning PPE :

    • Put on a properly fitting lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • Don a pair of correctly sized nitrile gloves. Inspect them for any tears or defects before use.[9][10]

  • Weighing the Compound :

    • Place the weigh boat on the analytical balance inside the fume hood and tare the balance.

    • Carefully open the container of this compound.

    • Using a clean spatula, gently transfer the solid from the container to the weigh boat. Avoid scooping quickly or dropping the powder from a height to minimize dust formation.[5]

    • Once the target weight is reached, securely close the primary container.

  • Dissolving the Compound :

    • Place the beaker or flask containing the stir bar onto the stir plate inside the fume hood.

    • Add the desired volume of solvent to the vessel.

    • Carefully transfer the weighed solid into the solvent.

    • Begin stirring to facilitate dissolution.

  • Post-Handling Procedures :

    • Clean the spatula thoroughly.

    • Dispose of the used weigh boat and any contaminated wipes in a dedicated solid hazardous waste container.[5]

    • Wipe down the work surface within the fume hood.

    • Properly doff PPE as described in the following section.

    • Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[9][12]

Donning and Doffing Protocol: Preventing Cross-Contamination

The sequence of putting on and taking off PPE is critical to prevent contaminating your skin and clothing.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Eye/Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don gloves last, pulling the cuffs over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove first. Use one gloved hand to peel the other glove off from the cuff towards the fingertips. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of them in the hazardous waste container.[5]

  • Lab Coat: Unbutton and remove by rolling it down the arms, turning it inside-out. Avoid shaking it. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Eye/Face Protection: Remove by handling the ear or head straps.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves (over cuffs) don2->don3 doff1 1. Gloves doff2 2. Lab Coat (inside-out) doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Wash Hands doff3->doff4

Caption: Correct sequence for donning and doffing PPE.

Emergency Protocols: Immediate and Effective Response

Preparedness is key to managing unexpected events safely.

  • Skin Contact : Immediately remove any contaminated clothing.[11] Flush the affected skin area with copious amounts of water for at least 15 minutes.[2][3] Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][9] Seek medical attention.

  • Small Spill (contained within a fume hood) :

    • Alert others in the immediate area.

    • Wearing your full PPE (goggles, lab coat, gloves), contain the spill with an absorbent material like vermiculite or cat litter, working from the outside in.[13][14]

    • Since the material is a weak acid, you can neutralize it with a mild base like sodium bicarbonate.[13]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1][12]

    • Decontaminate the area with soap and water.[11]

  • Large Spill (outside a fume hood) :

    • Evacuate the immediate area and alert your supervisor and institutional safety office.[11][15][16]

    • Do not attempt to clean it up yourself unless you are specifically trained for large-scale spill response.

    • Prevent others from entering the area.

Disposal Plan

Proper disposal is the final step in the chemical's lifecycle.

  • Contaminated Materials : All items contaminated with this compound, including gloves, weigh boats, paper towels, and spill cleanup debris, must be disposed of as hazardous chemical waste.[5][11]

  • Waste Containers : Collect these materials in a dedicated, clearly labeled, and sealed hazardous waste container.[11][16]

  • Regulatory Compliance : Follow all applicable federal, state, and local environmental regulations for the disposal of chemical waste.[10] Do not pour chemical waste down the drain.

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Boc-2-thiazolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-Boc-2-thiazolidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.